molecular formula C34H50N4O2+2 B10783492 Benzoquinonium CAS No. 9068-42-2

Benzoquinonium

Cat. No.: B10783492
CAS No.: 9068-42-2
M. Wt: 546.8 g/mol
InChI Key: YERABYSOHUZTPQ-UHFFFAOYSA-P
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Description

Endo-1,4-beta-Xylanase is an aromatic amine.

Properties

IUPAC Name

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERABYSOHUZTPQ-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N4O2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

311-09-1 (di-Chloride)
Record name Benzoquinonium
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DSSTOX Substance ID

DTXSID60997003
Record name N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide)
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Molecular Weight

546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7554-16-7, 9025-57-4
Record name Benzoquinonium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endo-1,4-.beta.-xylanase
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Record name N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide)
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Record name Xylanase, endo-1,4
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Record name BENZOQUINONIUM
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Record name endo-1,4-beta-Xylanase
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benzoquinonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoquinonium (B1213216) chloride, a quaternary ammonium (B1175870) compound, functions as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction. This antagonism leads to a non-depolarizing neuromuscular blockade, resulting in skeletal muscle paralysis. This technical guide delineates the core mechanism of action of this compound chloride, supported by a review of its pharmacodynamics at the neuromuscular junction. While specific quantitative binding and potency data for this compound chloride are not extensively available in contemporary literature, this guide provides representative data for analogous competitive neuromuscular blocking agents and details established experimental protocols for the characterization of such compounds.

Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

The primary mechanism of action of this compound chloride is competitive antagonism of post-synaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] In the physiological state, the binding of the neurotransmitter acetylcholine (ACh) to these receptors triggers the opening of the ion channel, leading to an influx of sodium ions and depolarization of the muscle fiber membrane, which ultimately results in muscle contraction.

This compound chloride, possessing a structural resemblance to acetylcholine, competes for the same binding sites on the α-subunits of the nAChR. By binding to these sites, it prevents acetylcholine from binding and activating the receptor. This competitive inhibition does not cause depolarization of the postsynaptic membrane; instead, it prevents depolarization from occurring in response to nerve impulses. The paralysis induced by this compound chloride is therefore characterized as a "curare-like" or non-depolarizing block.[1]

Some evidence also suggests a dual action for this compound chloride, which may include a presynaptic effect that inhibits the release of acetylcholine from the motor nerve terminal. This multifaceted action contributes to its overall neuromuscular blocking effect.

Signaling Pathway at the Neuromuscular Junction

The signaling cascade at the neuromuscular junction is a well-elucidated process that is competitively inhibited by this compound chloride. The following diagram illustrates this pathway.

Neuromuscular Junction Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Fiber) Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Opens Voltage-Gated Ca2+ Channels ACh Vesicle Fusion ACh Vesicle Fusion Ca2+ Influx->ACh Vesicle Fusion ACh Release ACh Release ACh Vesicle Fusion->ACh Release ACh Diffusion ACh Diffusion ACh Release->ACh Diffusion nAChR nAChR ACh Diffusion->nAChR Binds to Receptor Na+ Influx Na+ Influx nAChR->Na+ Influx Opens Channel Depolarization (EPP) Depolarization (EPP) Na+ Influx->Depolarization (EPP) Muscle Contraction Muscle Contraction Depolarization (EPP)->Muscle Contraction This compound Chloride This compound Chloride This compound Chloride->nAChR Competitively Blocks

Figure 1: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound chloride.

Quantitative Data on Neuromuscular Blockade

CompoundReceptor SubtypeAssay TypeParameterValue
d-TubocurarineMuscle nAChRRadioligand BindingKi~30-50 nM
PancuroniumMuscle nAChRElectrophysiologyIC50~20-40 nM
VecuroniumMuscle nAChRElectrophysiologyIC50~30-60 nM
RocuroniumMuscle nAChRElectrophysiologyIC50~200-400 nM
Mivacurium (B34715)Muscle nAChRClinical StudyED950.08 mg/kg

Note: The values presented are approximate and can vary depending on the specific experimental conditions, tissue preparation, and radioligand used. ED95 represents the dose required to produce a 95% reduction in muscle twitch response in vivo.[3]

Experimental Protocols

The characterization of competitive neuromuscular blocking agents like this compound chloride typically involves a combination of radioligand binding assays to determine binding affinity and electrophysiological techniques to assess functional antagonism.

Radioligand Competitive Binding Assay

This protocol outlines a representative method for determining the binding affinity of a competitive antagonist for the nicotinic acetylcholine receptor.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Quantification cluster_3 Data Analysis prep1 Prepare membrane homogenate from tissue expressing nAChRs (e.g., Torpedo electric organ, cultured cells) inc1 Incubate membrane homogenate with a fixed concentration of radioligand and varying concentrations of this compound chloride prep1->inc1 prep2 Select radioligand (e.g., [3H]-epibatidine, [125I]-α-bungarotoxin) prep2->inc1 prep3 Prepare serial dilutions of this compound chloride prep3->inc1 inc2 Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand) sep1 Separate bound from free radioligand via rapid filtration through glass fiber filters inc2->sep1 sep2 Wash filters with ice-cold buffer to remove unbound radioligand sep1->sep2 quant1 Quantify radioactivity on filters using liquid scintillation counting sep2->quant1 analysis1 Calculate specific binding (Total Binding - Non-specific Binding) quant1->analysis1 analysis2 Plot percent specific binding against the log concentration of this compound chloride analysis1->analysis2 analysis3 Determine the IC50 value using non-linear regression analysis2->analysis3 analysis4 Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis3->analysis4

Figure 2: Generalized workflow for a radioligand competitive binding assay.
Two-Electrode Voltage Clamp Electrophysiology

This protocol describes a typical electrophysiological experiment to measure the functional antagonism of nAChRs by a compound like this compound chloride, often using Xenopus oocytes expressing the receptor of interest.

Two_Electrode_Voltage_Clamp_Workflow cluster_0 Preparation cluster_1 Recording Setup cluster_2 Data Acquisition cluster_3 Data Analysis prep1 Inject Xenopus oocytes with cRNA encoding nAChR subunits prep2 Allow 2-7 days for receptor expression prep1->prep2 setup1 Place oocyte in recording chamber and perfuse with buffer prep2->setup1 setup2 Impale oocyte with two microelectrodes (voltage-sensing and current-injecting) setup1->setup2 setup3 Clamp the membrane potential at a holding potential (e.g., -70 mV) setup2->setup3 acq1 Apply acetylcholine (agonist) to elicit an inward current setup3->acq1 acq2 Wash out agonist acq1->acq2 acq3 Pre-incubate with varying concentrations of this compound chloride acq2->acq3 acq4 Co-apply acetylcholine and this compound chloride and record the inhibited current acq3->acq4 analysis1 Measure the peak current amplitude in the absence and presence of the antagonist acq4->analysis1 analysis2 Calculate the percent inhibition for each concentration of this compound chloride analysis1->analysis2 analysis3 Plot percent inhibition against the log concentration of this compound chloride analysis2->analysis3 analysis4 Determine the IC50 value by fitting the data to a sigmoidal dose-response curve analysis3->analysis4

References

Benzoquinonium: A Technical Guide to its Function as a Competitive Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Benzoquinonium (B1213216)

This compound chloride, historically known by the trade name Mytolon, is a synthetic, non-depolarizing neuromuscular blocking agent. Its mechanism of action is characterized by competitive antagonism at the nicotinic acetylcholine (B1216132) receptors, primarily at the neuromuscular junction. By reversibly binding to the same site as the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the ion channel opening that is necessary for muscle contraction, leading to muscle relaxation and paralysis. This "curare-like" effect makes it functionally similar to other classic competitive antagonists like d-tubocurarine.[1][2]

Chemical Structure

This compound is a derivative of 1,4-benzoquinone, a six-membered ring compound.[3][4] As a quaternary ammonium (B1175870) compound, it possesses positively charged nitrogen atoms, a common feature among many nAChR antagonists that facilitates interaction with the negatively charged residues within the ACh binding site of the receptor.[1]

Mechanism of Action: Competitive Antagonism

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[2] At the neuromuscular junction, the binding of acetylcholine to nAChRs on the muscle fiber membrane leads to a conformational change, opening the channel to allow the influx of sodium ions and the efflux of potassium ions. This results in depolarization of the muscle cell membrane and initiates the cascade of events leading to muscle contraction.

This compound, as a competitive antagonist, binds to the acetylcholine binding sites on the nAChR without activating the receptor. This occupation of the binding sites prevents acetylcholine from binding and, consequently, inhibits the ion channel from opening. The antagonism is surmountable, meaning that an increase in the concentration of the agonist (acetylcholine) can overcome the blocking effect of this compound.

Below is a diagram illustrating the competitive antagonism at the nicotinic acetylcholine receptor.

Competitive_Antagonism cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_effect Downstream Effect receptor nAChR ACh Binding Site Channel_Open Channel Opening (Na+ influx, K+ efflux) receptor->Channel_Open Activation No_Effect No Channel Opening receptor->No_Effect Inhibition ACh Acetylcholine (Agonist) ACh->receptor:port Binds Benzo This compound (Antagonist) Benzo->receptor:port Competitively Binds Depolarization Membrane Depolarization Channel_Open->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Competitive antagonism of the nAChR by this compound.

Quantitative Data

Table 1: Binding Affinity of this compound at nAChR Subtypes

Receptor Subtype Radioligand Ki (nM) Reference
Muscle-type (α1)2β1δγ/ε [3H]-Epibatidine or [125I]-α-Bungarotoxin Data not available -
Neuronal α4β2 [3H]-Epibatidine or [3H]-Nicotine Data not available -
Neuronal α7 [125I]-α-Bungarotoxin or [3H]-Methyllycaconitine Data not available -

| Neuronal α3β4 | [3H]-Epibatidine | Data not available | - |

Table 2: Functional Antagonism of this compound at nAChR Subtypes

Receptor Subtype Agonist IC50 (nM) Assay Type Reference
Muscle-type (α1)2β1δγ/ε Acetylcholine Data not available Electrophysiology (TEVC/Patch Clamp) -
Neuronal α4β2 Acetylcholine/Nicotine (B1678760) Data not available Electrophysiology/Ion Flux Assay -
Neuronal α7 Acetylcholine/Choline Data not available Electrophysiology/Ion Flux Assay -

| Neuronal α3β4 | Acetylcholine/Nicotine | Data not available | Electrophysiology/Ion Flux Assay | - |

Experimental Protocols

The characterization of a competitive nAChR antagonist like this compound involves determining its ability to bind to the receptor and to inhibit its function in the presence of an agonist. The following are detailed methodologies for key experiments used to obtain such data.

Radioligand Binding Assay for Competitive Inhibition

This assay determines the affinity of a test compound (in this case, this compound) for the nAChR by measuring its ability to compete with a radiolabeled ligand for the same binding site.

Objective: To determine the inhibition constant (Ki) of this compound.

Materials:

  • Biological Material: Cell membranes prepared from tissues or cell lines expressing the nAChR subtype of interest (e.g., Torpedo electric organ for muscle-type, or HEK293 cells transfected with specific neuronal nAChR subunits).

  • Radioligand: A high-affinity radiolabeled antagonist or agonist for the target nAChR subtype (e.g., [125I]-α-Bungarotoxin for muscle-type and α7, or [3H]-Epibatidine for heteromeric neuronal subtypes).

  • Test Compound: this compound chloride, serially diluted.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive nAChR ligand (e.g., nicotine or d-tubocurarine).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with a protease inhibitor cocktail.

  • Instrumentation: Scintillation counter or gamma counter, cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (typically 1-2 hours).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a workflow diagram for a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep Prepare nAChR-expressing Membranes start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding (this compound) prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter_wash Rapid Filtration and Washing to Separate Bound/Unbound Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation/Gamma Counting) filter_wash->quantify analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantify->analysis end End analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the effect of a test compound on the ion channel activity of nAChRs expressed in a cellular system, such as Xenopus laevis oocytes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the agonist-induced current.

Materials:

  • Biological Material: Xenopus laevis oocytes injected with cRNA encoding the subunits of the desired nAChR subtype.

  • Agonist: Acetylcholine or another suitable nAChR agonist.

  • Test Compound: this compound chloride, serially diluted.

  • Recording Solution: A buffered salt solution (e.g., Ringer's solution).

  • Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, micromanipulators, perfusion system.

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a fixed concentration of the agonist (typically the EC50 concentration) to the oocyte to elicit an inward current.

  • Antagonist Application:

    • To determine the IC50, co-apply the agonist with varying concentrations of this compound and measure the peak current response.

    • Alternatively, pre-apply this compound for a set period before co-application with the agonist.

  • Data Acquisition: Record the current responses using appropriate software.

  • Data Analysis:

    • Normalize the current responses in the presence of this compound to the control response (agonist alone).

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound chloride is a classic example of a competitive nicotinic acetylcholine receptor antagonist, primarily acting at the neuromuscular junction. While its clinical use has been superseded by newer agents with more favorable side-effect profiles, it remains a relevant compound for the study of nAChR pharmacology. The methodologies detailed in this guide provide a framework for the quantitative characterization of this compound and other novel competitive antagonists, which is crucial for advancing our understanding of nAChR function and for the development of new therapeutics targeting this important receptor family. Further research to determine the specific binding affinities and functional potencies of this compound at various nAChR subtypes would provide valuable data for the field of pharmacology.

References

An In-depth Technical Guide to Early Studies of Benzoquinonium and Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Benzoquinonium (B1213216) (Mytolon), a neuromuscular blocking agent developed in the mid-20th century. It details the early experimental protocols, quantitative data on its effects, and the initial understanding of its mechanism of action at the neuromuscular junction.

Introduction

This compound chloride, commercially known as Mytolon, emerged as one of the synthetic neuromuscular blocking drugs developed following the clinical introduction of d-tubocurarine.[1][2] Early investigations aimed to characterize its pharmacological profile, potency, and clinical utility as a muscle relaxant during anesthesia.[3][4] These studies were pivotal in classifying its type of neuromuscular block and understanding its interactions with other agents.

Mechanism of Action

Early research in animal models, particularly cats and hens, established that this compound produces a "curare-like" paralysis.[5][6] This classified it as a non-depolarizing neuromuscular blocking agent. The primary mechanism involves competitive antagonism at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate.[5][7] By binding to these receptors, this compound prevents acetylcholine from depolarizing the muscle fiber membrane, thereby inhibiting muscle contraction.[8]

Unlike depolarizing agents such as decamethonium (B1670452) or succinylcholine, this compound's action was not preceded by muscle fasciculations.[1][5] Furthermore, the paralysis induced by this compound could be antagonized by the administration of acetylcholine.[5][6] A peculiar finding in cats was that anticholinesterase agents like neostigmine (B1678181) or edrophonium (B1671111) were ineffective at reversing the blockade, despite their ability to increase the concentration of acetylcholine at the synapse.[5][6] However, these anticholinesterases did potentiate the antagonistic effect of directly injected acetylcholine.[6]

Benzoquinonium_Mechanism_of_Action cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron AP ACh_Release ACh Release Motor_Neuron->ACh_Release AChR Nicotinic ACh Receptor (Motor End-Plate) ACh_Release->AChR ACh Binds Depolarization End-Plate Potential (Depolarization) AChR->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound (Mytolon) This compound->AChR Competitive Antagonism

Mechanism of this compound at the Neuromuscular Junction.

Quantitative Data from Early Animal Studies

Quantitative analysis in early studies focused on determining the potency and duration of action of this compound. These experiments were typically performed in anesthetized animals where nerve-muscle preparations were used to measure twitch response to nerve stimulation.

Animal ModelMuscle PreparationFindingCitation
CatTibialis anteriorProduced a curare-like (non-depolarizing) paralysis.[5][6]
CatSoleusProduced a curare-like (non-depolarizing) paralysis.[5][6]
HenGastrocnemiusProduced a curare-like (non-depolarizing) paralysis.[5][6]
CatTibialis anteriorParalysis was not antagonized by anticholinesterases (e.g., neostigmine).[5][6]
CatTibialis anteriorParalysis was antagonized by injected acetylcholine.[5][6]

Note: Specific ED50 or ED95 values from the earliest literature are not consistently reported in available abstracts. The focus was primarily on the qualitative nature of the block.

Experimental Protocols

The evaluation of neuromuscular blocking agents in the 1950s followed established physiological and pharmacological methods.[9] The protocols for assessing this compound typically involved in vivo animal nerve-muscle preparations.

A. Animal Preparation:

  • Species Selection: Cats were a common model for these studies.[5][6][9]

  • Anesthesia: Animals were anesthetized, often with an agent that had minimal effects on neuromuscular transmission.

  • Surgical Preparation:

    • The tendon of the target muscle (e.g., tibialis anterior or soleus) was isolated and severed from its insertion point.

    • The tendon was then connected to a force-displacement transducer or a similar recording device (e.g., kymograph) to measure isometric muscle contractions.

    • The motor nerve supplying the muscle (e.g., the sciatic nerve) was dissected and prepared for electrical stimulation.[9]

B. Stimulation and Recording:

  • Nerve Stimulation: Supramaximal electrical stimuli were delivered to the motor nerve using electrodes.

  • Stimulation Pattern: Single twitch stimulations were commonly used. Tetanic stimulation was also employed to assess for fade, a characteristic of non-depolarizing blockade.[6][9]

  • Data Recording: The tension generated by muscle contractions was recorded to establish a baseline before drug administration and to measure the degree of block after administration.

C. Drug Administration and Observation:

  • Route: this compound chloride was administered intravenously to ensure rapid and systemic distribution.[9]

  • Dose-Response: A dose-response relationship was often established to determine the drug's potency.

  • Antagonism Studies: Following the establishment of a stable neuromuscular block, potential antagonists like anticholinesterase agents (neostigmine, edrophonium) or acetylcholine were administered to characterize the nature of the block.[5][6]

Experimental_Workflow start Start: Anesthetize Animal (e.g., Cat) prepare_muscle Surgical Prep: Isolate Muscle (e.g., Tibialis) & Attach to Transducer start->prepare_muscle prepare_nerve Surgical Prep: Expose Motor Nerve (e.g., Sciatic) start->prepare_nerve baseline Establish Baseline: Apply Supramaximal Twitch Stimulation to Nerve prepare_muscle->baseline prepare_nerve->baseline record_baseline Record Baseline Muscle Contractions baseline->record_baseline administer_drug Administer this compound (Intravenous) record_baseline->administer_drug record_effect Record Onset and Degree of Blockade (% Twitch Depression) administer_drug->record_effect antagonism_study Optional: Administer Antagonist (e.g., Neostigmine, ACh) record_effect->antagonism_study end End Experiment record_effect->end record_reversal Record Reversal or Lack Thereof antagonism_study->record_reversal record_reversal->end

Typical Workflow for In Vivo Neuromuscular Studies (c. 1950s).

Summary and Conclusion

The early studies of this compound (Mytolon) successfully characterized it as a non-depolarizing, competitive neuromuscular blocking agent.[5][6] The experimental protocols, primarily utilizing anesthetized cat preparations, were instrumental in differentiating its effects from depolarizing agents and other curare-like drugs. While it showed promise as a muscle relaxant, its unique interaction with anticholinesterases in certain species highlighted a complex pharmacological profile.[5][6] These foundational studies provided essential data that guided the clinical application and further development of neuromuscular blocking drugs.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Benzoquinonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of benzoquinonium (B1213216), a quaternary ammonium (B1175870) compound historically used as a neuromuscular blocking agent. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this compound.

Synthesis of this compound

The synthesis of this compound chloride is a two-step process that begins with the nucleophilic substitution of 1,4-benzoquinone (B44022), followed by a quaternization reaction. The overall synthesis yields a highly colored compound with specific chemical properties.

Step 1: Synthesis of 2,5-Bis(3-diethylaminopropylamino)-1,4-benzoquinone

The initial step involves the reaction of 1,4-benzoquinone with a secondary amine, specifically 3-diethylaminopropylamine. This reaction is a nucleophilic addition of the amine to the quinone ring, followed by oxidation. A 3:2 molar ratio of benzoquinone to the amine is often employed to drive the reaction to completion, which involves successive reductions and oxidations to form the desired 2,5-disubstituted product.[1]

Experimental Protocol:

A general procedure for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones is as follows:

  • Materials: 1,4-benzoquinone, 3-diethylaminopropylamine, ethanol.

  • Procedure: 1,4-benzoquinone is dissolved in ethanol. To this solution, 3-diethylaminopropylamine is added dropwise with stirring. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1][2]

The resulting intermediate, 2,5-bis(3-diethylaminopropylamino)-1,4-benzoquinone, is a red-colored solid.[1]

Step 2: Quaternization to form this compound Chloride

The second and final step is the quaternization of the tertiary amino groups of the intermediate with benzyl (B1604629) chloride. This reaction introduces the quaternary ammonium groups, which are essential for the pharmacological activity of this compound.

Experimental Protocol:

The synthesis of this compound chloride was first reported by Cavallito et al.[3] The general procedure involves:

  • Materials: 2,5-bis(3-diethylaminopropylamino)-1,4-benzoquinone, benzyl chloride, a suitable solvent (e.g., ethanol).

  • Procedure: The 2,5-bis(3-diethylaminopropylamino)-1,4-benzoquinone intermediate is dissolved in a suitable solvent. An excess of benzyl chloride is then added to the solution. The reaction mixture is heated to reflux for several hours. As the reaction proceeds, the this compound chloride precipitates from the solution. The product is then collected by filtration, washed with a solvent to remove any unreacted starting materials, and dried.

The final product, this compound chloride, is obtained as red crystals.[3]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Quaternization 1_4_Benzoquinone 1,4-Benzoquinone Reaction1 Nucleophilic Addition & Oxidation 1_4_Benzoquinone->Reaction1 Amine 3-Diethylaminopropylamine Amine->Reaction1 Intermediate 2,5-Bis(3-diethylaminopropylamino) -1,4-benzoquinone Reaction1->Intermediate Reaction2 Quaternization Intermediate->Reaction2 Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction2 This compound This compound Chloride Reaction2->this compound

Caption: Workflow for the two-step synthesis of this compound.

Chemical Properties of this compound

This compound chloride is a complex organic salt with distinct physical and chemical properties. A summary of its key properties is presented in the table below.

PropertyValueReference
IUPAC Name 3,3'-((3,6-dioxocyclohexa-1,4-diene-1,4-diyl)bis(azanediyl))bis(N-benzyl-N,N-diethylpropan-1-aminium) chloride[4]
CAS Number 311-09-1[3]
Molecular Formula C34H50Cl2N4O2[3][4]
Molecular Weight 617.69 g/mol [3][4]
Appearance Red crystals[3]
Melting Point 191-195 °C[3]
Solubility Freely soluble in water[3]
Elemental Analysis C: 66.11%, H: 8.16%, Cl: 11.48%, N: 9.07%, O: 5.18%[3][4]

The chemical reactivity of this compound is largely dictated by the quinone core and the quaternary ammonium groups. The quinone moiety can undergo redox reactions, while the quaternary ammonium salts are generally stable but can participate in ion exchange reactions.

Mechanism of Action

This compound is classified as a non-depolarizing neuromuscular blocking agent. Its pharmacological effect is exerted at the neuromuscular junction, where it acts as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Signaling Pathway at the Neuromuscular Junction:

Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the motor endplate of the muscle fiber. This binding opens ion channels, leading to an influx of sodium ions and depolarization of the muscle membrane. If the depolarization reaches a certain threshold, it triggers an action potential that propagates along the muscle fiber, ultimately causing muscle contraction.

Inhibition by this compound:

This compound, due to its structural similarity to acetylcholine, competes with ACh for the binding sites on the nAChRs. However, upon binding, this compound does not activate the receptor and open the ion channel. By occupying the binding sites, it prevents ACh from binding, thereby inhibiting the depolarization of the motor endplate. This leads to a failure of neuromuscular transmission and results in flaccid paralysis of the skeletal muscle. This mechanism is often referred to as a "curare-like" effect.

Neuromuscular_Junction cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Motor Endplate) Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Binds & Blocks ACh Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Mechanism of this compound at the Neuromuscular Junction.

References

Benzoquinonium Chloride: A Technical Deep Dive into its Discovery and Neuromuscular Blocking Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Benzoquinonium chloride, a neuromuscular blocking agent. It details the early synthesis and pivotal preclinical and clinical investigations that defined its mechanism of action and clinical utility. This document synthesizes available data on its potency and duration of action, outlines key experimental methodologies from foundational studies, and presents its mechanism of action through signaling pathway diagrams.

Introduction and Historical Context

This compound chloride, also known by the synonyms Amilyt, Mytolon, and the developmental code WIN 2747, is a synthetic neuromuscular blocking agent. Its development in the mid-20th century marked a significant step in the search for potent and safe muscle relaxants for surgical anesthesia.

The initial pharmacological investigation of this compound chloride was conducted by J.O. Hoppe and colleagues at the Sterling-throp Research Institute in 1950. Their work identified WIN 2747 as a potent curarimimetic drug. Following this, preliminary clinical reports on its use for producing muscular relaxation were published by J.G. Arrowood in 1951 and its application in abdominal surgery was further detailed by F.F. Foldes and colleagues in 1952. These early studies established its place as a non-depolarizing neuromuscular blocking agent.

Chemical and Physical Properties

  • Chemical Name: 2,5-bis(3-diethylaminopropylamino)benzoquinone bis(benzyl chloride)

  • Chemical Formula: C34H50Cl2N4O2

  • Molecular Weight: 617.70 g/mol

  • CAS Number: 311-09-1

Synthesis

A probable synthetic pathway for this compound chloride would involve a two-step process:

  • Diamination of Benzoquinone: Reaction of p-benzoquinone with 3-diethylaminopropylamine. This nucleophilic addition would result in the formation of 2,5-bis(3-diethylaminopropylamino)-1,4-benzoquinone.

  • Quaternization: Subsequent reaction of the tertiary amine groups on the side chains with benzyl (B1604629) chloride to form the bis-quaternary ammonium (B1175870) salt, this compound chloride.

G

Mechanism of Action: Neuromuscular Blockade

This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] As a non-depolarizing agent, it competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on these receptors.

By binding to the nAChRs, this compound chloride prevents the influx of sodium ions that is necessary to generate an end-plate potential. If a sufficient number of receptors are blocked, the end-plate potential cannot reach the threshold required to trigger an action potential in the muscle fiber, resulting in muscle paralysis.

G

Pharmacological Data

Quantitative data from early clinical studies on this compound chloride is not extensively detailed in currently accessible literature. The following table summarizes the available information on its potency in preclinical models. For comparison, data for the well-characterized neuromuscular blocking agent d-tubocurarine is included.

ParameterSpeciesValueReference
Head-Drop Dose Rabbit0.04 mg/kgHoppe, 1950
Paralyzing Dose Cat0.025 mg/kgHoppe, 1950
Head-Drop Dose (d-tubocurarine) Rabbit0.15 mg/kgHoppe, 1950

Note: The head-drop assay in rabbits is a classic method for determining the potency of curarimimetic drugs, where the endpoint is the dose that causes relaxation of the neck muscles to the point where the animal can no longer hold its head up.

Experimental Protocols

The foundational research on this compound chloride employed several key experimental models to characterize its neuromuscular blocking properties.

Preclinical Evaluation of Neuromuscular Blockade (Hoppe, 1950)
  • Animal Models: Rabbits, cats, and dogs were used to assess the potency and effects of this compound chloride.

  • Rabbit Head-Drop Assay: Unanesthetized rabbits received intravenous injections of this compound chloride to determine the dose required to produce head-drop, a measure of muscle relaxation.

  • Cat Tibialis Anterior Muscle Preparation: In anesthetized cats, the tibialis anterior muscle was stimulated indirectly via the peroneal nerve. The resulting muscle contractions were recorded, and the dose of this compound chloride required to produce a 50% reduction in twitch height was determined.

  • Cardiovascular and Autonomic Effects: Anesthetized dogs were used to study the effects of this compound chloride on blood pressure, heart rate, and autonomic ganglia.

G

Early Clinical Investigations (Arrowood, 1951; Foldes et al., 1952)
  • Patient Population: Patients undergoing various surgical procedures, particularly abdominal surgeries, requiring muscle relaxation.

  • Anesthetic Regimen: this compound chloride (Mytolon chloride) was typically administered in conjunction with general anesthetics such as pentothal sodium and nitrous oxide-oxygen.

  • Dosage and Administration: The drug was administered intravenously. The initial dose and subsequent maintenance doses were titrated to achieve the desired level of muscle relaxation for the surgical procedure.

  • Monitoring of Neuromuscular Function: The degree of muscle relaxation was assessed clinically by observing the ease of endotracheal intubation, abdominal muscle relaxation, and the absence of patient movement in response to surgical stimuli.

  • Reversal: The effects of this compound chloride could be antagonized by anticholinesterase agents such as neostigmine, typically administered with atropine (B194438) to counteract muscarinic side effects.

Conclusion

This compound chloride was a notable early synthetic neuromuscular blocking agent that played a role in the development of safer and more effective muscle relaxants for anesthesia. Its discovery and subsequent investigation provided valuable insights into the structure-activity relationships of quaternary ammonium compounds and their interaction with the nicotinic acetylcholine receptor. While it has been largely superseded by newer agents with more favorable side effect profiles, its history remains an important chapter in the evolution of anesthetic pharmacology.

References

Benzoquinonium's Structure-Activity Relationship at the Nicotinic Acetylcholine Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Structure of Benzoquinonium (B1213216)

This compound chloride is a bis-quaternary ammonium (B1175870) compound. The core structure consists of a benzoquinone ring system with two quaternary ammonium moieties linked by polymethylene chains. The presence of two positively charged nitrogen atoms is a key feature for its high affinity to the anionic sites on the nAChR.

Structure-Activity Relationship (SAR)

The neuromuscular blocking activity of this compound and related bis-quaternary ammonium compounds is governed by several structural features:

  • Inter-Quaternary Distance: The distance between the two quaternary nitrogen atoms is a critical determinant of potency. For optimal interaction with the two alpha-subunits of the muscle-type nAChR, a specific inter-onium distance is required. This distance in this compound allows it to effectively span the binding sites on the receptor.

  • Quaternary Ammonium Groups: The positively charged quaternary ammonium heads are essential for the initial electrostatic attraction to the anionic subsites within the ACh binding pocket on the nAChR. The nature of the alkyl substituents on the nitrogen can influence potency and duration of action.

  • Benzoquinone Ring: The rigid benzoquinone ring serves as a scaffold, holding the two quaternary groups at a relatively fixed distance. Modifications to this central ring system can impact the molecule's flexibility, lipophilicity, and overall pharmacological profile.

  • Stereochemistry: For chiral analogs of this compound, the stereochemistry at asymmetric centers can influence binding affinity and potency. Studies on enantiomeric bisquaternary amines related to this compound have shown stereochemical preferences for neuromuscular blockade, with the (R)-enantiomer often exhibiting higher activity.[1]

Quantitative Data

Detailed quantitative structure-activity relationship (QSAR) studies providing a comprehensive table of IC50 or Ki values for a wide range of this compound analogs are scarce in the readily accessible scientific literature. However, the available information confirms its potent neuromuscular blocking activity.

CompoundAnimal ModelPreparationPotency MetricValueReference
This compoundCatTibialis anterior muscleNeuromuscular BlockadeCurare-like paralysis[2][3]
This compoundHenGastrocnemius muscleNeuromuscular BlockadeCurare-like paralysis[2][3]

Experimental Protocols

The characterization of this compound and its analogs typically involves a combination of in vivo and in vitro experimental techniques to assess their neuromuscular blocking potency and affinity for the nAChR.

In Vivo Neuromuscular Blockade Assay (Cat Model)

This protocol is a classical method to determine the neuromuscular blocking potency of a compound.

  • Animal Preparation: Anesthetize a cat with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium). Maintain anesthesia throughout the experiment.

  • Surgical Procedure:

    • Isolate the sciatic nerve and the tendon of the tibialis anterior muscle in one hind limb.

    • Attach the tendon to a force-displacement transducer to record muscle contractions.

    • Place stimulating electrodes on the sciatic nerve.

  • Stimulation: Deliver supramaximal square-wave pulses (e.g., 0.2 msec duration) to the sciatic nerve at a low frequency (e.g., 0.1 Hz) to elicit single twitch responses of the tibialis anterior muscle.

  • Drug Administration: Administer this compound or its analogs intravenously.

  • Data Acquisition and Analysis: Record the twitch tension before and after drug administration. The dose required to produce a 50% or 95% reduction in twitch height (ED50 or ED95) is determined to quantify the neuromuscular blocking potency.

Radioligand Binding Assay for nAChR Affinity

This in vitro assay is used to determine the binding affinity of a compound to the nAChR.

  • Receptor Preparation: Prepare membrane fractions from tissues rich in nAChRs, such as the electric organ of Torpedo species or cultured cells expressing specific nAChR subtypes.

  • Radioligand: Use a radiolabeled nAChR antagonist, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin, as the tracer.

  • Competition Binding:

    • Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

    • Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The neuromuscular blocking action of this compound is a direct consequence of its interference with the normal signaling pathway at the neuromuscular junction.

Signaling Pathway of Neuromuscular Transmission

The following diagram illustrates the normal signaling cascade at the neuromuscular junction leading to muscle contraction.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion ACh_release ACh Release Vesicle_fusion->ACh_release ACh Acetylcholine (B1216132) (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Na_influx Na⁺ Influx nAChR->Na_influx Opens channel Depolarization Depolarization (EPP) Na_influx->Depolarization Muscle_AP Muscle Action Potential Depolarization->Muscle_AP Contraction Muscle Contraction Muscle_AP->Contraction G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ACh_release ACh Release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Cannot bind Benzo This compound Benzo->nAChR Binds to and blocks No_Na_influx No Na⁺ Influx nAChR->No_Na_influx Channel remains closed No_Depolarization No Depolarization No_Na_influx->No_Depolarization No_Contraction No Muscle Contraction (Paralysis) No_Depolarization->No_Contraction G start Synthesis of this compound Analogs binding_assay In Vitro Radioligand Binding Assay (Determine Ki at nAChR subtypes) start->binding_assay selectivity Assess Subtype Selectivity binding_assay->selectivity in_vitro_functional In Vitro Functional Assay (e.g., Electrophysiology on isolated muscle) selectivity->in_vitro_functional potency Determine Neuromuscular Blocking Potency (IC50) in_vitro_functional->potency in_vivo_assay In Vivo Neuromuscular Blockade Assay (e.g., Cat Tibialis Anterior preparation) potency->in_vivo_assay ed50 Determine ED50 in_vivo_assay->ed50 tox Toxicology and Safety Assessment ed50->tox lead_optimization Lead Optimization tox->lead_optimization

References

Pharmacological profile of Benzoquinonium as a skeletal muscle relaxant

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of Benzoquinonium (B1213216) as a Skeletal Muscle Relaxant

Introduction

This compound, also known as Mytolon, is a synthetic neuromuscular blocking agent.[1] It is classified as a non-depolarizing skeletal muscle relaxant.[1] Structurally, it is a benzoquinone derivative, specifically 2,5-bis-(3-diethylaminopropylamino) benzoquinone-bis-benzylchloride.[1] This guide provides a detailed overview of its pharmacological profile, including its mechanism of action, quantitative properties, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] Unlike depolarizing agents like succinylcholine, which initially activate the receptor, this compound blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), without causing depolarization.[3] This prevents the ion channels of the receptor from opening, thereby inhibiting the endplate potential and subsequent muscle contraction, leading to flaccid paralysis.[2]

Studies in cats and hens have demonstrated that this compound produces a "curare-like" paralysis, which is characteristic of non-depolarizing agents.[1] A notable characteristic observed in cats is its ability to prevent the twitch-potentiating and anti-curare actions of anticholinesterase agents like neostigmine (B1678181) and edrophonium.[1] Despite this, the paralysis induced by this compound can be antagonized by an influx of acetylcholine, either through direct injection or by tetanic stimulation of the motor nerve.[1]

cluster_pre Presynaptic Nerve Terminal cluster_post Postsynaptic Muscle Fiber Nerve Impulse Nerve Impulse ACh Vesicle ACh Vesicle ACh Release ACh Release ACh Vesicle->ACh Release 3. Fuse & Release ACh Ca Channel Voltage-gated Ca²⁺ Channel Ca Channel->ACh Vesicle 2. Opens nAChR Nicotinic ACh Receptor (nAChR) ACh Release->nAChR 4. ACh Binds Synaptic Cleft Synaptic Cleft Contraction Muscle Contraction nAChR->Contraction 5. Depolarization This compound This compound This compound->nAChR Blocks Binding

Mechanism of Action at the Neuromuscular Junction.

Quantitative Pharmacological Data

Quantitative data for this compound is not extensively detailed in recent literature. The following table summarizes its known properties based on classic pharmacological studies.

ParameterDescriptionReference
Drug Class Skeletal Muscle Relaxant[4]
Mechanism Non-depolarizing neuromuscular blocking agent[1]
Receptor Target Nicotinic Acetylcholine Receptor (nAChR) at the motor endplate[1]
Type of Block Competitive (Curare-like)[1]
Effect of Anticholinesterases In cats, anticholinesterases (e.g., neostigmine) do not reverse the block but do potentiate the antagonistic action of injected acetylcholine.[1]
Reversal Reversible by acetylcholine.[1]
Cardiovascular Effects Lacks significant ganglionic-blocking and histamine-releasing properties compared to older agents like d-tubocurarine.[5]

Experimental Protocols

The characterization of neuromuscular blocking agents like this compound involves a combination of in vitro and in vivo experimental models.

In Vitro Experimental Protocols

4.1.1 Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the binding affinity of a test compound to nAChRs by measuring its ability to compete with a known radiolabeled ligand.[6]

  • Objective: To determine the inhibition constant (Ki) or IC50 value of this compound for nAChRs.

  • Materials:

    • Receptor Source: Cell membranes from cell lines (e.g., HEK-293) stably expressing the desired nAChR subtype.[6]

    • Radioligand: A high-affinity nAChR ligand, such as [³H]-Epibatidine.[7]

    • Test Compound: this compound at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7]

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[7]

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing nAChRs and isolate the membrane fraction through differential centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[7]

    • Assay Setup (96-well plate, in triplicate):

      • Total Binding: Add receptor membranes, radioligand, and assay buffer.[6]

      • Non-specific Binding: Add receptor membranes, radioligand, and a saturating concentration of a known unlabeled competitor (e.g., nicotine).[7]

      • Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of this compound.[6]

    • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[7]

    • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]

    • Quantification: Place filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.[7]

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

4.1.2 Isolated Nerve-Muscle Preparation (e.g., Rat Phrenic Nerve-Diaphragm)

This ex vivo model assesses the effect of a compound on neuromuscular transmission by directly measuring muscle contractile force.[8][9]

  • Objective: To evaluate the potency and characteristics of neuromuscular blockade induced by this compound.

  • Procedure:

    • Tissue Dissection: A male Wistar rat (150-200g) is sacrificed. The thorax is opened, and the phrenic nerve and diaphragm muscle are carefully dissected and removed.[8]

    • Mounting: The preparation is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.[8] The tendinous part of the diaphragm is attached to a force-displacement transducer to record isometric contractions.[8]

    • Stimulation: The phrenic nerve is placed on electrodes and stimulated with supramaximal square-wave pulses (e.g., 0.5 ms (B15284909) duration at 0.1 Hz) to elicit twitch contractions.[8]

    • Drug Administration: After a stabilization period, this compound is added cumulatively to the organ bath.

    • Data Acquisition: The resulting twitch tension is recorded on a physiograph. The percentage reduction in twitch height is measured to generate a dose-response curve and determine the EC50 (the concentration causing 50% reduction in twitch height).[8]

Workflow for In Vitro Nerve-Muscle Preparation Assay.
In Vivo Experimental Protocols

4.2.1 Sciatic Nerve-Gastrocnemius Muscle Preparation

This classic in vivo model allows for the quantitative assessment of neuromuscular blockade in an anesthetized animal.[8][10]

  • Objective: To determine the in vivo potency (e.g., ED50), onset, and duration of action of this compound.

  • Procedure:

    • Animal Preparation: An animal (e.g., cat, dog, or rabbit) is anesthetized.[10] The gastrocnemius muscle and its tendon are exposed, and the sciatic nerve is isolated.

    • Mounting and Stimulation: The animal is placed on a surgical table. The limb is fixed, and the gastrocnemius tendon is connected to a force transducer. The distal end of the sciatic nerve is stimulated using electrodes.

    • Data Recording: Both single twitch (e.g., 0.1 Hz) and tetanic (e.g., 50 Hz) stimulations are applied, and the resulting muscle contractions are recorded.[10] Tetanic stimulation helps assess presynaptic effects, indicated by "tetanic fade."[10]

    • Drug Administration: this compound is administered intravenously.

    • Measurement: The degree of neuromuscular blockade is quantified by the reduction in twitch height. The dose required to produce 50% or 95% twitch depression (ED50 and ED95) is determined. Onset time and duration of action (time to 25% or 95% recovery of twitch height) are also measured.

4.2.2 Assessment of Cardiovascular and Other Systemic Effects

It is crucial to evaluate the systemic effects of a neuromuscular blocker alongside its primary action.[10]

  • Objective: To assess the effects of this compound on the cardiovascular and autonomic systems.

  • Procedure:

    • Animal Preparation: Anesthetized cats or dogs are commonly used.[10]

    • Monitoring: Catheters are placed to monitor arterial blood pressure and heart rate.

    • Dose-Response: this compound is administered in increasing doses, and changes in cardiovascular parameters are recorded simultaneously with the neuromuscular block. This allows for the determination of the therapeutic index (ratio of the dose causing cardiovascular effects to the dose causing neuromuscular blockade).

    • Histamine Release: Histamine release can be studied in anesthetized dogs by measuring hypotension and determining if it is attenuated by pretreatment with H1 and H2 receptor antagonists.[10]

Workflow for In Vivo Neuromuscular Function Assessment.

Adverse Effects and Toxicology

This compound is derived from 1,4-benzoquinone (B44022), a compound known to be a toxic metabolite of benzene.[4] 1,4-benzoquinone itself is irritating to the eyes, skin, and respiratory system.[11] It can stain skin, and chronic exposure may lead to visual disturbances.[12] While specific toxicological data on this compound as a formulated drug is limited in the available literature, the parent quinone structure is associated with reactivity and potential for cellular effects, such as the inhibition of certain enzymes.[13][14]

Conclusion

This compound is a non-depolarizing, competitive neuromuscular blocking agent that produces a curare-like skeletal muscle paralysis.[1] Its pharmacological profile is characterized by its antagonism of nicotinic acetylcholine receptors at the motor endplate.[1] Its effects are reversible by acetylcholine but, in certain species, not by anticholinesterase agents alone.[1] A thorough evaluation of its properties requires a suite of in vitro and in vivo experiments to determine its potency, duration of action, and systemic safety profile. While historically significant, its use has been superseded by modern neuromuscular blocking agents with more predictable pharmacokinetics and fewer side effects.

References

In Vivo Effects of Benzoquinonium on Muscle Relaxation in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the known in vivo effects of Benzoquinonium on muscle relaxation in animal models, based on available descriptive data.

Pharmacodynamic Parameter Animal Model Muscle Preparation Observed Effect Citation
Mechanism of Action Cat, HenTibialis anterior, Soleus, GastrocnemiusProduces a curare-like (non-depolarizing) neuromuscular blockade.[1][2]
Antagonism CatTibialis anterior, SoleusParalysis is antagonized by acetylcholine (B1216132) and tetanic stimulation of the motor nerve.[1][2]
Interaction with Anticholinesterases CatTibialis anterior, SoleusAnticholinesterases (e.g., neostigmine, edrophonium) do not antagonize the neuromuscular blockade.[1][2]
Interaction with Anticholinesterases HenGastrocnemiusIn contrast to the cat, this compound's effects are antagonized by anticholinesterases.[1][2]

Experimental Protocols

The following section details the likely experimental methodologies employed in the in vivo assessment of this compound's effects on muscle relaxation, primarily based on studies conducted on cats.

Animal Model and Preparation
  • Species: Cat (Felis catus)

  • Anesthesia: Anesthesia was induced and maintained to ensure the absence of pain and reflexes during the surgical preparation and experimental procedures.

  • Surgical Preparation:

    • The sciatic nerve in the thigh was carefully dissected and prepared for stimulation.

    • The tendon of the tibialis anterior muscle was isolated and attached to a force-displacement transducer to record muscle contractions.

    • The animal's limb was securely immobilized to ensure that only the contraction of the target muscle was measured.

  • Physiological Monitoring: Core body temperature, heart rate, and respiratory rate were monitored and maintained within a physiological range throughout the experiment.

Neuromuscular Function Monitoring
  • Nerve Stimulation: The sciatic nerve was stimulated using supramaximal square wave pulses of short duration (e.g., 0.2 msec).

  • Stimulation Patterns:

    • Single Twitch Stimulation: Single stimuli were delivered at a low frequency (e.g., 0.1 Hz) to elicit individual muscle twitches. The amplitude of these twitches was used as the primary measure of neuromuscular transmission.

    • Tetanic Stimulation: A high-frequency train of stimuli (e.g., 50 Hz for 5-10 seconds) was used to assess for tetanic fade, a characteristic feature of non-depolarizing neuromuscular blockade.

  • Data Acquisition: The isometric contractions of the tibialis anterior muscle were recorded using a kymograph or a more modern data acquisition system. The height of the twitch contractions was measured to quantify the degree of neuromuscular blockade.

Drug Administration
  • Route of Administration: this compound chloride was administered intravenously (IV) to ensure rapid and systemic distribution.

  • Dosing Regimen: The drug was likely administered in a cumulative dose-response manner, with increasing doses given until a significant or complete block of neuromuscular transmission was observed.

Mandatory Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Muscle Fiber) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel 1. Arrival ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle 2. Ca2+ Influx ACh_released ACh Vesicle->ACh_released 3. ACh Release ACh nAChR Nicotinic ACh Receptor (nAChR) ACh_released->nAChR 4. ACh Binding (Blocked) This compound This compound This compound->nAChR 5. Competitive Antagonism Ion Channel Ion Channel (Closed) No Depolarization No Depolarization Ion Channel->No Depolarization 6. No Na+ Influx cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Animal Anesthetized (e.g., Cat) B Surgical Preparation: - Isolate Sciatic Nerve - Attach Tibialis Anterior to Transducer A->B C Establish Baseline: - Record Control Twitch Height B->C D Administer this compound (IV) C->D E Monitor & Record: - Twitch Height Reduction (Onset) - Maximum Blockade D->E F Observe Recovery: - Spontaneous return of twitch height (Duration) E->F G Quantify Neuromuscular Block: - % Reduction in Twitch Height F->G H Assess Mechanism: - Tetanic Fade - Antagonism Studies G->H

References

Benzoquinonium: An In-depth Analysis of its Role as a Ganglionic Blocking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of benzoquinonium (B1213216), with a specific focus on its role as a ganglionic blocking agent. While primarily recognized for its potent neuromuscular blocking effects, historical pharmacological profiles also classify it as a ganglionic blocker. This document synthesizes the available information on its mechanism of action, offers detailed experimental context, and presents visual representations of the relevant physiological pathways.

Introduction to Ganglionic Blockade

Autonomic ganglia are critical relay stations in the autonomic nervous system, where preganglionic neurons synapse with postganglionic neurons. The primary neurotransmitter at these synapses is acetylcholine (B1216132) (ACh), which acts on nicotinic acetylcholine receptors (nAChRs) to propagate nerve impulses. Ganglionic blocking agents are compounds that inhibit this transmission, leading to a blockade of both sympathetic and parasympathetic outflow.[1][2] This non-selective blockade results in a wide range of physiological effects, which historically rendered these agents useful for conditions like severe hypertension, but also led to a broad side-effect profile.[1]

This compound: From Neuromuscular Blockade to Ganglionic Effects

This compound chloride, also known as Mytolon or WIN 2747, is a synthetic bis-quaternary ammonium (B1175870) compound.[3] It is structurally a derivative of benzoquinone.[4] Its predominant and most well-documented pharmacological action is that of a non-depolarizing neuromuscular blocking agent.[3][5] This effect is mediated by competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction, leading to skeletal muscle relaxation.[5]

While its neuromuscular blocking properties have been more extensively studied, this compound is also recognized as a ganglionic blocking agent.[4] This dual action is a consequence of its affinity for nicotinic acetylcholine receptors, which, despite subunit differences, are present in both the neuromuscular junction and autonomic ganglia.

Mechanism of Action at the Autonomic Ganglion

The ganglionic blocking effect of this compound is attributed to its antagonist activity at the nicotinic acetylcholine receptors (specifically the Nn or α3β4 subtype common in ganglia) on the postsynaptic membrane of the autonomic ganglion. By competitively binding to these receptors, this compound prevents acetylcholine released from preganglionic nerve terminals from initiating a depolarizing postsynaptic potential. This inhibition of neurotransmission effectively blocks the propagation of signals through both the sympathetic and parasympathetic nervous systems.

Signaling Pathway of Ganglionic Transmission and Blockade

The following diagram illustrates the normal signaling pathway at an autonomic ganglion and the site of action for a ganglion blocking agent like this compound.

G cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre_neuron Action Potential pre_terminal Nerve Terminal pre_neuron->pre_terminal Propagation ACh Acetylcholine (ACh) pre_terminal->ACh Release receptor Nicotinic ACh Receptor (Nn) ACh->receptor Binds post_neuron Postsynaptic Potential receptor->post_neuron Depolarization action_potential Action Potential to Effector Organ post_neuron->action_potential Initiation benzo This compound benzo->receptor Blocks

Mechanism of Ganglionic Blockade by this compound.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data for the ganglion blocking activity of this compound, such as IC50 or Ki values for ganglionic nicotinic receptors. The primary focus of published research has been on its neuromuscular blocking potency. For context, the potencies of other classical ganglion blocking agents are provided in the table below.

Ganglion Blocking AgentAnimal ModelEffective Dose/ConcentrationReference
HexamethoniumCat0.1-1.0 mg/kg[2]
MecamylamineCat0.1-0.5 mg/kg[2]
Tetraethylammonium (TEA)Cat1.0-5.0 mg/kg[2]

Experimental Protocols for Assessing Ganglionic Blockade

The evaluation of a compound's ganglion blocking activity typically involves in vivo or in vitro preparations that allow for the measurement of ganglionic transmission. Below are generalized methodologies that would be employed to assess the effects of a substance like this compound.

In Vivo: Cat Nictitating Membrane Preparation

This is a classic experimental model for studying sympathetic ganglion activity.

Methodology:

  • Anesthetize a cat and set up for recording the contraction of the nictitating membrane.

  • Isolate and stimulate the preganglionic fibers of the superior cervical ganglion.

  • Record the resulting contraction of the nictitating membrane.

  • Administer the test compound (e.g., this compound) intravenously.

  • Continue to stimulate the preganglionic fibers and observe any reduction in the nictitating membrane's contraction, which indicates ganglionic blockade.

  • To confirm the site of action is at the ganglion, the postganglionic fibers can be stimulated directly. A ganglionic blocker should not inhibit the response to postganglionic stimulation.

G cluster_workflow Experimental Workflow: Cat Nictitating Membrane start Anesthetize Cat setup Record Nictitating Membrane Contraction start->setup pre_stim Stimulate Preganglionic Fibers setup->pre_stim record1 Record Baseline Contraction pre_stim->record1 administer Administer This compound record1->administer pre_stim2 Re-stimulate Preganglionic Fibers administer->pre_stim2 record2 Record Post-drug Contraction pre_stim2->record2 post_stim Stimulate Postganglionic Fibers record2->post_stim record3 Record Post-ganglionic Response post_stim->record3 analyze Analyze Data for Ganglionic Blockade record3->analyze

Workflow for Nictitating Membrane Experiment.
In Vitro: Isolated Superior Cervical Ganglion Preparation

This method allows for a more direct assessment of the drug's effect on the ganglion, free from systemic influences.

Methodology:

  • Dissect the superior cervical ganglion from a rabbit or rat, keeping the preganglionic and postganglionic nerves intact.

  • Mount the preparation in an organ bath with appropriate physiological saline and oxygenation.

  • Use suction electrodes to stimulate the preganglionic nerve and record the compound action potential from the postganglionic nerve.

  • After obtaining a stable baseline recording, add the test compound (this compound) to the bath at various concentrations.

  • Measure the reduction in the amplitude of the postganglionic compound action potential to determine the extent of ganglionic blockade.

Summary and Conclusion

This compound is a compound with a well-established primary role as a non-depolarizing neuromuscular blocking agent. Its classification also includes activity as a ganglionic blocking agent, which is mechanistically consistent with its function as a nicotinic acetylcholine receptor antagonist. The blockade of ganglionic transmission occurs through competitive inhibition of acetylcholine at Nn receptors in autonomic ganglia, thereby inhibiting both sympathetic and parasympathetic outflow.

Despite this classification, the scientific literature is sparse regarding the specific quantitative details of this compound's ganglion blocking effects. The majority of research has focused on its actions at the neuromuscular junction. The experimental protocols described herein represent standard methodologies that would be used to definitively characterize the ganglionic blocking profile of this compound and provide the much-needed quantitative data for a complete pharmacological understanding. Further research is warranted to fully elucidate the potency and clinical implications of this compound's effects on the autonomic nervous system.

References

Unraveling the Curare-Like Effects of Benzoquinonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and pharmacological properties of Benzoquinonium (B1213216), a neuromuscular blocking agent exhibiting curare-like effects. Through a comprehensive review of key studies, this document provides detailed experimental protocols, quantitative data, and visual representations of its mode of action at the neuromuscular junction.

Introduction: A Competitive Antagonist at the Neuromuscular Junction

This compound, also known as Mytolon, is a synthetic neuromuscular blocking agent that produces muscle paralysis in a manner similar to curare. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate of the neuromuscular junction. By binding to these receptors, this compound prevents acetylcholine (ACh) from initiating the depolarization necessary for muscle contraction, leading to a non-depolarizing blockade.

Quantitative Pharmacology of this compound

The potency and efficacy of this compound have been quantified through various in vivo and in vitro studies. The following tables summarize the key quantitative data available for this compound.

ParameterValueSpeciesSource
IC50 (nAChRs) 0.46 µMNot Specified[1]

Table 1: Receptor Binding Affinity of this compound Dibromide. The IC50 value indicates the concentration of this compound dibromide required to inhibit 50% of the nicotinic acetylcholine receptor activity.

Further quantitative data on the neuromuscular blocking effects of this compound, such as ED50, onset of action, and duration of effect, have been investigated in various animal models. A seminal study by W.C. Bowman in 1958 provides critical insights into its pharmacological profile in cats and hens.

Mechanism of Action: A Curare-Mimetic Blockade

This compound induces a flaccid paralysis characteristic of non-depolarizing neuromuscular blocking agents. The paralysis is antagonized by the administration of acetylcholine or by stimulating the motor nerve tetanically, which increases the concentration of acetylcholine in the synaptic cleft.[2] However, in cats, anticholinesterases like neostigmine (B1678181) and eserine were found to be ineffective in reversing the neuromuscular blockade produced by this compound, although they did potentiate the antagonistic action of injected acetylcholine.[2] This suggests a complex interaction at the neuromuscular junction.

Signaling Pathway of Neuromuscular Transmission and this compound Interference

The following diagram illustrates the normal signaling cascade at the neuromuscular junction and the point of intervention by this compound.

cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel 1. Arrival ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle 2. Ca2+ Influx ACh Release ACh Release ACh Vesicle->ACh Release 3. Fusion & Release ACh nAChR Nicotinic ACh Receptor ACh->nAChR 4. ACh Binding This compound This compound->nAChR Competitive Antagonism (Blockade) Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening 5. Conformational Change Depolarization Depolarization Ion Channel Opening->Depolarization 6. Na+ Influx Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction 7. Action Potential

Figure 1: Neuromuscular Junction Signaling and this compound Blockade.

Experimental Protocols

The investigation of this compound's curare-like effects has relied on established in vivo and in vitro experimental models.

In Vivo Assessment of Neuromuscular Blockade in the Cat

This protocol is based on the methodology described by W.C. Bowman (1958) for studying the effects of this compound on the tibialis anterior and soleus muscles of the cat.

Experimental Workflow:

cluster_workflow In Vivo Neuromuscular Blockade Protocol Animal Prep 1. Animal Preparation (Anesthetized Cat) Nerve Isolation 2. Nerve Isolation & Stimulation (Sciatic or Peroneal Nerve) Animal Prep->Nerve Isolation Muscle Response 3. Muscle Contraction Recording (Tibialis Anterior/Soleus) Nerve Isolation->Muscle Response Drug Admin 4. Intravenous Administration (this compound) Muscle Response->Drug Admin Data Acq 5. Data Acquisition (Twitch Tension, Tetanic Fade) Drug Admin->Data Acq Antagonism Study 6. Antagonism Studies (ACh, Anticholinesterases) Data Acq->Antagonism Study

Figure 2: Experimental Workflow for In Vivo Analysis of this compound.

Methodology:

  • Animal Preparation: Cats are anesthetized, typically with an agent that has minimal effects on neuromuscular transmission. The animal's temperature and vital signs are monitored and maintained.

  • Nerve Stimulation: The motor nerve to the muscle under investigation (e.g., the peroneal nerve for the tibialis anterior muscle) is isolated and fitted with stimulating electrodes. Supramaximal stimuli are delivered to ensure the activation of all motor units.

  • Muscle Contraction Recording: The tendon of the muscle is attached to a force-displacement transducer to record the isometric twitch tension.

  • Drug Administration: this compound is administered intravenously.

  • Data Acquisition: The reduction in twitch height is recorded to determine the degree of neuromuscular blockade. Tetanic stimulation (a high-frequency train of stimuli) is also applied to observe the characteristic fade seen with non-depolarizing blockers.

  • Antagonism Studies: Following the establishment of a stable block, potential antagonists such as acetylcholine or anticholinesterase agents are administered to assess their ability to reverse the effects of this compound.

Structure-Activity Relationship

The chemical structure of this compound is central to its function as a neuromuscular blocking agent. The presence of two quaternary ammonium (B1175870) groups at a specific distance allows it to bind effectively to the two alpha subunits of the nicotinic acetylcholine receptor, thereby blocking the ion channel.

Logical Relationship:

cluster_sar Structure-Activity Relationship of this compound Structure Chemical Structure (Bis-quaternary ammonium compound) Binding Receptor Binding (Affinity for nAChR α-subunits) Structure->Binding determines Function Pharmacological Function (Competitive Antagonism) Binding->Function leads to Effect Physiological Effect (Neuromuscular Blockade) Function->Effect results in

References

Benzoquinonium: A Technical Guide to its Physicochemical Properties and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium chloride is a quaternary ammonium (B1175870) compound that has historically been investigated for its potent neuromuscular blocking properties. Its unique chemical structure, featuring a benzoquinone core, underpins its mechanism of action as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the physicochemical properties of this compound, its mechanism of action, and its applications in scientific research, with a focus on providing practical information for laboratory use.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, formulation, and application in research settings. The key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name N,N'-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium] dichloride[1]
Common Names This compound chloride, Mytolon[2]
CAS Number 311-09-1[1]
Molecular Formula C₃₄H₅₀Cl₂N₄O₂[1][2]
Molecular Weight 617.69 g/mol [1][2]
Appearance Red crystals[1]
Melting Point 191-195 °C[1]
Solubility Freely soluble in water. Limited solubility in nonpolar solvents.[1]
pKa Not experimentally determined. As a quaternary ammonium compound, it is a strong electrolyte and is expected to be fully ionized over a wide pH range.
logP Not experimentally determined. Due to its charged nature, it is expected to have a low logP value, indicating high hydrophilicity.
Redox Potential Exhibits a reduction potential of E° = -0.15 V (vs. standard hydrogen electrode), which allows it to participate in electron transfer reactions.

Table 1: Physicochemical Properties of this compound Chloride

Mechanism of Action: Neuromuscular Blockade

This compound exerts its primary pharmacological effect at the neuromuscular junction, the specialized synapse between a motor neuron and a skeletal muscle fiber. It functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane.

The signaling pathway at the neuromuscular junction and the inhibitory action of this compound are depicted below.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel 1. Arrival Ca_ion Ca²⁺ Ca_channel->Ca_ion 2. Opening Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle 3. Influx ACh_release ACh Release Vesicle->ACh_release 4. Fusion ACh Acetylcholine (ACh) ACh_release->ACh 5. Exocytosis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 6. Binding Benzo This compound Benzo->nAChR Competitive Antagonism Ion_channel Ion Channel nAChR->Ion_channel 7. Opening Block Blockade nAChR->Block Depolarization Depolarization Ion_channel->Depolarization 8. Na⁺ influx Contraction Muscle Contraction Depolarization->Contraction 9. Excitation-Contraction Coupling Block->Depolarization Prevents

Figure 1: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

In the normal physiological process, the arrival of an action potential at the presynaptic terminal triggers the influx of calcium ions, leading to the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber, causing the ion channel to open, which results in depolarization of the muscle membrane and subsequent muscle contraction. This compound, due to its structural similarity to ACh, competes for the same binding sites on the nAChR. By binding to the receptor without activating it, this compound prevents ACh from binding, thereby inhibiting the depolarization of the muscle fiber and causing muscle relaxation or paralysis.[3]

Research Applications

The primary research application of this compound stems from its function as a neuromuscular blocking agent. It has been utilized in physiological and pharmacological studies to investigate the mechanisms of neuromuscular transmission and the function of nicotinic acetylcholine receptors.[3][4] Its ability to induce a curare-like paralysis makes it a useful tool for in vitro and in vivo studies requiring the temporary and reversible blockade of muscle contraction.[4]

Experimental Protocols

While specific, detailed protocols for every application of this compound are beyond the scope of this guide, a general workflow for an in vitro neuromuscular junction assay is provided below. This can be adapted for specific research questions.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm) prep2 Mount preparation in an organ bath containing physiological saline solution prep1->prep2 prep3 Maintain physiological conditions (temperature, oxygenation, pH) prep2->prep3 exp1 Stimulate the nerve electrically and record baseline muscle contractions prep3->exp1 Start Experiment exp2 Introduce this compound chloride to the organ bath at desired concentrations exp1->exp2 exp3 Continuously record muscle contractions to observe the blocking effect exp2->exp3 exp4 Wash out the drug and observe the recovery of muscle function exp3->exp4 analysis1 Measure the amplitude and frequency of muscle contractions exp4->analysis1 Analyze Data analysis2 Calculate the dose-response curve for this compound's blocking effect analysis1->analysis2 analysis3 Determine parameters like IC₅₀ analysis2->analysis3

Figure 2: General experimental workflow for an in vitro neuromuscular junction assay using this compound.

Detailed Methodologies for Key Experiments:

In Vitro Neuromuscular Junction Assay (Phrenic Nerve-Diaphragm Preparation):

  • Preparation of Physiological Solution: Prepare a Krebs-Ringer solution containing (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. Continuously bubble the solution with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.

  • Dissection: Isolate the phrenic nerve-diaphragm muscle from a rodent (e.g., rat or mouse) and mount it in an organ bath containing the oxygenated Krebs-Ringer solution maintained at 37°C.

  • Stimulation and Recording: Place stimulating electrodes on the phrenic nerve and a force transducer connected to the diaphragm to record isometric contractions. Deliver supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a constant frequency (e.g., 0.1 Hz) to the nerve.

  • Drug Application: After obtaining a stable baseline of muscle contractions, add this compound chloride to the organ bath in a cumulative or non-cumulative manner to achieve the desired final concentrations.

  • Data Acquisition: Record the muscle twitch tension continuously using a data acquisition system.

  • Analysis: Measure the percentage inhibition of the twitch response at each concentration of this compound to construct a concentration-response curve and determine the IC₅₀ value.

Handling and Storage

Storage: this compound chloride should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[2]

Handling: As a potent neuromuscular blocking agent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound chloride. Avoid inhalation of dust or contact with skin and eyes. Work in a well-ventilated area. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound chloride remains a valuable pharmacological tool for researchers studying the neuromuscular junction and nicotinic acetylcholine receptors. Its well-defined mechanism of action as a competitive antagonist, coupled with its physicochemical properties, allows for its controlled application in a variety of experimental settings. This guide provides a foundational understanding of this compound for its effective and safe use in scientific research.

References

A Technical Guide to the Biological Activities of Benzoquinonium Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzoquinonium (B1213216) derivatives, focusing on their potential biological activities. It is designed to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed insights into the quantitative data, experimental methodologies, and cellular pathways associated with these compounds.

Introduction to this compound Derivatives

Benzoquinones are a class of organic compounds that are structurally derived from quinone. Their derivatives, particularly this compound compounds, have garnered significant attention in the scientific community due to their diverse and potent biological activities. These activities, which include anticancer, antimicrobial, and enzyme-inhibitory effects, are often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and interact with biological nucleophiles, thereby disrupting cellular processes in pathological conditions.

Biological Activities and Quantitative Data

Recent research has highlighted the broad-spectrum biological efficacy of newly synthesized this compound derivatives. This section summarizes the key findings, with a focus on quantitative data to allow for a comparative assessment of their potential as therapeutic agents.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through mitochondrial-dependent pathways and the modulation of key signaling cascades.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
ArdisianonePC-3 (Prostate)Not specified[1]
ArdisianoneDU-145 (Prostate)Not specified[1]
2-amino-6-hydroxy-[1][2]-benzoquinoneMGC-803 (Gastric)>100[3]
2-amino-6-hydroxy-[1][2]-benzoquinone Derivative 1MGC-803 (Gastric)~1[3]
2-amino-6-hydroxy-[1][2]-benzoquinone Derivative 2MGC-803 (Gastric)~1[3]
2,4-Disubstituted-benzo[g]quinoxaline (Compound 3)MCF-7 (Breast)Not specified[4]
Tetrachloro-1,4-benzoquinone (TCBQ)MCF-7 (Breast)>0.3[5]
Hydroquinone-Chalcone-Pyrazoline Hybrid (Compound 4)MCF-7 (Breast)28.8 - 124.6[6]
Hydroquinone-Chalcone-Pyrazoline Hybrid (Compound 5)HT-29 (Colorectal)28.8 - 124.6[6]
AlkanninMDA-MB-468 (Breast)0.63[7]
AlkanninMDA-MB-231 (Breast)0.64[7]
AlkanninMCF-7 (Breast)0.42[7]
AlkanninSK-BR-3 (Breast)0.26[7]
JugloneMDA-MB-468 (Breast)5.63[7]
JugloneMDA-MB-231 (Breast)15.75[7]
JugloneMCF-7 (Breast)13.88[7]
JugloneSK-BR-3 (Breast)13.89[7]
HydroquinoneSK-BR-3 (Breast)17.5[7]
ABQ-3HCT-116 (Colorectal)5.22 ± 2.41[8]
ABQ-3MCF-7 (Breast)7.46 ± 2.76[8]
ABQ-3K562 (Leukemia)0.82 ± 0.07[8]
ABQ-3Jurkat (Leukemia)1.51 ± 0.29[8]
ABQ-3MT-2 (Leukemia)5.41 ± 0.95[8]
Antimicrobial Activity

Several this compound derivatives exhibit potent activity against a range of pathogenic bacteria. Their mechanism of action is often linked to the disruption of cellular respiration and the generation of oxidative stress.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2,6-dimethoxy-1,4-benzoquinone (DMBQ)Staphylococcus aureus8[2]
1,4-benzoquinone (BQ)Staphylococcus aureus8[2]
DMBQSalmonella typhimurium8 - 64[2]
BQSalmonella typhimurium32[2]
BQBacillus cereus32[2]
3,5-dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione (Red benzoquinone)Staphylococcus aureus4[9]
5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione (Blue benzoquinone)Mycobacterium tuberculosis4[9]
5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione (Blue benzoquinone)Multidrug-resistant M. tuberculosis~4[9]
2,5-dihydroxy-3-methyl-1,4-benzoquinoneKlebsiella pneumoniae206.0 µM[10]
2,5-dihydroxy-3-methyl-1,4-benzoquinoneStaphylococcus aureus206.0 µM[10]
Thiadiazolyl derivative 4bNot specified2-4 times more active than sulfathiazole[11]
Enzyme Inhibitory Activity

This compound derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives (IC50 and Ki Values)

Compound/DerivativeEnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
2,6-dimethyl-1,4-benzoquinone (1c)AChENot specified54 ± 0.007 nMNot specified[12]
Compound 3 (2-hydroxyethylthio substituent)BChENot specified5.2 - 228Reversible[13]
Compound 5 (thiocyclopenthyl group)BChENot specified5.2 - 228Reversible[13]
Various para-benzoquinonesAChENot specified21 - 136Reversible[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives' biological activities.

Cytotoxicity and Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[14]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for another 24 to 72 hours.[14]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

The LDH assay is a cytotoxicity assay that quantifies the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[16]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.[16]

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction: Add the stop solution provided in the kit.[16]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the manufacturer's protocol.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).[16]

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]

Protocol:

  • Bacterial Culture Preparation: Prepare a standardized bacterial inoculum (e.g., 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[17][18]

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the this compound derivative in the broth medium in a 96-well microtiter plate.[19]

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).[19]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of this compound derivatives on enzyme activity.[20][21][22][23]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare the enzyme and substrate solutions in the assay buffer.[22]

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and solvent.

    • Control wells (100% enzyme activity): Enzyme solution and solvent.

    • Test wells: Enzyme solution and various concentrations of the test compound.[22]

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme to allow for inhibitor binding.[22]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[22]

  • Measurement: Immediately measure the change in absorbance at a specific wavelength over time using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of some of these key pathways.

Hydroquinone-Induced Apoptosis Pathway

Hydroquinone, a related compound, induces apoptosis through the generation of reactive oxygen species (ROS), which in turn activates the MAPK signaling pathway, leading to mitochondrial dysfunction and caspase activation.[14]

Hydroquinone_Apoptosis_Pathway Hydroquinone Hydroquinone Derivative ROS ROS Generation Hydroquinone->ROS MAPK MAPK Pathway Activation ROS->MAPK Mitochondrion Mitochondrion MAPK->Mitochondrion MembranePotential Loss of membrane potential Mitochondrion->MembranePotential CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hydroquinone-induced apoptosis signaling pathway.

Keap1-Nrf2 Antioxidant Response Pathway

Benzoquinone derivatives can activate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[24][25][26][27][28] Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Oxidative stress, potentially induced by benzoquinones, causes Nrf2 to dissociate from Keap1, translocate to the nucleus, and activate the transcription of antioxidant genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoquinone Benzoquinone Derivative ROS_stress Oxidative Stress Benzoquinone->ROS_stress Keap1_Nrf2 Keap1-Nrf2 Complex ROS_stress->Keap1_Nrf2 Inhibition Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Basal State Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binding Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activation

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.

TLR4-CD14 Signaling Pathway

Some benzoquinone derivatives have been shown to modulate the Toll-like Receptor 4 (TLR4) signaling pathway.[29] This pathway is crucial for the innate immune response to bacterial lipopolysaccharide (LPS). CD14 acts as a co-receptor, presenting LPS to the TLR4-MD2 complex, which initiates a downstream signaling cascade leading to the activation of pro-inflammatory responses.

TLR4_CD14_Pathway LPS LPS CD14 CD14 LPS->CD14 TLR4_MD2 TLR4-MD2 Complex CD14->TLR4_MD2 LPS Presentation MyD88 MyD88-dependent pathway TLR4_MD2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Benzoquinone_mod This compound Derivative (Modulation) Benzoquinone_mod->TLR4_MD2

Caption: Modulation of the TLR4-CD14 signaling pathway.

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibitory agents is supported by a growing body of scientific evidence. This technical guide has provided a consolidated overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with these compounds. Further research and development in this area are warranted to fully elucidate their therapeutic potential and to advance the most promising candidates towards clinical applications.

References

Benzoquinonium: A Historical and Technical Review of a Forgotten Neuromuscular Blocking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the historical context, pharmacological properties, and eventual discontinuation of Benzoquinonium (B1213216) chloride, a neuromuscular blocking agent used in anesthesia during the mid-20th century. By synthesizing data from key historical studies, this document offers a comprehensive overview for researchers and drug development professionals interested in the evolution of anesthetic agents.

Introduction: The Search for Safer Muscle Relaxants

The introduction of d-tubocurarine in the 1940s revolutionized anesthesia by providing reliable muscle relaxation during surgery. However, its associated side effects, such as histamine (B1213489) release and ganglion blockade leading to hypotension, spurred the search for synthetic alternatives with improved safety profiles. One such agent that emerged from this era of intense pharmacological investigation was this compound chloride, commercially known as Mytolon.

Developed by Sterling-Winthrop Research Institute and identified as WIN 2747, this compound was a bis-quaternary ammonium (B1175870) compound, a structural class known for its neuromuscular blocking activity. Early investigations in the early 1950s positioned it as a potent, non-depolarizing muscle relaxant with a mechanism of action comparable to that of curare.

Mechanism of Action: A Competitive Antagonist at the Neuromuscular Junction

This compound produces its paralytic effect by acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from depolarizing the muscle fiber, thus inhibiting muscle contraction. This "curare-like" mechanism was a key finding in early pharmacological studies.[1][2]

An interesting characteristic of this compound, particularly observed in studies on cats, was that its neuromuscular blockade was not effectively reversed by anticholinesterase agents like neostigmine.[1][2] While the paralysis could be antagonized by an excess of acetylcholine, the lack of reversal by anticholinesterases suggested a more complex interaction at the neuromuscular junction compared to other curariform drugs.[1][2]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the potency and duration of action of this compound from seminal studies conducted in the 1950s. These data provide a comparative perspective on its pharmacological profile in various species and in humans.

Table 1: Potency of this compound (Mytolon) in Animal Models

Animal ModelParameterValueReference
MouseLD50 (intravenous)0.13 mg/kgHoppe, J.O. (1950)
RabbitHead-drop dose0.025 mg/kgHoppe, J.O. (1950)
CatComplete neuromuscular blockade0.05 mg/kgHoppe, J.O. (1950)
DogComplete neuromuscular blockade0.03 mg/kgHoppe, J.O. (1950)

Table 2: Duration of Action of this compound in Animal Models

Animal ModelDoseDuration of ActionReference
Rabbit0.025 mg/kg15-20 minutesHoppe, J.O. (1950)
Cat0.05 mg/kg20-30 minutesHoppe, J.O. (1950)
Dog0.03 mg/kg25-35 minutesHoppe, J.O. (1950)

Table 3: Clinical Dosage and Duration of this compound in Humans

Patient PopulationInitial DoseOnset of ActionDuration of Clinically Useful RelaxationReference
Adults0.1 to 0.15 mg/kg2-3 minutes20-40 minutesArrowood, J.G. (1951)
Adults6 to 9 mg (total dose)~3 minutes25-60 minutesFoldes, F.F. (1951)

Experimental Protocols

The foundational understanding of this compound's pharmacology was built upon a series of key animal and early human experiments. The methodologies employed in these studies are detailed below.

Animal Studies for Potency and Duration (Hoppe, 1950)
  • Objective: To determine the potency and duration of action of this compound (WIN 2747) in various animal species.

  • Animal Models: Mice, rabbits, cats, and dogs.

  • Methodology:

    • Mice: Intravenous administration of graded doses to determine the median lethal dose (LD50).

    • Rabbits: The "head-drop" method was used, where the drug was infused intravenously until the animal could no longer lift its head. This dose was recorded as the head-drop dose.

    • Cats and Dogs: Animals were anesthetized with pentobarbital (B6593769) sodium. The sciatic nerve was stimulated, and the contractions of the tibialis anterior muscle were recorded. This compound was administered intravenously to determine the dose required for complete inhibition of muscle twitch.

  • Data Collection:

    • Potency was expressed as LD50 in mice and the effective dose for neuromuscular blockade in other species.

    • Duration of action was measured from the time of injection to the return of muscle twitch to a predetermined percentage of the control height.

Preliminary Clinical Trials in Humans (Arrowood, 1951)
  • Objective: To evaluate the efficacy and safety of this compound (Mytolon) as a muscle relaxant in surgical patients.

  • Patient Population: Adult patients undergoing various surgical procedures.

  • Methodology:

    • Patients were anesthetized with nitrous oxide and ether.

    • An initial intravenous dose of this compound (0.1 to 0.15 mg/kg) was administered.

    • The degree of muscle relaxation was assessed clinically by the anesthesiologist.

    • Supplemental doses were given as needed to maintain adequate relaxation.

  • Data Collection:

    • Onset of action was timed from injection to the first signs of muscle relaxation.

    • Duration of clinically useful relaxation was recorded.

    • Side effects, particularly changes in heart rate and blood pressure, were noted.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the early clinical trials.

cluster_NMJ Neuromuscular Junction ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Binds to Muscle Muscle Fiber nAChR->Muscle Depolarization Benzo This compound Benzo->nAChR Blocks Binding

Mechanism of Action of this compound.

start Patient Selection (Surgical Candidates) anesthesia Induction of Anesthesia (e.g., Nitrous Oxide, Ether) start->anesthesia benzo_admin Administration of This compound (IV) anesthesia->benzo_admin assessment Clinical Assessment of Muscle Relaxation benzo_admin->assessment monitoring Monitoring of Vital Signs (HR, BP) assessment->monitoring supplement Supplemental Doses (as needed) assessment->supplement Inadequate Relaxation end End of Procedure & Observation assessment->end Adequate Relaxation supplement->assessment

General Workflow of Early this compound Clinical Trials.

Adverse Effects and Discontinuation from Clinical Use

Despite its initial promise as a potent muscle relaxant, the clinical use of this compound was short-lived. The primary reason for its fall from favor and eventual withdrawal was its significant cardiovascular side effects.

The most prominent and consistently reported adverse effect was tachycardia , a significant increase in heart rate. This was often accompanied by a moderate increase in blood pressure. These cardiovascular effects were attributed to a combination of factors, including a vagolytic action and a sympathomimetic effect due to the inhibition of catecholamine reuptake. For a patient under anesthesia, particularly those with underlying cardiovascular disease, such unpredictable and pronounced changes in heart rate and blood pressure were a major safety concern.

While the exact date of its market withdrawal is not well-documented in readily available sources, the decline in its use by the mid-to-late 1950s is evident from the scarcity of publications on the drug after this period. The development of newer neuromuscular blocking agents with more favorable safety profiles, such as succinylcholine (B1214915) for rapid onset and later, the non-depolarizing agents like pancuronium (B99182) with greater cardiovascular stability, rendered this compound obsolete.

Conclusion

This compound (Mytolon) represents an important chapter in the historical development of anesthetic agents. As one of the early synthetic neuromuscular blockers, it demonstrated the feasibility of creating alternatives to naturally occurring curare alkaloids. However, its significant cardiovascular side effects, particularly tachycardia, highlighted the critical importance of a stable hemodynamic profile for drugs used in the perioperative setting. The story of this compound serves as a valuable case study for drug development professionals on the importance of a comprehensive safety assessment and the continuous search for agents with improved therapeutic indices.

References

Foundational Research on Benzoquinonium's Interaction with Cholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research concerning the interaction of Benzoquinonium with cholinesterase. This compound chloride, a bis-quaternary ammonium (B1175870) compound, is primarily recognized for its neuromuscular blocking properties. While its principal mechanism of action is understood to be the antagonism of nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, the potential for direct interaction with acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine, warrants thorough investigation. This document outlines detailed experimental protocols for assessing such interactions, presents available quantitative data on related compounds to serve as a baseline for future studies, and visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction

This compound chloride is a synthetic curarimimetic agent that induces muscle relaxation by blocking neuromuscular transmission. Its structure, featuring two quaternary ammonium heads, suggests a potential affinity for the cholinergic system, including both nicotinic acetylcholine receptors (nAChRs) and acetylcholinesterase (AChE). While the blockade of nAChRs is the established mechanism for its paralytic effects, the interaction with AChE remains a subject of scientific inquiry. Understanding the full pharmacological profile of this compound, including any potential cholinesterase inhibition, is crucial for its development and therapeutic application. This guide serves as a foundational resource for researchers aiming to elucidate the nuanced interactions between this compound and cholinesterase.

Quantitative Data on Cholinesterase Inhibition

CompoundIC50 (nM)Kᵢ (nM)Type of Inhibition
1,4-benzoquinone187262 ± 0.016Competitive
2,6-dichloro-1,4-benzoquinone48Not ReportedNoncompetitive
2,6-dimethyl-1,4-benzoquinoneNot Reported54 ± 0.007Competitive

Table 1: Inhibitory constants of select benzoquinone derivatives on acetylcholinesterase. This data is presented to highlight the potential for cholinesterase interaction within this chemical class, as specific data for this compound is not currently available.[1][2][3][4]

Experimental Protocols

A standardized and widely accepted method for determining cholinesterase activity and inhibition in vitro is the Ellman's method.[5][6] This spectrophotometric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is directly proportional to the enzyme's activity.

Materials and Reagents
  • Acetylcholinesterase (AChE), preferably from a purified source (e.g., electric eel or human recombinant)

  • This compound chloride

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. A recommended starting concentration for the final reaction volume is 0.1 U/mL.

  • ATCI Solution (15 mM): Dissolve an appropriate amount of ATCI in deionized water. This solution should be prepared fresh daily.

  • DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in phosphate buffer (pH 8.0). This solution should be protected from light.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound chloride in DMSO.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination (e.g., from 1 nM to 100 µM).

Assay Procedure (96-well plate format)
  • Plate Setup: In a 96-well microplate, add the following components in triplicate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of this compound working solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: To each well, add 20 µL of DTNB solution followed by 20 µL of ATCI solution to start the reaction.

  • Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition (competitive, non-competitive, or mixed), the assay should be repeated with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Visualizations

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the key events at the neuromuscular junction, highlighting the primary site of action for this compound as a nicotinic acetylcholine receptor antagonist and its potential secondary interaction with acetylcholinesterase.

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicles Synaptic Vesicles (containing Acetylcholine) Ca_influx->Vesicles triggers fusion ACh_release Acetylcholine (ACh) Release Vesicles->ACh_release ACh_in_cleft ACh ACh_release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE hydrolyzes nAChR Nicotinic ACh Receptor (nAChR) ACh_in_cleft->nAChR binds Benzoquinonium_AChE This compound (potential interaction) Benzoquinonium_AChE->AChE potential inhibition Depolarization Depolarization nAChR->Depolarization opens channel Benzoquinonium_nAChR This compound (antagonist) Benzoquinonium_nAChR->nAChR blocks MuscleContraction Muscle Contraction Depolarization->MuscleContraction Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Procedure (96-well plate) cluster_data 3. Data Acquisition & Analysis Prep_Reagents Prepare Reagents: - Buffer - AChE - DTNB - ATCI Add_Reagents Add to wells: - Buffer - this compound - AChE Prep_Reagents->Add_Reagents Prep_Inhibitor Prepare Serial Dilutions of this compound Prep_Inhibitor->Add_Reagents Preincubation Pre-incubate at 37°C for 15 minutes Add_Reagents->Preincubation Start_Reaction Initiate reaction with DTNB and ATCI Preincubation->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (kinetic readings) Start_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Unveiling the Molecular Embrace: An In-depth Technical Guide to the Binding Pockets of Benzoquinonium on Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the binding mechanisms of Benzoquinonium, a bis-quaternary ammonium (B1175870) antagonist, with nicotinic acetylcholine (B1216132) receptors (nAChRs). While direct structural and extensive quantitative data for this compound remain limited, this document synthesizes available information on its analogs and structurally related antagonists, particularly d-tubocurarine, to elucidate its probable binding pockets and interactions. This guide is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction to this compound and Nicotinic Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysfunction is implicated in a variety of neurological disorders, making them a key target for therapeutic development. This compound chloride is a bis-quaternary ammonium compound that acts as an antagonist at nAChRs, leading to the paralysis of neuromuscular transmission.[2][3] Understanding the precise molecular interactions between this compound and nAChR subtypes is crucial for the rational design of novel therapeutics with improved selectivity and efficacy.

Based on studies of the related compound, trans-BisQ, it is proposed that this compound interacts with nAChRs at two distinct sites. One of these sites is believed to overlap with the well-characterized binding pocket of the competitive antagonist, d-tubocurarine.

Proposed Binding Pockets of this compound

Due to the structural similarities and the antagonistic mechanism shared with d-tubocurarine, one of the primary binding pockets for this compound is inferred to be the canonical agonist-binding site at the interface of α and non-α subunits.

Table 1: Key Amino Acid Residues in the Postulated this compound Binding Pocket (based on d-tubocurarine binding)

SubunitResidue(s)Role in Binding
α-subunit Tyr-93, Tyr-190, Cys-192, Tyr-198Contribute to the principal face of the binding pocket, forming critical interactions with the antagonist.
γ-subunit Trp-55Forms part of the complementary face of the high-affinity binding site.
δ-subunit Trp-57Forms part of the complementary face of the low-affinity binding site.

This data is extrapolated from studies on d-tubocurarine binding and represents a likely binding site for one of the quaternary ammonium heads of this compound.

Quantitative Binding Data (Proxy Data)

Table 2: Binding Affinities (Kd) of d-tubocurarine for Torpedo nAChR

Binding SiteSubunit InterfaceDissociation Constant (Kd)
High-affinityα-γ35 nM[4][5]
Low-affinityα-δ1.2 µM[4][5]

These values provide an estimate of the potential range of affinities for this compound at the competitive antagonist site.

Experimental Protocols

The characterization of this compound's interaction with nAChRs would involve a combination of radioligand binding assays and electrophysiological techniques.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand from nAChRs.

Objective: To determine the inhibition constant (Ki) of this compound for various nAChR subtypes.

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells) or from brain tissue.[6]

  • Radioligand (e.g., [³H]-epibatidine or [³H]-cytisine).[7][8]

  • Unlabeled this compound chloride.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • Wash Buffer (cold 50 mM Tris-HCl, pH 7.4).[6]

  • Glass fiber filters (pre-soaked in a solution like 0.3-0.5% polyethyleneimine).[6]

  • Scintillation cocktail.

  • 96-well plates, vacuum filtration manifold, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue expressing the target nAChR in ice-cold binding buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer. Resuspend the final pellet to a known protein concentration.[7]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand like nicotine), and competition binding (membranes + radioligand + varying concentrations of this compound).[6]

  • Incubation: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol assesses the functional effect of this compound on nAChR ion channel activity.

Objective: To characterize the antagonistic effects of this compound on agonist-induced currents in nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Recording solution (e.g., ND96).

  • Agonist solution (e.g., acetylcholine).

  • This compound chloride solutions of varying concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA mixture for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.[9]

  • Agonist Application: Perfuse the oocyte with the recording solution and then apply a pulse of the agonist to elicit an inward current.

  • Antagonist Application: Pre-apply this compound at a specific concentration for a set period before co-applying it with the agonist.[9]

  • Data Acquisition: Record the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of this compound.

  • Data Analysis: Plot the normalized current response as a function of the this compound concentration. Fit the data to the Hill equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximum agonist response.

Visualizing Molecular Interactions and Pathways

Proposed Binding at the Orthosteric Site

The following diagram illustrates the proposed interaction of one of the quaternary ammonium heads of this compound within the orthosteric binding site at the interface of an α and a non-α subunit, similar to d-tubocurarine.

G Proposed this compound Binding at the Orthosteric Site cluster_receptor nAChR Subunit Interface cluster_binding_pocket Binding Pocket Residues alpha_subunit α Subunit Tyr93 α-Tyr93 Tyr190 α-Tyr190 Cys192 α-Cys192 Tyr198 α-Tyr198 non_alpha_subunit Non-α Subunit (γ or δ) Trp55_57 γ-Trp55 / δ-Trp57 This compound This compound (Quaternary Head) This compound->Tyr93 Interacts with This compound->Tyr190 Interacts with This compound->Cys192 Interacts with This compound->Tyr198 Interacts with This compound->Trp55_57 Interacts with

Caption: this compound's interaction with key residues in the nAChR binding pocket.

Signaling Pathway of nAChR Antagonism

The binding of this compound to the nAChR prevents the binding of the endogenous agonist acetylcholine, thereby inhibiting ion channel opening and subsequent cellular responses.

G nAChR Antagonism by this compound Acetylcholine Acetylcholine (Agonist) Binding Binding to Orthosteric Site Acetylcholine->Binding Binds This compound This compound (Antagonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to No_Binding Binding Blocked nAChR->No_Binding Prevents Acetylcholine Binding Channel_Opening Ion Channel Opening nAChR->Channel_Opening Activates Channel_Closed Ion Channel Remains Closed nAChR->Channel_Closed Binding->nAChR Depolarization Membrane Depolarization Channel_Opening->Depolarization Leads to No_Depolarization No Membrane Depolarization Channel_Closed->No_Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response No_Response Inhibition of Cellular Response No_Depolarization->No_Response

Caption: Simplified signaling pathway showing nAChR antagonism by this compound.

Experimental Workflow for Antagonist Characterization

The following diagram outlines a typical workflow for characterizing a novel nAChR antagonist like this compound.

G Experimental Workflow for nAChR Antagonist Characterization Start Start: Compound of Interest (this compound) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Electrophysiology Two-Electrode Voltage Clamp (Determine IC50 and Mechanism) Start->Electrophysiology Data_Analysis Data Analysis and Structure-Activity Relationship Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Mutagenesis Site-Directed Mutagenesis (Identify Key Residues) Conclusion Conclusion: Characterize Binding Pockets and Mechanism of Action Mutagenesis->Conclusion Modeling Molecular Modeling (Predict Binding Pose) Modeling->Conclusion Data_Analysis->Mutagenesis Data_Analysis->Modeling

Caption: A logical workflow for the comprehensive characterization of an nAChR antagonist.

Conclusion

While direct experimental data on this compound's interaction with nicotinic receptors is sparse, by leveraging information from its structural analog "BisQ" and the well-studied antagonist d-tubocurarine, we can infer its likely binding mode. This compound, as a bis-quaternary ammonium compound, likely interacts with at least two sites on the nAChR, one of which is the canonical agonist/competitive antagonist binding pocket at the subunit interfaces. The quantitative data for d-tubocurarine provides a reasonable estimate for the binding affinity at this site. The provided experimental protocols offer a robust framework for the future, detailed characterization of this compound and its derivatives. Further research, including co-crystallography or cryo-electron microscopy studies, would be invaluable in definitively elucidating the precise binding pockets and molecular determinants of this compound's interaction with nAChRs, paving the way for the development of more selective and potent therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Benzoquinonium in In Vitro Neuromuscular Junction Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) is a potent, competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction (NMJ). Its action is characterized by a "curare-like" paralysis, making it a valuable tool for studying the mechanisms of neuromuscular transmission and for the initial screening of potential neuromuscular blocking agents.[1][2] These application notes provide detailed protocols for the use of this compound in in vitro neuromuscular junction preparations, focusing on the rat phrenic nerve-hemidiaphragm model. This classic preparation allows for the robust and reproducible assessment of neuromuscular blockade.

Mechanism of Action

At the neuromuscular junction, the arrival of an action potential at the motor nerve terminal triggers the release of acetylcholine (ACh). ACh diffuses across the synaptic cleft and binds to nAChRs on the muscle fiber's postsynaptic membrane. This binding opens ion channels, leading to depolarization of the muscle membrane (end-plate potential), which, if it reaches threshold, generates a muscle action potential and subsequent contraction.

This compound exerts its effect by competing with ACh for the binding sites on the nAChRs. By occupying these receptors without activating them, this compound prevents ACh-mediated depolarization, thereby inhibiting muscle contraction. This competitive antagonism can be overcome by increasing the concentration of acetylcholine in the synaptic cleft.

Quantitative Data Summary

ParameterValue (Hypothetical)Description
pA2 7.5The negative logarithm of the molar concentration of this compound that necessitates a two-fold increase in the acetylcholine concentration to produce the same response.
Ki 32 nMThe dissociation constant for the binding of this compound to the nicotinic acetylcholine receptor, indicating its binding affinity.
IC50 100 nMThe concentration of this compound that inhibits 50% of the maximal response to a specific concentration of acetylcholine.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its characterization.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Action Potential Action Potential ACh Vesicles ACh Vesicles Action Potential->ACh Vesicles ACh Release ACh Release ACh Vesicles->ACh Release nAChR nACh Receptor ACh Release->nAChR ACh Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Muscle Contraction Muscle Contraction Ion Channel Opening->Muscle Contraction This compound This compound This compound->nAChR Competitive Antagonism

This compound's competitive antagonism at the NMJ.

start Start prep Phrenic Nerve- Hemidiaphragm Preparation start->prep mount Mount Preparation in Organ Bath prep->mount equilibrate Equilibrate and Establish Baseline Twitch Response mount->equilibrate add_agonist Generate Control ACh Dose-Response Curve equilibrate->add_agonist add_benzo Add this compound (Fixed Concentration) add_agonist->add_benzo equilibrate_benzo Equilibrate with This compound add_benzo->equilibrate_benzo add_agonist_benzo Generate ACh Dose-Response Curve in Presence of this compound equilibrate_benzo->add_agonist_benzo repeat_benzo Repeat with Different This compound Concentrations add_agonist_benzo->repeat_benzo schild Schild Plot Analysis repeat_benzo->schild end End schild->end

References

Application Notes and Protocols for Studying the Electrophysiological Effects of Benzoquinonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the electrophysiological effects of Benzoquinonium (B1213216), a neuromuscular blocking agent. The primary mechanism of this compound is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to a "curare-like" paralysis.[1] The following protocols describe standard electrophysiological techniques to characterize the inhibitory action of this compound on nAChRs.

Data Presentation

The following table summarizes the type of quantitative data that can be obtained through the described electrophysiological protocols to characterize the effects of this compound.

ParameterDescriptionExperimental SystemTypical Value Range (for nAChR Antagonists)
IC₅₀ (half-maximal inhibitory concentration) The concentration of this compound that causes 50% inhibition of the acetylcholine-induced current.Xenopus oocytes expressing nAChRs or mammalian cell lines (e.g., HEK293) expressing nAChRs.0.1 µM - 100 µM
Kᵢ (inhibitory constant) An indicator of the binding affinity of this compound to the nAChR.Derived from competitive binding assays or calculated from IC₅₀ values.Sub-micromolar to micromolar range.
Mechanism of Inhibition Describes how this compound inhibits the nAChR (e.g., competitive, non-competitive, uncompetitive).Determined by analyzing the effect of this compound on the acetylcholine dose-response curve.Competitive antagonism is expected.
Voltage Dependence Describes whether the blocking action of this compound is dependent on the membrane potential.Measured by assessing the inhibitory effect at different holding potentials in voltage-clamp experiments.To be determined for this compound.
Effect on End-Plate Potential (EPP) Amplitude The degree to which this compound reduces the amplitude of the EPP at the neuromuscular junction.Ex vivo neuromuscular junction preparations (e.g., frog sartorius, mouse phrenic nerve-diaphragm).Concentration-dependent reduction in EPP amplitude.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the neuromuscular junction signaling pathway and the experimental workflows for the described electrophysiological protocols.

neuromuscular_junction cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Muscle) Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Triggers ACh Vesicles ACh ACh Vesicles->Vesicle Fusion ACh_released Vesicle Fusion->ACh_released Releases ACh nAChR Nicotinic ACh Receptor ACh_released->nAChR Binds to Na+ Influx Na+ Influx nAChR->Na+ Influx Opens, causing EPP End-Plate Potential Na+ Influx->EPP Generates Muscle Action Potential Muscle Action Potential EPP->Muscle Action Potential Triggers Muscle Contraction Muscle Contraction Muscle Action Potential->Muscle Contraction This compound This compound This compound->nAChR Blocks

Figure 1: Neuromuscular junction signaling pathway and the site of action for this compound.

tevc_workflow cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Inject Inject nAChR cRNA Harvest->Inject Incubate Incubate (2-7 days) Inject->Incubate Place Place oocyte in recording chamber Incubate->Place Impale Impale with voltage and current electrodes Place->Impale Clamp Voltage clamp at -70 mV Impale->Clamp Perfuse_ACh Perfuse with ACh to elicit current Clamp->Perfuse_ACh Perfuse_Benzo Co-perfuse with ACh + this compound Perfuse_ACh->Perfuse_Benzo Washout Washout Perfuse_Benzo->Washout Measure Measure peak current amplitude Perfuse_Benzo->Measure Dose_response Generate dose-response curve Measure->Dose_response Calculate Calculate IC50 Dose_response->Calculate

Figure 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes.

patch_clamp_workflow cluster_cell_prep Cell Preparation cluster_patching Whole-Cell Patch Clamp cluster_drug_app Drug Application & Recording Culture Culture mammalian cells (e.g., HEK293) Transfect Transfect with nAChR subunit cDNAs Culture->Transfect Select Select for stable expression (optional) Transfect->Select Transfer Transfer coverslip to recording chamber Select->Transfer Approach Approach cell with patch pipette Transfer->Approach Seal Form GΩ seal Approach->Seal Rupture Rupture membrane (whole-cell) Seal->Rupture Clamp_patch Voltage clamp at -60 mV Rupture->Clamp_patch Apply_ACh Apply ACh to evoke current Clamp_patch->Apply_ACh Pre_apply_Benzo Pre-apply this compound Apply_ACh->Pre_apply_Benzo Co_apply Co-apply ACh + this compound Pre_apply_Benzo->Co_apply Record Record currents Co_apply->Record

Figure 3: Experimental workflow for whole-cell patch clamp electrophysiology.

Experimental Protocols

Protocol 1: Characterization of this compound Effects on nAChRs using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is ideal for characterizing the basic pharmacology of this compound on specific nAChR subtypes expressed in a controlled environment.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits

  • Nuclease-free water

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Recording solution (ND96)

  • Agonist stock solution (e.g., 1 M Acetylcholine chloride in water)

  • This compound stock solution (in appropriate solvent, e.g., water or DMSO)

  • TEVC setup (amplifier, headstages, micromanipulators, recording chamber)

  • Glass capillaries for pulling electrodes

  • 3 M KCl for filling electrodes

Procedure:

  • Oocyte Preparation:

    • Harvest and defolliculate Xenopus oocytes using collagenase treatment.

    • Inject oocytes with 5-50 ng of cRNA encoding the nAChR subunits of interest.

    • Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 18°C for 2-7 days to allow for receptor expression.

  • Electrode Preparation:

    • Pull glass capillaries to obtain microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with the two microelectrodes (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a baseline by applying the agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₂₀). Apply the agonist for a short duration (e.g., 10-30 seconds) followed by a washout period until the current returns to baseline. Repeat until a stable response is achieved.

    • To determine the IC₅₀, apply increasing concentrations of this compound in the presence of the fixed agonist concentration. Allow this compound to pre-incubate for 1-2 minutes before co-application with the agonist.

    • Record the peak inward current in the presence of each concentration of this compound.

    • Perform a thorough washout between applications.

  • Data Analysis:

    • Measure the peak current amplitude for each this compound concentration.

    • Normalize the responses to the control agonist application (0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology in a Mammalian Cell Line

This protocol allows for the study of this compound's effects on nAChRs in a mammalian cell system, which may be more physiologically relevant for certain applications.

Materials:

  • Mammalian cell line (e.g., HEK293) stably or transiently expressing the nAChR of interest.

  • Cell culture reagents (DMEM, FBS, antibiotics, etc.).

  • Glass coverslips.

  • External (extracellular) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • Agonist stock solution (e.g., 100 mM Acetylcholine chloride in water).

  • This compound stock solution.

  • Patch clamp setup (amplifier, headstage, micromanipulator, microscope, perfusion system).

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation:

    • Culture cells on glass coverslips until they reach 50-80% confluency.

    • If using transient transfection, transfect the cells with the nAChR subunit cDNAs 24-48 hours before the experiment.

  • Patch Clamp Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.

    • Approach a single cell with the patch pipette and apply slight positive pressure.

    • Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the membrane potential at -60 mV.

    • Apply the agonist (e.g., acetylcholine) using a rapid perfusion system to evoke an inward current. Repeat applications every 60-90 seconds to establish a stable baseline.

    • To test the effect of this compound, pre-apply the desired concentration of this compound for 1-2 minutes, followed by the co-application of this compound and the agonist.

    • Record the evoked current in the presence of the inhibitor.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Generate a dose-response curve to determine the IC₅₀ as described in Protocol 1.

Protocol 3: Ex Vivo Analysis of this compound on End-Plate Potentials (EPPs) at the Neuromuscular Junction

This protocol provides a more integrated assessment of this compound's effect on synaptic transmission in a native tissue preparation.

Materials:

  • Isolated nerve-muscle preparation (e.g., frog sartorius nerve-muscle, mouse phrenic nerve-diaphragm).

  • Ringer's solution (composition varies with the preparation).

  • Dissection tools.

  • Recording chamber with stimulating and recording electrodes.

  • Glass microelectrodes for intracellular recording.

  • Amplifier and data acquisition system.

  • This compound stock solution.

  • d-tubocurarine (as a positive control).

Procedure:

  • Preparation Dissection:

    • Dissect the nerve-muscle preparation and mount it in the recording chamber.

    • Maintain the preparation by perfusing with oxygenated Ringer's solution.

  • EPP Recording:

    • Place a stimulating electrode on the motor nerve.

    • Insert a sharp glass microelectrode into a muscle fiber near the end-plate region to record the membrane potential.

    • To prevent muscle contraction from dislodging the electrode, either use a low-calcium, high-magnesium Ringer's solution to reduce transmitter release and keep the EPPs subthreshold, or treat the preparation with a low concentration of a muscle sodium channel blocker.

    • Stimulate the nerve with a brief electrical pulse to elicit an EPP.

    • Record baseline EPPs.

  • Drug Application:

    • Add this compound to the bathing solution at the desired concentration.

    • Allow the drug to equilibrate with the tissue for a sufficient period.

    • Record EPPs in the presence of this compound.

    • Perform a washout to observe the reversibility of the effect.

  • Data Analysis:

    • Measure the amplitude of the EPPs before, during, and after the application of this compound.

    • Quantify the reduction in EPP amplitude as a function of this compound concentration.

    • Compare the effects of this compound to those of a known competitive antagonist like d-tubocurarine.

References

Application Notes and Protocols for Benzoquinonium in Single-Channel Recording Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium is a non-depolarizing neuromuscular blocking agent known to act as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). Its "curare-like" action suggests it interferes with the binding of acetylcholine (ACh), thereby preventing muscle contraction. Single-channel recording is a powerful electrophysiological technique that allows for the direct observation of individual ion channel activity, providing invaluable insights into the molecular mechanisms of drug-receptor interactions. By studying the effects of this compound at the single-channel level, researchers can elucidate the precise nature of its antagonistic properties, including its binding kinetics, potential for open-channel blockade, and influence on channel gating.

These application notes provide a comprehensive guide for utilizing single-channel patch-clamp electrophysiology to investigate the interaction of this compound with nAChRs. The protocols outlined below are designed to be adaptable for various preparations expressing nAChRs, such as cultured cell lines (e.g., HEK293 cells transfected with nAChR subunits), primary neuronal cultures, or isolated muscle fibers.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

This compound, as a competitive antagonist, is expected to bind to the acetylcholine binding sites on the extracellular domain of the nAChR. This binding event prevents acetylcholine from activating the receptor and opening its ion channel. However, like other non-depolarizing neuromuscular blockers such as pancuronium (B99182) and atracurium, this compound may exhibit a more complex mechanism of action that can be dissected using single-channel analysis. This may include:

  • Competitive Inhibition: this compound binds to the closed state of the receptor, preventing agonist binding and subsequent channel opening. This would be observed as a decrease in the frequency of channel opening events without a change in the single-channel conductance or mean open time.

  • Open-Channel Block: this compound may enter and physically occlude the pore of the nAChR after it has been opened by an agonist. This would manifest as a flickering behavior within bursts of channel openings, leading to a reduction in the apparent mean open time and potentially a decrease in the single-channel current amplitude at higher concentrations.

  • Allosteric Modulation: this compound could bind to a site distinct from the agonist binding site and allosterically modulate the receptor's function, potentially affecting agonist affinity or channel gating kinetics.

Data Presentation: Quantitative Analysis of this compound's Effects

Single-channel data should be meticulously analyzed to quantify the effects of this compound on nAChR function. The following tables provide a template for summarizing key quantitative data obtained from such studies.

Table 1: Effect of this compound on nAChR Single-Channel Conductance and Gating

This compound Conc. (µM)Single-Channel Conductance (pS)Mean Open Time (ms)Burst Duration (ms)Open Probability (P_open)Gating Frequency (Hz)
0 (Control)45.2 ± 2.12.5 ± 0.35.1 ± 0.60.05 ± 0.0110.2 ± 1.5
0.145.0 ± 2.32.4 ± 0.44.8 ± 0.70.03 ± 0.0086.5 ± 1.1
144.8 ± 2.01.8 ± 0.23.5 ± 0.50.01 ± 0.0053.1 ± 0.8
1044.5 ± 2.51.2 ± 0.12.1 ± 0.3< 0.0010.8 ± 0.2

Note: Data are presented as mean ± SEM. Asterisks () indicate a statistically significant difference from the control (p < 0.05). This is hypothetical data for illustrative purposes.*

Table 2: Kinetics of this compound Binding and Unbinding

ParameterValue
Association rate constant (k_on)To be determined
Dissociation rate constant (k_off)To be determined
Equilibrium dissociation constant (K_d)To be determined
Block duration (τ_b)To be determined (if open-channel block is observed)
Unblock duration (τ_ub)To be determined (if open-channel block is observed)

Experimental Protocols

Protocol 1: Preparation of Cells and Solutions

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293) in appropriate media.
  • Transiently or stably transfect cells with cDNAs encoding the desired nAChR subunits (e.g., adult muscle type: α1, β1, δ, ε).
  • Use a reporter gene (e.g., GFP) to identify transfected cells.
  • Plate cells on glass coverslips 24-48 hours before recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
  • Agonist Stock Solution: 100 mM Acetylcholine (ACh) chloride in deionized water. Store at -20°C. Prepare fresh dilutions in external solution daily.
  • This compound Stock Solution: 10 mM this compound chloride in deionized water. Store at 4°C, protected from light. Prepare fresh dilutions in external solution containing the agonist for each experiment.

Protocol 2: Single-Channel Patch-Clamp Recording

1. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the internal solution.
  • Fire-polish the pipette tips to improve seal formation.

2. Seal Formation and Configuration:

  • Mount the coverslip with cells in the recording chamber on an inverted microscope.
  • Approach a transfected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).
  • To study the intracellular effects or to have better control over the membrane potential, excise the patch to obtain an inside-out or outside-out patch. For studying an extracellularly acting drug like this compound, the outside-out configuration is preferred.

3. Data Acquisition:

  • Use a patch-clamp amplifier and a data acquisition system to record single-channel currents.
  • Hold the membrane potential at a constant negative potential (e.g., -70 mV) to record inward currents carried by cations.
  • Apply the agonist-containing external solution to the patch using a perfusion system.
  • Record baseline channel activity in the presence of a low concentration of ACh (e.g., 1-10 µM) to elicit infrequent channel openings.
  • Apply different concentrations of this compound along with the agonist to the patch and record the changes in channel activity.
  • Ensure a thorough washout with the agonist-only solution between applications of different this compound concentrations.
  • Filter the recorded currents at 1-2 kHz and sample at 5-10 kHz.

Protocol 3: Data Analysis

1. Idealization of Single-Channel Records:

  • Use a threshold-crossing detection method (e.g., 50% threshold) to idealize the raw current data into a series of open and closed events.
  • Visually inspect the idealized record to ensure accuracy.

2. Amplitude and Conductance Measurement:

  • Construct all-points amplitude histograms from the idealized data.
  • Fit Gaussian distributions to the peaks corresponding to the closed and open states to determine the mean current amplitude.
  • Calculate the single-channel conductance (γ) using the formula: γ = I / (V_m - E_rev), where I is the single-channel current amplitude, V_m is the holding potential, and E_rev is the reversal potential for the permeant ions.

3. Kinetic Analysis:

  • Construct dwell-time histograms for open and closed durations.
  • Fit exponential functions to the dwell-time distributions to determine the mean open and closed times. The number of exponential components can provide insights into the number of open and closed states of the channel.
  • Analyze burst properties if flickering (rapid opening and closing) is observed in the presence of this compound. A burst is a series of openings separated by brief closures.
  • Calculate the open probability (P_open), which is the total time spent in the open state divided by the total recording time.

Visualizations

Below are Graphviz diagrams illustrating the proposed signaling pathway of this compound's action and the experimental workflow.

Benzoquinonium_Signaling_Pathway cluster_synapse Neuromuscular Junction ACh Acetylcholine (ACh) nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds nAChR_open nAChR (Open) nAChR_closed->nAChR_open Opens Ion_Flow Cation Influx (Na+, K+) nAChR_open->Ion_Flow Allows This compound This compound This compound->nAChR_closed Competitive Antagonism This compound->nAChR_open Open-Channel Block (Hypothesized) Muscle_Contraction Muscle Contraction Ion_Flow->Muscle_Contraction Initiates

Caption: Proposed mechanism of this compound action at the nAChR.

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture & Transfection Solution_Prep Solution Preparation (Agonist, this compound) Seal_Formation Gigaseal Formation (Outside-out Patch) Cell_Culture->Seal_Formation Pipette_Prep Pipette Fabrication Baseline_Rec Baseline Recording (ACh alone) Solution_Prep->Baseline_Rec Pipette_Prep->Seal_Formation Seal_Formation->Baseline_Rec Drug_Application This compound Application (ACh + this compound) Baseline_Rec->Drug_Application Washout Washout Drug_Application->Washout Idealization Record Idealization Drug_Application->Idealization Washout->Drug_Application Repeat for different [Conc.] Amplitude_Analysis Amplitude & Conductance Analysis Idealization->Amplitude_Analysis Kinetic_Analysis Kinetic Analysis (Open/Closed Times, P_open) Idealization->Kinetic_Analysis Mechanism Elucidation of Blocking Mechanism Amplitude_Analysis->Mechanism Kinetic_Analysis->Mechanism

Caption: Workflow for single-channel analysis of this compound.

Application Notes and Protocols for High-Throughput Screening of Benzoquinonium Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) is a potent neuromuscular blocking agent that exhibits a curare-like mechanism of action, primarily acting as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1] Additionally, it possesses anticholinesterase activity, which contributes to its complex pharmacological profile.[1] The development of high-throughput screening (HTS) assays for this compound analogs is crucial for identifying novel compounds with improved therapeutic properties, such as enhanced selectivity, reduced side effects, and optimized pharmacokinetic profiles. These application notes provide detailed protocols for robust HTS assays designed to evaluate the dual activity of this compound analogs as both nAChR antagonists and acetylcholinesterase (AChE) inhibitors.

Target Identification and Assay Principles

The primary molecular targets for this compound and its analogs are:

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission at the neuromuscular junction.[2] Antagonism of these receptors leads to muscle relaxation.

  • Acetylcholinesterase (AChE): This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at the neuromuscular junction.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.

The HTS strategy for this compound analogs, therefore, involves two main types of assays: a cell-based functional assay to assess nAChR antagonism and a biochemical assay to determine AChE inhibition.

Data Presentation: Quantitative Analysis of this compound Analogs

The following tables are templates for summarizing the quantitative data obtained from the high-throughput screening of a library of this compound analogs.

Table 1: nAChR Antagonist Activity of this compound Analogs

Compound IDStructureMaximum Percent Inhibition (%)IC₅₀ (µM)Hill Slope
BQ-001[Insert Structure]98.20.151.1
BQ-002[Insert Structure]95.50.520.9
BQ-003[Insert Structure]89.11.231.0
...............

Table 2: AChE Inhibitory Activity of this compound Analogs

Compound IDStructureMaximum Percent Inhibition (%)IC₅₀ (µM)Assay Type
BQ-001[Insert Structure]75.42.5Fluorimetric
BQ-002[Insert Structure]52.110.8Fluorimetric
BQ-003[Insert Structure]88.91.5Fluorimetric
...............

Experimental Protocols

Protocol 1: High-Throughput Cell-Based Assay for nAChR Antagonists using a Membrane Potential Dye

This protocol describes a fluorescent, cell-based assay to identify and characterize nAChR antagonists. The assay measures changes in membrane potential in a cell line stably expressing a specific nAChR subtype (e.g., the muscle-type α1β1γδ nAChR).[5]

Materials:

  • SH-EP1 cells stably expressing the desired nAChR subtype

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Nicotine (B1678760) (agonist)

  • Mecamylamine or d-tubocurarine (control antagonist)

  • This compound analog library (dissolved in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating:

    • Culture SH-EP1 cells expressing the nAChR subtype of interest to ~80-90% confluency.

    • Harvest the cells and seed them into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in the assay buffer.

    • Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes.

  • Compound Addition:

    • Prepare a compound plate by dispensing the this compound analogs and control compounds (mecamylamine) into a 384-well plate. The final assay concentration of the test compounds is typically 10 µM.[5]

    • The final DMSO concentration should be kept below 0.5%.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescent plate reader.

    • Set the instrument to add the compounds from the compound plate to the cell plate.

    • After a 3-5 minute pre-incubation of the cells with the compounds, add a pre-determined EC₈₀ concentration of nicotine to all wells to stimulate the nAChRs.

    • Measure the fluorescence signal kinetically for 2-3 minutes. The initial fluorescence reading before agonist addition serves as the baseline.

  • Data Analysis:

    • The change in fluorescence upon agonist addition is indicative of membrane depolarization due to nAChR activation.

    • Calculate the percentage of inhibition for each test compound by comparing the fluorescence change in the presence of the compound to the controls (no compound and maximum inhibition with control antagonist).

    • Determine the IC₅₀ values for active compounds by performing concentration-response curves.

Protocol 2: High-Throughput Fluorimetric Assay for Acetylcholinesterase (AChE) Inhibition

This protocol outlines a homogenous, fluorimetric assay to quantify the inhibitory activity of this compound analogs against AChE.[4][6] The assay is based on the AChE-catalyzed hydrolysis of acetylcholine to choline (B1196258), which is then oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product, resorufin.[4][7]

Materials:

  • Recombinant human AChE

  • Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Acetylcholine (substrate)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Donepezil or physostigmine (B191203) (control inhibitor)

  • This compound analog library (dissolved in DMSO)

  • 384-well black microplates

  • Automated liquid handling system

  • Fluorescent plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of AChE in assay buffer.

    • Prepare a detection mixture containing acetylcholine, choline oxidase, HRP, and Amplex Red in assay buffer.

  • Assay Procedure:

    • Using an automated liquid handler, dispense 5 µL of the this compound analog solution or control inhibitor into the wells of a 384-well black microplate.

    • Add 10 µL of the AChE working solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the detection mixture to each well.

  • Signal Detection:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.[4]

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each compound by comparing the fluorescence signal in the test wells to the controls (no inhibitor and maximum inhibition with control inhibitor).

    • Determine the IC₅₀ values for active compounds by generating concentration-response curves.

Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Analog This compound Analog (Antagonist) Analog->nAChR Binds & Inhibits Ion_Influx Na+ / Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to HTS_Workflow_nAChR_Antagonist start Start: Plate nAChR-expressing cells in 384-well plates dye_loading Load cells with membrane potential dye start->dye_loading compound_addition Add this compound analogs and controls dye_loading->compound_addition incubation Incubate for 3-5 minutes compound_addition->incubation agonist_addition Stimulate with Nicotine (agonist) incubation->agonist_addition readout Measure fluorescence change (Kinetic Read) agonist_addition->readout data_analysis Data Analysis: % Inhibition, IC₅₀ determination readout->data_analysis end End: Identify nAChR antagonists data_analysis->end AChE_Inhibition_Assay_Principle ACh Acetylcholine Choline Choline ACh->Choline AChE H2O2 H₂O₂ Choline->H2O2 Choline Oxidase AmplexRed Amplex Red (Non-fluorescent) Resorufin Resorufin (Fluorescent) AmplexRed->Resorufin HRP + H₂O₂ AChE AChE Analog This compound Analog (Inhibitor) Analog->AChE CholineOxidase Choline Oxidase HRP HRP

References

Application Notes and Protocols for In Vitro Models in the Assessment of Benzoquinonium's Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing advanced in vitro models to assess the neuromuscular blockade effects of Benzoquinonium, a non-depolarizing neuromuscular blocking agent. The protocols described herein are adaptable for the evaluation of other neuromuscular blocking agents.

Introduction to In Vitro Models for Neuromuscular Blockade Assessment

The neuromuscular junction (NMJ) is a specialized synapse critical for converting electrical signals from motor neurons into muscle contraction.[1][2] Disruption of this process by neuromuscular blocking agents (NMBAs) is of significant interest in drug development and toxicology. This compound acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the muscle fiber, preventing acetylcholine (ACh) from binding and thereby inhibiting muscle contraction.[3][4]

Modern in vitro models offer a powerful alternative to traditional animal testing, providing human-relevant data and higher throughput for screening and mechanistic studies. Key models include:

  • Neuromuscular Junction (NMJ)-on-a-Chip: These microfluidic devices co-culture motor neurons and muscle cells, allowing for the formation of functional NMJs in a three-dimensional and physiologically relevant microenvironment.[5][6] They enable real-time monitoring of NMJ formation, axonal outgrowth, and muscle contraction.[1][5]

  • Cell-Based Assays: These assays utilize cell lines engineered to express specific nAChR subtypes. They are well-suited for high-throughput screening of compounds that modulate nAChR activity.

Signaling Pathway of the Neuromuscular Junction

The following diagram illustrates the key signaling events at the neuromuscular junction and the point of intervention for non-depolarizing neuromuscular blocking agents like this compound.

Neuromuscular junction signaling cascade and this compound's mechanism.

Quantitative Data Summary

CompoundIn Vitro ModelParameterValueReference
d-tubocurarineRat phrenic nerve-diaphragmIC50~2 x 10⁻⁶ M[7]
AlcuroniumRat phrenic nerve-diaphragmIC50~2 x 10⁻⁶ M[7]
PancuroniumRat phrenic nerve-diaphragmIC50~4 x 10⁻⁶ M[7]
CisatracuriumIn vitro current inhibitionIC5010 nM[8]
VecuroniumIn vitro current inhibitionIC5015 nM[8]
RocuroniumIn vitro current inhibitionIC5017 nM[8]
This compound NMJ-on-a-Chip / Cell-Based Assay IC50 To be determined

Experimental Protocols

NMJ-on-a-Chip Model for Neuromuscular Blockade Assessment

This protocol outlines the fabrication and use of a 3D NMJ-on-a-chip model to assess the effect of this compound on neuromuscular transmission.

4.1.1. Experimental Workflow

NMJ-on-a-Chip Workflow cluster_fabrication Chip Fabrication cluster_culture Cell Culture & NMJ Formation cluster_assay Neuromuscular Blockade Assay Mold_Fab 1. SU-8 Mold Fabrication PDMS_Casting 2. PDMS Casting & Curing Mold_Fab->PDMS_Casting Bonding 3. Plasma Bonding to Glass PDMS_Casting->Bonding MN_Seeding 4. Motor Neuron Seeding Bonding->MN_Seeding Myoblast_Seeding 5. Myoblast Seeding MN_Seeding->Myoblast_Seeding Differentiation 6. Co-culture & Differentiation (10-14 days) Myoblast_Seeding->Differentiation NMJ_Formation 7. NMJ Formation Differentiation->NMJ_Formation Baseline 8. Record Baseline Muscle Contractions NMJ_Formation->Baseline Drug_Addition 9. Add this compound (Concentration Gradient) Baseline->Drug_Addition Post_Drug_Recording 10. Record Post-Treatment Contractions Drug_Addition->Post_Drug_Recording Analysis 11. Data Analysis (IC50 Calculation) Post_Drug_Recording->Analysis

Experimental workflow for the NMJ-on-a-chip assay.

4.1.2. Detailed Methodology

A. Chip Fabrication

  • Mold Fabrication: Create a master mold using SU-8 photoresist on a silicon wafer with standard photolithography techniques. The design should include two main chambers for motor neurons and muscle cells, connected by microgrooves to guide axonal growth.[9]

  • PDMS Casting: Mix Polydimethylsiloxane (PDMS) prepolymer and curing agent (10:1 ratio). Pour the mixture over the master mold, degas in a vacuum chamber, and cure at 80°C for 2 hours.

  • Device Assembly: Peel the cured PDMS from the mold and punch inlet and outlet ports. Bond the PDMS chip to a glass coverslip using oxygen plasma treatment.

B. Cell Culture and NMJ Formation

  • Motor Neuron Seeding: Culture human induced pluripotent stem cell (iPSC)-derived motor neurons. Seed the motor neurons into one chamber of the microfluidic device.

  • Myoblast Seeding: Seed human primary myoblasts into the second chamber.

  • Co-culture and Differentiation: Culture the cells in a differentiation medium for 10-14 days to allow myoblast fusion into myotubes and motor neuron axonal extension to form NMJs.[10]

  • Confirmation of NMJ Formation:

    • Immunocytochemistry: Fix the cells and stain for presynaptic markers (e.g., synaptophysin) and postsynaptic acetylcholine receptor clusters using fluorescently labeled α-bungarotoxin.[11][12]

    • Functional Assessment: Confirm functional NMJs by electrical or optogenetic stimulation of motor neurons and observing corresponding muscle contractions.

C. Neuromuscular Blockade Assay

  • Baseline Recording: Measure baseline muscle contractions. This can be done by video microscopy and image analysis to quantify the frequency and amplitude of contractions, or by measuring the displacement of embedded micro-posts if the chip design allows.[1]

  • Drug Application: Introduce this compound into the culture medium at varying concentrations.

  • Post-Treatment Recording: After a defined incubation period, record muscle contractions again.

  • Data Analysis: Quantify the inhibition of muscle contraction at each drug concentration relative to the baseline. Plot the dose-response curve and calculate the IC50 value for this compound.

Cell-Based Nicotinic Acetylcholine Receptor (nAChR) Antagonist Assay

This protocol describes a high-throughput cell-based assay to screen for antagonists of nAChRs, which can be adapted to quantify the potency of this compound.

4.2.1. Experimental Workflow

Cell-Based nAChR Antagonist Assay Workflow cluster_prep Assay Preparation cluster_assay_run Assay Execution cluster_readout Data Acquisition & Analysis Cell_Seeding 1. Seed nAChR-expressing cells in 96-well plate Cell_Culture 2. Culture cells (24-48h) Cell_Seeding->Cell_Culture Dye_Loading 3. Load cells with Ca²⁺-sensitive fluorescent dye Cell_Culture->Dye_Loading Add_Antagonist 4. Add this compound (test compound) Dye_Loading->Add_Antagonist Incubate_Antagonist 5. Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist 6. Add nAChR agonist (e.g., Acetylcholine) Incubate_Antagonist->Add_Agonist Measure_Fluorescence 7. Measure fluorescence change (Ca²⁺ influx) Add_Agonist->Measure_Fluorescence Calculate_Inhibition 8. Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Dose_Response 9. Generate dose-response curve & calculate IC50 Calculate_Inhibition->Dose_Response

Workflow for cell-based nAChR antagonist screening.

4.2.2. Detailed Methodology

A. Assay Preparation

  • Cell Seeding: Use a stable cell line expressing the desired human nAChR subtype (e.g., the adult muscle-type α1β1δε receptor) in a 96- or 384-well plate.

  • Cell Culture: Culture the cells for 24-48 hours to allow for adherence and formation of a monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will fluoresce upon binding to intracellular calcium.

B. Assay Execution

  • Antagonist Addition: Add varying concentrations of this compound to the wells. Include appropriate controls (vehicle control and a known nAChR antagonist).

  • Incubation: Incubate the plate for a predetermined time to allow the compound to bind to the receptors.

  • Agonist Addition: Add a known nAChR agonist (e.g., acetylcholine or a stable analog like carbachol) at a concentration that elicits a submaximal response (EC80).

C. Data Acquisition and Analysis

  • Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence using a fluorescence plate reader. The increase in fluorescence corresponds to calcium influx through the activated nAChRs.

  • Data Normalization: Normalize the fluorescence signal to the control wells.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration of this compound. Plot the concentration-response curve and determine the IC50 value using a suitable nonlinear regression model.

Conclusion

The in vitro models and protocols detailed in these application notes provide robust platforms for assessing the neuromuscular blocking activity of this compound and other NMBAs. The NMJ-on-a-chip model offers high physiological relevance for detailed mechanistic studies, while cell-based assays are ideal for higher-throughput screening. By employing these advanced methodologies, researchers can obtain valuable data on the efficacy and potency of neuromuscular blocking agents in a human-relevant context, thereby accelerating the drug development process.

References

Application Notes and Protocols for the Detection of Benzoquinonium in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium is a bis-quaternary ammonium (B1175870) compound that acts as a neuromuscular blocking agent.[1][2] Accurate and sensitive detection of this compound in biological matrices such as plasma and urine is critical for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This document provides detailed application notes and protocols for the analytical determination of this compound using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The methodologies described are based on established principles for the analysis of quaternary ammonium compounds in biological fluids.[3][4]

Chemical Structure and Properties of this compound Chloride:

  • Chemical Name: N,N'-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium] dichloride[5]

  • Molecular Formula: C₃₄H₅₀Cl₂N₄O₂[5][6]

  • Molecular Weight: 617.70 g/mol [6]

  • CAS Number: 311-09-1[5][6]

Overview of Analytical Methodology

The recommended analytical approach for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to quantify low concentrations of the analyte in complex matrices. The general workflow involves sample preparation to isolate this compound and remove interfering substances, followed by chromatographic separation and detection by the mass spectrometer.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the permanently positive charge of the quaternary ammonium groups, solid-phase extraction using a weak cation exchange (WCX) sorbent is a highly effective method for extracting this compound from plasma and urine.

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges (e.g., Oasis WCX)

  • Human plasma or urine samples

  • Internal Standard (IS) solution (e.g., a structurally similar quaternary ammonium compound not present in the sample)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide (B78521)

  • Water (LC-MS grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • Thaw biological samples to room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • Centrifuge plasma samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To 500 µL of plasma or urine, add 50 µL of the internal standard solution and vortex.

    • Acidify the sample by adding 20 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the WCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute this compound and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS (B15284909) analysis.

Liquid Chromatography (LC)

Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique. Alternatively, reversed-phase chromatography with an ion-pairing agent can be used.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

HILIC Conditions:

  • Column: ZIC-cHILIC column (e.g., 50 mm x 2.1 mm, 3.0 µm)[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Instrumentation:

  • A triple quadrupole mass spectrometer with an ESI source.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M]²⁺): m/z 274.2 (Calculated for C₃₄H₅₀N₄O₂²⁺)

  • MRM Transitions:

    • Note: The optimal product ions and collision energies must be determined by direct infusion of a this compound standard solution into the mass spectrometer. Theoretical fragmentation could involve cleavage of the propyl chains or loss of the benzyl (B1604629) groups. Two transitions, one for quantification and one for qualification, should be selected for both this compound and the internal standard.

  • Dwell Time: 100 ms per transition

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Data Presentation

The following table summarizes the expected quantitative performance of an LC-MS/MS method for this compound, based on typical values for other quaternary ammonium compounds.[4]

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Recovery 85 - 115%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Pretreat Acidify Sample Spike->Pretreat SPE Solid-Phase Extraction (WCX Cartridge) Pretreat->SPE Elute Elute Analyte SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (HILIC) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Report Results Quant->Report

Caption: Workflow for the analysis of this compound in biological samples.

SPE_Protocol Condition 1. Condition SPE Cartridge (Methanol, Water) Load 2. Load Pre-treated Sample Condition->Load Wash1 3. Wash 1 (0.1% Formic Acid in Water) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Waste Waste Wash1->Waste Elute 5. Elute (5% NH4OH in Methanol) Wash2->Elute Wash2->Waste Collect Collect Eluate Elute->Collect

Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.

References

Application Notes and Protocols for Radiolabeling Benzoquinonium and its use in Quantitative Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) is a potent neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its chemical structure, N,N'-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium] dichloride, features a benzoquinone core and two quaternary ammonium (B1175870) groups, which are crucial for its interaction with the nAChR.[1][2] The quantitative analysis of its binding to nAChRs is essential for understanding its pharmacological profile and for the development of new therapeutic agents. Radiolabeling this compound allows for sensitive and specific quantification of its binding to these receptors.

Radiolabeling of this compound

The choice of radionuclide is critical for successful radioligand binding assays. Both Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) are suitable beta-emitting isotopes for this purpose.[3][4][5] Due to its higher specific activity, which allows for the detection of low receptor densities, Tritium is often the preferred isotope for receptor binding studies.[6][7]

Proposed Radiolabeling Strategy: Tritiation of a Precursor

A feasible strategy for preparing [³H]-Benzoquinonium is through the catalytic reduction of a suitable unsaturated precursor with tritium gas. Given the structure of this compound, a plausible precursor would be a derivative with unsaturation in the benzyl (B1604629) groups.

Protocol for Tritium Labeling of this compound Precursor:

  • Precursor Synthesis: Synthesize a this compound precursor containing a double or triple bond in one or both of the N-benzyl groups. This can be achieved by using an appropriate unsaturated benzyl halide in the final quaternization step of the this compound synthesis.

  • Catalytic Tritiation: In a specialized radiochemistry laboratory, dissolve the unsaturated precursor in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Tritium Gas Exposure: Introduce tritium gas ([³H]₂) into the reaction vessel and stir the mixture under a positive pressure of [³H]₂ gas.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the precursor.

  • Work-up and Purification: Upon completion, remove the catalyst by filtration. Remove labile tritium by repeated evaporation with a protic solvent like ethanol. Purify the resulting [³H]-Benzoquinonium using preparative HPLC.

  • Characterization and Specific Activity Determination: Confirm the identity and radiochemical purity of [³H]-Benzoquinonium by co-elution with an authentic, non-radiolabeled standard and by mass spectrometry. Determine the specific activity (Ci/mmol) using liquid scintillation counting and UV-Vis spectrophotometry to quantify the mass.

cluster_synthesis Radiolabeling Workflow Precursor Unsaturated this compound Precursor Reaction Catalytic Reduction with Tritium Gas (³H₂) Precursor->Reaction Pd/C Purification HPLC Purification Reaction->Purification Product [³H]-Benzoquinonium Purification->Product

Workflow for the proposed synthesis of [³H]-Benzoquinonium.

Quantitative Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for its receptor (dissociation constant, Kd) and the density of receptors in a given tissue (Bmax). Competition binding assays are used to determine the affinity of an unlabeled compound (inhibitory constant, Ki) by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents
  • Radioligand: [³H]-Benzoquinonium (Specific Activity: 30-60 Ci/mmol)

  • Tissue Source: Membranes prepared from cells expressing specific nAChR subtypes (e.g., HEK293 cells transfected with α4β2, α7, etc.) or from tissues rich in nAChRs (e.g., rat brain cortex, muscle endplates).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: A high concentration (e.g., 100 µM) of a known nAChR antagonist, such as mecamylamine (B1216088) or unlabeled this compound.

  • Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail

  • 96-well plates, cell harvester, and liquid scintillation counter

Experimental Protocols
  • Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

  • Homogenize using a Polytron or Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh, ice-cold homogenization buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a Bradford or BCA protein assay.

  • Store membrane preparations in aliquots at -80°C.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of varying concentrations of [³H]-Benzoquinonium (e.g., 0.01 nM to 20 nM), and 100 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of varying concentrations of [³H]-Benzoquinonium, and 100 µL of assay buffer containing 100 µM unlabeled this compound.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot specific binding versus the concentration of [³H]-Benzoquinonium.

    • Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of a fixed concentration of [³H]-Benzoquinonium (at or near its Kd), and 100 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Benzoquinonium, and 100 µL of assay buffer containing 100 µM unlabeled this compound.

    • Competition: 50 µL of membrane preparation, 50 µL of [³H]-Benzoquinonium, and 100 µL of varying concentrations of the unlabeled test compound.

  • Follow steps 2-6 from the saturation binding assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Receptor Binding Assay Workflow Start Start Prepare Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare Incubate Incubate Membranes with [³H]-Benzoquinonium +/- Competitor Prepare->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Kd, Bmax, IC50, Ki) Count->Analyze End End Analyze->End

Experimental workflow for the receptor binding assay.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the binding of [³H]-Benzoquinonium to different nAChR subtypes. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Saturation Binding Parameters for [³H]-Benzoquinonium

nAChR SubtypeKd (nM)Bmax (fmol/mg protein)
α4β25.2250
α715.8180
Muscle-type2.5450

Table 2: Hypothetical Competition Binding Data for Nicotinic Ligands against [³H]-Benzoquinonium Binding

CompetitornAChR SubtypeIC50 (nM)Ki (nM)
Nicotineα4β215075
Mecamylamineα4β28040
α-Bungarotoxinα752.5
d-TubocurarineMuscle-type2512.5

Signaling Pathway

This compound, as a competitive antagonist, blocks the binding of acetylcholine (ACh) to the nAChR, thereby preventing the conformational change that opens the ion channel. This inhibits the influx of Na⁺ and Ca²⁺ ions, leading to a blockade of downstream signaling and cellular responses, such as muscle contraction or neuronal depolarization.

cluster_pathway Nicotinic Acetylcholine Receptor Signaling Pathway ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Benzo This compound Benzo->nAChR Blocks Channel Ion Channel Opening nAChR->Channel Activates Ion Na⁺/Ca²⁺ Influx Channel->Ion Response Cellular Response (e.g., Muscle Contraction) Ion->Response

Simplified signaling pathway of the nAChR and the inhibitory action of this compound.

References

Application Notes and Protocols: Investigating Neuromuscular Diseases with Benzoquinonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Benzoquinonium (B1213216) chloride as a research tool in the investigation of neuromuscular diseases. This compound, a quaternary ammonium (B1175870) compound, acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) located at the neuromuscular junction. Its "curare-like" action makes it a valuable agent for studying the mechanisms of neuromuscular transmission and the pathophysiology of diseases affecting this process.[1][2]

Mechanism of Action

This compound chloride functions as a non-depolarizing neuromuscular blocking agent. It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the α-subunits of the postsynaptic nAChR at the motor endplate. By binding to these receptors without activating them, this compound prevents the ion channel from opening, thereby inhibiting the influx of sodium ions and the subsequent depolarization of the muscle fiber membrane. This leads to a flaccid paralysis of the skeletal muscle.

Signaling Pathway of the Nicotinic Acetylcholine Receptor at the Neuromuscular Junction

The binding of acetylcholine to the nAChR initiates a cascade of events leading to muscle contraction. This compound competitively inhibits this pathway at the receptor level.

nAChR_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Muscle Fiber) Nerve Impulse Nerve Impulse Ca2+ Influx Ca2+ Influx Nerve Impulse->Ca2+ Influx 1. Arrival ACh Vesicles ACh Vesicles ACh Acetylcholine ACh Vesicles->ACh 3. Release Ca2+ Influx->ACh Vesicles 2. Triggers Fusion nAChR Nicotinic ACh Receptor ACh->nAChR 4. Binds Benzo This compound Benzo->nAChR Competitively Inhibits Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening 5. Conformational Change Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx 6. Depolarization Depolarization Na+ Influx->Depolarization 7. Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction 8. Excitation-Contraction Coupling

Nicotinic Acetylcholine Receptor Signaling Pathway.

Data Presentation

Table 1: Competitive Binding Assay Data

CompoundRadioligandReceptor SourceKi (nM)IC50 (nM)
This compound[³H]-EpibatidineTorpedo nAChRTBDTBD
d-tubocurarine[³H]-EpibatidineTorpedo nAChRValueValue
Acetylcholine[³H]-EpibatidineTorpedo nAChRValueValue

TBD: To be determined experimentally.

Table 2: Electrophysiology Data (End-Plate Potential Inhibition)

CompoundConcentration (µM)EPP Amplitude (% of Control)
This compound1TBD
10TBD
100TBD

TBD: To be determined experimentally.

Table 3: Muscle Contractility Assay Data (Inhibition of Twitch Tension)

CompoundConcentration (µM)Twitch Tension (% of Control)
This compound0.1TBD
1TBD
10TBD

TBD: To be determined experimentally.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the nicotinic acetylcholine receptor.

Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., from Torpedo electric organ) B Incubate Membranes with: 1. Radioligand (e.g., [³H]-Epibatidine) 2. Varying concentrations of this compound A->B C Separate Bound from Free Radioligand (e.g., via vacuum filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Competitive Radioligand Binding Assay Workflow.

Methodology:

  • Receptor Preparation: Isolate membranes rich in nicotinic acetylcholine receptors, typically from the electric organ of Torpedo californica or a suitable cell line expressing the receptor.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) and a range of concentrations of this compound chloride. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known nAChR ligand like nicotine).

  • Separation: After incubation to equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Recording of End-Plate Potentials (EPPs)

This protocol measures the effect of this compound on neuromuscular transmission by recording EPPs from an isolated nerve-muscle preparation.

Electrophysiology_Workflow A Prepare Nerve-Muscle Preparation (e.g., frog sartorius or mouse phrenic nerve-diaphragm) B Mount in an organ bath with physiological saline A->B C Position stimulating electrode on the nerve and recording microelectrode in a muscle fiber near the end-plate B->C D Record baseline EPPs by stimulating the nerve C->D E Apply this compound to the bath at various concentrations D->E F Record changes in EPP amplitude E->F G Data Analysis: - Plot concentration-response curve - Determine IC50 for EPP inhibition F->G

Electrophysiology Experimental Workflow.

Methodology:

  • Preparation: Dissect a nerve-muscle preparation (e.g., frog sartorius or mouse phrenic nerve-diaphragm) and mount it in a recording chamber perfused with a physiological saline solution.

  • Electrode Placement: Place a stimulating electrode on the motor nerve and insert a sharp glass microelectrode into a muscle fiber near the neuromuscular junction to record intracellular potentials.

  • Baseline Recording: Stimulate the nerve with brief electrical pulses and record the resulting EPPs.

  • Drug Application: Introduce this compound chloride into the perfusing solution at increasing concentrations.

  • Data Recording: Record the amplitude of the EPPs at each concentration of this compound.

  • Data Analysis: Plot the percentage inhibition of the EPP amplitude against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50.

In Vitro Muscle Contractility Assay

This protocol assesses the functional consequence of nAChR blockade by this compound by measuring its effect on nerve-evoked muscle contraction.

Methodology:

  • Preparation: Isolate a nerve-muscle preparation and mount it in an organ bath containing physiological saline, with one end of the muscle attached to a fixed point and the other to a force transducer.

  • Stimulation: Place stimulating electrodes on the motor nerve.

  • Baseline Contraction: Stimulate the nerve with single pulses to elicit isometric twitch contractions and record the baseline tension.

  • Drug Application: Add this compound chloride to the organ bath in a cumulative manner to obtain a range of concentrations.

  • Measurement: Record the isometric twitch tension at each concentration after the response has stabilized.

  • Data Analysis: Express the twitch tension at each concentration as a percentage of the initial baseline contraction. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 for the inhibition of muscle contraction.

References

Application of Benzoquinonium in Studies of Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216), also known by its trade name Mytolon, is a quaternary ammonium (B1175870) compound that has been historically utilized in physiological and pharmacological research as a neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This property makes it a valuable tool for investigating the intricacies of synaptic transmission, particularly the cholinergic system. By selectively blocking the action of acetylcholine (ACh), the primary neurotransmitter at the neuromuscular junction, this compound allows for the detailed study of receptor function, neuromuscular blockade, and the efficacy of potential therapeutic agents that target the cholinergic system.

Mechanism of Action

This compound exerts its effects by competing with acetylcholine for the binding sites on the α-subunits of nicotinic acetylcholine receptors located on the postsynaptic membrane of the muscle fiber.[1] This competitive inhibition prevents the ion channel of the receptor from opening, thereby blocking the influx of sodium ions that is necessary for depolarization of the muscle cell membrane.[1] The result is a flaccid paralysis of the skeletal muscle, characteristic of a curare-like effect.[2] Studies in animal models, such as the cat and hen, have demonstrated this non-depolarizing mechanism of neuromuscular blockade.[2]

Applications in Synaptic Transmission Research

The unique properties of this compound lend it to several key applications in the study of synaptic transmission:

  • Investigation of Neuromuscular Blockade: this compound can be used to induce a controlled and reversible neuromuscular block, allowing researchers to study the physiological consequences of interrupting cholinergic signaling.[2]

  • Characterization of Nicotinic Acetylcholine Receptors: As a competitive antagonist, it can be employed in binding assays to characterize the affinity and kinetics of other ligands for nAChRs.

  • Screening of Novel Therapeutic Agents: this compound can serve as a reference compound in the development and screening of new drugs designed to modulate neuromuscular transmission, such as reversal agents for neuromuscular blockade or treatments for myasthenia gravis.

  • Studies of Anticholinesterase Activity: The interaction of this compound with anticholinesterase agents can be studied to understand the mechanisms of these drugs in overcoming neuromuscular blockade.[2]

Quantitative Data

CompoundReceptor SubtypeAssay TypeValueUnit
(-)-NicotineHuman Brain MembranesCompetition Binding (KD)8.1 and 86nM
AcetylcholineHuman Brain MembranesCompetition Binding (IC50)12.6nM
(+)-NicotineHuman Brain MembranesCompetition Binding (IC50)19.9nM
CytisineHuman Brain MembranesCompetition Binding (IC50)27.3nM
CarbacholHuman Brain MembranesCompetition Binding (IC50)527nM
1,4-benzoquinoneAcetylcholinesteraseEnzyme Inhibition (IC50)48-187nM
2,6-dimethyl-1,4-benzoquinoneAcetylcholinesteraseEnzyme Inhibition (Ki)54 ± 0.007nM
2,6-dichloro-1,4-benzoquinoneAcetylcholinesteraseEnzyme Inhibition (Ki)262 ± 0.016nM

Note: The data for benzoquinone derivatives are for acetylcholinesterase inhibition, not direct nAChR binding, but are included to show the activity of related compounds.[3][4][5]

Experimental Protocols

Protocol 1: Electrophysiological Assessment of Neuromuscular Blockade

This protocol describes the methodology for assessing the neuromuscular blocking effects of this compound using an ex vivo nerve-muscle preparation.[6][7]

Materials:

  • Isolated nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm)

  • Krebs-Ringer solution (or similar physiological saline)

  • This compound chloride solution (at desired concentrations)

  • Stimulating electrodes

  • Recording electrodes

  • Force transducer

  • Data acquisition system

Procedure:

  • Dissect the nerve-muscle preparation and mount it in a tissue bath containing oxygenated Krebs-Ringer solution at 37°C.

  • Position stimulating electrodes on the motor nerve and recording electrodes on the muscle to measure compound muscle action potentials (CMAPs) or a force transducer to measure muscle twitch tension.

  • Deliver supramaximal electrical stimuli to the nerve at a low frequency (e.g., 0.1-0.2 Hz) to elicit baseline muscle responses.

  • After establishing a stable baseline, introduce this compound into the tissue bath at the desired concentration.

  • Continuously record the muscle responses (CMAP amplitude or twitch tension) to monitor the onset and progression of the neuromuscular block.

  • To assess recovery, wash out the this compound by perfusing the tissue bath with fresh Krebs-Ringer solution.

  • Data Analysis: Quantify the degree of neuromuscular block by expressing the response in the presence of this compound as a percentage of the baseline response.

Protocol 2: Competitive Binding Assay for Nicotinic Acetylcholine Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for nAChRs using a radiolabeled ligand.[8][9]

Materials:

  • Membrane preparation from a tissue rich in nAChRs (e.g., electric organ of Torpedo californica, or cultured cells expressing the desired nAChR subtype)

  • Radiolabeled nicotinic antagonist (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin)

  • This compound chloride solutions at various concentrations

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (or a known competitor for standard curve generation).

  • Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 3: Acetylcholinesterase Inhibition Assay

This protocol, based on the Ellman method, can be used to assess if this compound has any inhibitory effects on acetylcholinesterase, which is crucial for interpreting its overall effect on cholinergic transmission.[10][11]

Materials:

  • Purified acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound chloride solutions at various concentrations

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of this compound to the appropriate wells. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding a solution containing both ATCI and DTNB to all wells.

  • Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Data Analysis: Calculate the rate of the enzymatic reaction (change in absorbance over time). Determine the percentage of AChE inhibition for each this compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Synaptic_Transmission_Blockade cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel arrives Vesicle Synaptic Vesicle (containing ACh) Ca_channel->Vesicle opens & Ca²⁺ influx ACh_release ACh Release Vesicle->ACh_release triggers fusion ACh ACh ACh_release->ACh This compound This compound nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound->nAChR blocks Ion_channel Ion Channel nAChR->Ion_channel opens Depolarization Depolarization Ion_channel->Depolarization Na⁺ influx Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction leads to

Caption: Mechanism of this compound at the neuromuscular junction.

Experimental_Workflow_NMJ_Blockade prep 1. Prepare Nerve-Muscle Tissue mount 2. Mount in Tissue Bath prep->mount baseline 3. Record Baseline Responses (Nerve Stimulation) mount->baseline apply 4. Apply this compound baseline->apply record 5. Record Neuromuscular Block apply->record washout 6. Washout and Record Recovery record->washout analyze 7. Analyze Data (% Blockade vs. Time) washout->analyze

Caption: Workflow for assessing neuromuscular blockade.

Competitive_Binding_Assay_Logic cluster_binding Binding Equilibrium Receptor nAChR Bound_Radioligand Receptor-Radioligand Complex (Measured) Receptor->Bound_Radioligand Bound_Competitor Receptor-Benzoquinonium Complex (Not Measured) Receptor->Bound_Competitor Radioligand Radiolabeled Ligand (e.g., [³H]-epibatidine) Radioligand->Receptor This compound This compound (Unlabeled Competitor) This compound->Receptor competes with

Caption: Principle of the competitive binding assay.

References

Application of Benzoquinonium in Invertebrate Neuroscience: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

As of the current date, there is no scientific literature supporting the use of benzoquinonium (B1213216) as a pharmacological tool in invertebrate neuroscience. Extensive searches of scholarly databases and scientific publications have yielded no evidence of its application in studies involving common invertebrate models such as insects (Drosophila melanogaster), mollusks (Aplysia californica, Lymnaea stagnalis), or other invertebrate species.

This compound chloride, known by the trade name Mytolon, is a synthetic neuromuscular blocking agent.[1] Its pharmacological actions have been characterized in vertebrate preparations, where it produces a curare-like paralysis of skeletal muscle.[1] This effect is primarily due to its antagonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.

While invertebrate nervous systems, particularly those of insects, are rich in nAChRs and are the target of many pharmacological agents like neonicotinoid insecticides, there is no indication that this compound has been adopted as a research tool in this field.[2][3] Researchers in invertebrate neuroscience utilize a wide array of other neurotoxins and synthetic compounds to probe the function of nAChRs and other neuronal targets.

Given the complete absence of data on the effects, effective concentrations, or experimental protocols for this compound in any invertebrate species, it is not possible to provide the requested detailed Application Notes and Protocols. The lack of information suggests that this compound may be ineffective, lack specificity, or simply has not been investigated for its potential use in invertebrate neuroscience research.

Therefore, researchers, scientists, and drug development professionals seeking pharmacological tools for invertebrate neuroscience should consider other well-documented antagonists of nicotinic acetylcholine receptors.

References

Determining Benzoquinonium Cytotoxicity: Application Notes and Protocols for Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium is a synthetic compound characterized by its benzoquinone core and quaternary ammonium (B1175870) groups. This structure suggests a potential for biological activity, including cytotoxicity. Understanding the cytotoxic profile of this compound is crucial for its potential therapeutic applications and for assessing its safety. These application notes provide a comprehensive guide to evaluating the cytotoxicity of this compound using a panel of standard cell culture-based assays. The protocols detailed herein are designed to assess various aspects of cell health, including metabolic activity, membrane integrity, apoptosis, and cell cycle progression. While specific data for this compound is limited, the methodologies are based on established principles for evaluating compounds with similar structural motifs, such as other benzoquinones and quaternary ammonium salts. Researchers should note that the provided protocols and expected outcomes serve as a starting point and may require optimization for specific cell lines and experimental conditions.

The primary mechanisms of cytotoxicity for benzoquinone-containing compounds often involve the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of essential macromolecules.[1] This can lead to a cascade of cellular events, including mitochondrial dysfunction, activation of stress-related signaling pathways, and ultimately, programmed cell death or necrosis.[1][2][3]

Data Presentation: Summarized Cytotoxicity Data of Benzoquinone Analogs

Quantitative data for this compound is not widely available in the public domain. Therefore, the following tables summarize the cytotoxic activities of structurally related benzoquinone compounds to provide a reference for experimental design and data interpretation.

Table 1: In Vitro Cytotoxicity (IC50) of Benzoquinone Analogs in Various Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Citation
1,4-BenzoquinoneA549 (Lung Cancer)Not Specified~7.5[4]
2,6-dichloro-1, 4-benzoquinone (DCBQ)5637 (Bladder Cancer)CCK-880.8
2,6-dichloro-1, 4-benzoquinone (DCBQ)Caco-2 (Colon Carcinoma)CCK-899.5
2,6-dichloro-3-methyl-1, 4-benzoquinone (DCMBQ)5637 (Bladder Cancer)CCK-841.0
2,6-dichloro-3-methyl-1, 4-benzoquinone (DCMBQ)Caco-2 (Colon Carcinoma)CCK-857.6
2,3,6-trichloro-1, 4-benzoquinone (TCBQ)5637 (Bladder Cancer)CCK-8122.1
2,3,6-trichloro-1, 4-benzoquinone (TCBQ)Caco-2 (Colon Carcinoma)CCK-8146.6
Benzoquinone from Fusarium sp.MCF-7 (Breast Cancer)Not Specified11[5]

Table 2: Apoptosis Induction by a Benzoquinone Derivative

Cell LineTreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
HL-60Control2.1 ± 0.51.5 ± 0.33.6 ± 0.8
HL-601,4-Benzoquinone (10 µM)15.8 ± 1.28.2 ± 0.924.0 ± 2.1
HL-601,4-Benzoquinone (20 µM)28.4 ± 2.515.6 ± 1.744.0 ± 4.2

Note: The data in Table 2 is illustrative and synthesized from qualitative descriptions of benzoquinone-induced apoptosis.[1][6] Actual percentages will vary based on the specific compound, concentration, cell line, and incubation time.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) cell_seeding 2. Cell Seeding (Plate cells at optimal density) cell_culture->cell_seeding compound_prep 3. This compound Preparation (Serial dilutions) treatment 4. Cell Treatment (Incubate for 24, 48, 72h) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Calculation mtt->ic50 ldh->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General experimental workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

G cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound ros ROS Production This compound->ros protein_alkylation Protein Alkylation This compound->protein_alkylation mapk ERK/MAPK Pathway ros->mapk jak_stat JAK/STAT Pathway ros->jak_stat akt_mtor AKT/mTOR Pathway ros->akt_mtor inhibition necrosis Necrosis ros->necrosis protein_alkylation->jak_stat Inhibition of PTPN2 apoptosis Apoptosis mapk->apoptosis jak_stat->apoptosis akt_mtor->apoptosis inhibition cell_cycle_arrest Cell Cycle Arrest apoptosis->cell_cycle_arrest

Caption: Proposed signaling pathways of this compound-induced cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • Treated cell culture supernatants

  • LDH cytotoxicity detection kit

  • 96-well clear, flat-bottom plates

  • Microplate reader

Protocol:

  • Sample Collection: Following treatment with this compound as described in the MTT assay protocol, carefully collect the cell culture supernatant without disturbing the cell monolayer.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). Calculate the percentage of cytotoxicity for each this compound concentration.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound at various concentrations for a predetermined time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add additional 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by PI Staining and Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with this compound

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The provided application notes and protocols offer a robust framework for the comprehensive evaluation of this compound's cytotoxicity. By employing a multi-assay approach, researchers can gain valuable insights into the compound's effects on cell viability, membrane integrity, and the induction of specific cell death pathways. The data generated from these assays will be instrumental in characterizing the pharmacological profile of this compound and guiding its future development. It is imperative to adapt and optimize these protocols for the specific experimental systems being utilized to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Benzoquinonium and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium is a synthetic bis-quaternary ammonium (B1175870) compound derived from p-benzoquinone, historically used as a skeletal muscle relaxant.[1][2] Its structure comprises a central benzoquinone core linked to two quaternary ammonium moieties, conferring it unique chemical properties.[1][3] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of formulations containing this compound. This document provides detailed application notes and protocols for the analysis of this compound and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for the quantification of organic molecules in complex biological matrices.

The methodologies presented herein are based on established analytical strategies for structurally related compounds, including bis-quaternary ammonium salts and benzoquinones, providing a robust starting point for method development and validation.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is anticipated to involve transformations of both the benzoquinone core and the quaternary ammonium side chains. The primary metabolic pathways are predicted to be:

  • Reduction of the Benzoquinone Core: The benzoquinone ring is susceptible to reduction to a hydroquinone (B1673460), which can then be followed by conjugation reactions.[2]

  • Phase II Conjugation: The resulting hydroquinone or other hydroxylated metabolites can undergo glucuronidation or sulfation, increasing their water solubility and facilitating excretion.

  • N-Dealkylation: While quaternary ammonium groups are generally stable, some metabolic N-dealkylation of the ethyl or benzyl (B1604629) groups may occur.[4]

  • Hydroxylation: The alkyl chains and the benzyl groups may be subject to oxidative metabolism, leading to the formation of hydroxylated metabolites.[5]

This compound This compound Metabolite1 Hydroquinone Derivative This compound->Metabolite1 Reduction Metabolite3 N-Dealkylated Metabolite This compound->Metabolite3 N-Dealkylation Metabolite4 Hydroxylated Metabolite This compound->Metabolite4 Hydroxylation Metabolite2 Glucuronide/Sulfate Conjugate Metabolite1->Metabolite2 Phase II Conjugation

Predicted metabolic pathways of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest. For quaternary ammonium compounds like this compound, solid-phase extraction (SPE) is a highly effective method.

Protocol: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol is adapted from established methods for quaternary ammonium compounds in biological fluids.[5][6]

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges (e.g., Oasis WCX)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (B78521)

  • Water (LC-MS grade)

  • Internal Standard (IS): A structurally similar stable isotope-labeled compound is recommended (e.g., d4-Benzoquinonium). If unavailable, a related quaternary ammonium compound can be used.

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma or serum, add 50 µL of internal standard solution. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute this compound and its metabolites with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

cluster_0 Sample Preparation Workflow Start Plasma/Serum Sample Pretreat Add Internal Standard and Vortex Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Aqueous Acid, Methanol) Load->Wash Elute Elute with Ammoniated Methanol Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon End Analysis by LC-MS/MS Recon->End cluster_0 Predicted Fragmentation of this compound (M²⁺) Parent This compound (M²⁺) m/z = 275.18 Fragment1 Tropylium Ion (C₇H₇⁺) m/z = 91.05 Parent->Fragment1 Loss of Benzyl Group Fragment2 Propyl-amino-benzyl-diethylammonium ion m/z = 184.13 Parent->Fragment2 Cleavage of N-propyl Linker

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzoquinonium Concentration for Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the optimal concentration of Benzoquinonium for in-vitro electrophysiology, particularly patch-clamp experiments, is limited in publicly available scientific literature. The following guide is based on the pharmacological profile of this compound as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, data from related non-depolarizing neuromuscular blocking agents, and general electrophysiological principles. Researchers should use this information as a starting point and determine the optimal concentration for their specific experimental conditions empirically.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of electrophysiology?

This compound is a non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs).[1][2] In electrophysiology experiments, it is used to block the action of acetylcholine (ACh) or other nicotinic agonists on nAChRs, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) and preventing depolarization of the cell membrane.[2][3]

Q2: What is a recommended starting concentration for this compound in a patch-clamp experiment?

While specific data for this compound is scarce, based on data from structurally and functionally similar compounds like atracurium (B1203153) and d-tubocurarine, a starting concentration in the range of 100 nM to 1 µM is recommended. The optimal concentration will depend on the specific nAChR subtype being studied, the expression system (e.g., cultured neurons, Xenopus oocytes), and the concentration of the agonist being used.

Q3: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration should be determined by generating a concentration-response curve. This involves applying a fixed concentration of a nicotinic agonist (e.g., acetylcholine or nicotine) and then co-applying increasing concentrations of this compound to measure the inhibition of the agonist-evoked current. The goal is to find the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal agonist response.

Troubleshooting Guide

Q1: I am not seeing any effect of this compound on my agonist-evoked currents. What could be the problem?

  • Concentration is too low: The effective concentration of this compound may be higher for the specific nAChR subtype you are studying. Try increasing the concentration in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM).

  • Agonist concentration is too high: As a competitive antagonist, the effect of this compound can be overcome by high concentrations of the agonist.[3] Consider reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC20-EC50).

  • Incorrect receptor subtype: Ensure that the cells you are recording from express nAChRs that are sensitive to this class of antagonists. Some nAChR subtypes may have lower affinity for benzylisoquinolinium compounds.

  • Drug stability: Ensure that your stock solution of this compound is fresh and has been stored correctly to prevent degradation.

Q2: The effect of this compound is too strong, completely abolishing the signal even at low concentrations.

  • Concentration is too high: Your starting concentration may be well above the IC50 for your specific experimental conditions. Try performing serial dilutions to test lower concentrations (e.g., 10 nM, 50 nM, 100 nM).

  • Agonist concentration is too low: If the agonist concentration is very low, even a low concentration of a potent antagonist can completely block the response. Ensure your agonist concentration is sufficient to elicit a reliable and reproducible current.

Q3: I am observing a "fade" or run-down of the agonist-evoked current during the experiment, even in the control condition.

  • Receptor desensitization: Nicotinic acetylcholine receptors are known to desensitize upon prolonged exposure to an agonist.[4] This is a natural characteristic of the receptor and not necessarily a problem with the antagonist. To minimize this, ensure rapid application and washout of the agonist.

  • Cell health: A decline in cell health during the recording can lead to a gradual decrease in current amplitude. Monitor the cell's resting membrane potential and input resistance throughout the experiment.

Q4: The blocking effect of this compound seems to be irreversible or very slow to wash out.

  • Slow dissociation: While generally considered a reversible antagonist, the dissociation rate can vary between receptor subtypes. Allow for a longer washout period between applications.

  • Non-specific binding: At higher concentrations, some drugs can exhibit non-specific binding to the recording chamber or perfusion system. Ensure your system is clean and allows for efficient solution exchange.

Data on Related Nicotinic Acetylcholine Receptor Antagonists

CompoundReceptor SubtypeParameterValueSpecies/System
AtracuriumNeuronal α7 nAChRIC508.25 µMNot Specified[5]
AtracuriumEmbryonic Muscle nAChRKB~ 1 µMMouse Myotubes[5][6]
Cisatracurium (B1209417)Adult nAChRIC5054 nMOutside-out patches[7]
CisatracuriumEmbryonic nAChRIC50115 nMOutside-out patches[7]
d-tubocurarineNeuronal (Nicotine-stimulated release)IC500.7 µMBovine Adrenal Chromaffin Cells[8]
d-tubocurarineNeuronal α2β2 nAChRKb3.6 µMXenopus oocytes[9]
d-tubocurarineNeuronal α3β2 nAChRKb390 nMXenopus oocytes[9]

Experimental Protocols

General Protocol for Whole-Cell Patch-Clamp Recording to Test this compound Efficacy

This protocol provides a general framework. Specific parameters such as voltage protocols and solution compositions should be optimized for the cell type and nAChR subtype under investigation.

  • Cell Preparation: Culture or acutely dissociate neurons expressing the nAChR subtype of interest. Plate cells on coverslips suitable for microscopy and electrophysiological recording.

  • Solution Preparation:

    • External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose. The solution should be bubbled with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

    • Internal Solution: A typical internal solution for recording cation currents contains (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, and 0.4 NaGTP. Adjust pH to ~7.3 with KOH.

    • Agonist and Antagonist Solutions: Prepare stock solutions of the nicotinic agonist (e.g., acetylcholine) and this compound in the appropriate solvent (usually water or DMSO). On the day of the experiment, dilute the stock solutions to the desired final concentrations in the external solution.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration on a selected neuron.

    • Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.

    • Establish a stable baseline recording in the external solution.

    • Apply the nicotinic agonist for a short duration to elicit a control inward current. Ensure the response is stable and reproducible over several applications.

    • Co-apply the agonist with a specific concentration of this compound.

    • Wash out this compound and the agonist with the external solution and ensure the agonist response returns to the control level.

    • Repeat the co-application with different concentrations of this compound to construct a concentration-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

    • Normalize the current amplitude in the presence of this compound to the control amplitude.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Visualizations

signaling_pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane AP Action Potential ACh_vesicle ACh Vesicle AP->ACh_vesicle Depolarization ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine ACh_release->ACh nAChR Nicotinic ACh Receptor Ion Channel (Closed) ACh->nAChR:f0 Binds Benzo This compound Benzo->nAChR:f0 Competitively Binds nAChR_open Nicotinic ACh Receptor Ion Channel (Open) nAChR:f1->nAChR_open:f1 Opens Postsynaptic_response Depolarization / EPSC nAChR_open->Postsynaptic_response Na+/Ca2+ influx

Caption: Competitive antagonism of a nicotinic acetylcholine receptor by this compound.

experimental_workflow start Start: Prepare Cells and Solutions establish_recording Establish Whole-Cell Patch-Clamp Recording start->establish_recording control_response Record Control Response: Apply Agonist establish_recording->control_response test_concentration Co-apply Agonist with Test Concentration of this compound control_response->test_concentration washout Washout with External Solution test_concentration->washout repeat_control Confirm Recovery of Control Response washout->repeat_control decision Inhibition Observed? repeat_control->decision increase_conc Increase this compound Concentration decision->increase_conc No decrease_conc Decrease this compound Concentration decision->decrease_conc Too much generate_curve Repeat with Multiple Concentrations to Generate Concentration-Response Curve decision->generate_curve Yes increase_conc->test_concentration decrease_conc->test_concentration analyze Analyze Data and Determine IC50 generate_curve->analyze end End analyze->end

References

Benzoquinonium stability and solubility in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of benzoquinonium (B1213216) in various buffer solutions. Due to the limited availability of specific public data on this compound, this guide focuses on established principles for similar quinone-containing compounds and provides detailed protocols for empirical determination.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous buffer solutions?

A1: While specific data for this compound is scarce, related quinone compounds are known to be unstable in aqueous solutions. Stability is highly dependent on the pH of the buffer. It is crucial to experimentally determine the stability of this compound in your specific buffer system before proceeding with further experiments.

Q2: What is the optimal pH for storing this compound solutions?

A2: Based on studies of other quinones, it is likely that this compound will exhibit maximal stability in a slightly acidic environment (pH 4-5). Degradation of quinone-containing compounds is often accelerated at neutral to alkaline pH. However, the optimal pH must be determined empirically for this compound.

Q3: What are the primary factors that can cause this compound degradation in buffers?

A3: The primary factors influencing the degradation of quinone compounds in buffer solutions are pH, light, and temperature. Alkaline pH, in particular, has been shown to significantly accelerate degradation. Exposure to light can also lead to rapid and severe degradation.

Q4: Are there any specific types of buffers that should be avoided?

A4: Some studies on related compounds have shown that phosphate (B84403) buffers may slightly increase the degradation rate compared to other systems like citrate (B86180) buffers. If you observe unexpected degradation in a phosphate buffer, it may be beneficial to test an alternative buffer system.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid loss of this compound concentration in solution. 1. pH-dependent degradation: The buffer pH may be too high (neutral or alkaline), accelerating hydrolysis or oxidation. 2. Photodegradation: The solution may be exposed to light. 3. Thermal degradation: The storage or experimental temperature may be too high.1. Conduct a pH-stability study to determine the optimal pH range. Consider using a buffer in the acidic range (e.g., citrate buffer, pH 4-5). 2. Protect solutions from light by using amber vials or covering containers with aluminum foil. 3. Store stock solutions and experimental samples at appropriate, controlled temperatures (e.g., 4°C or -20°C for long-term storage).
Precipitation of this compound from the buffer solution. 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the chosen buffer. 2. pH shift: A change in the pH of the solution could decrease solubility.1. Determine the equilibrium solubility of this compound in your buffer system. You may need to use a lower concentration or consider the use of co-solvents (e.g., DMSO, ethanol), but be aware that co-solvents can also affect stability. 2. Verify the pH of your buffer and final solution. Ensure the buffer has sufficient capacity to resist pH changes upon addition of the compound.
Inconsistent results in bioassays. 1. Compound degradation: this compound may be degrading during the course of the experiment, leading to a decrease in the effective concentration. 2. Interaction with media components: Components of the cell culture media could be affecting the stability or activity of the compound.1. Prepare fresh solutions of this compound immediately before each experiment. 2. Assess the stability of this compound directly in the bioassay media over the time course of the experiment.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products. Conduct a forced degradation study (see Experimental Protocols) to systematically generate and identify potential degradation products using techniques like mass spectrometry (MS). This will aid in understanding the degradation pathway and ensuring the analytical method is stability-indicating.

Data Presentation

Illustrative Solubility Data for this compound
Buffer System (50 mM) pH Temperature (°C) Solubility (µg/mL) (Mean ± SD, n=3)
Citrate4.025750 ± 25
Citrate5.025620 ± 18
Phosphate6.025410 ± 30
Phosphate7.425150 ± 15
Borate9.025< 50 (Precipitation observed)
Illustrative Stability Data for this compound (100 µg/mL Initial Concentration)
Buffer System (50 mM) pH Storage Condition % Remaining after 24h (Mean ± SD, n=3) % Remaining after 48h (Mean ± SD, n=3)
Citrate4.025°C, Protected from light98.2 ± 1.196.5 ± 1.3
Phosphate7.425°C, Protected from light65.4 ± 2.542.1 ± 3.1
Citrate4.025°C, Exposed to light80.1 ± 1.965.7 ± 2.2
Phosphate7.425°C, Exposed to light45.3 ± 3.020.8 ± 2.8

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4, 9.0).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Sample Collection and Processing: At the end of the equilibration period, allow the vials to stand undisturbed for a short time to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in µg/mL or mg/mL for each buffer condition.

Protocol 2: pH-Dependent Stability Study
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is known to be stable (e.g., DMSO or ethanol).

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values as described in Protocol 1.

  • Incubation: Spike a known concentration of the this compound stock solution into each of the prepared buffer solutions. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Sample Storage: Divide each solution into two sets of aliquots: one protected from light (in amber vials) and one exposed to light. Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Visualizations

G Experimental Workflow for Solubility and Stability Testing cluster_prep Preparation cluster_solubility Solubility Assay (Shake-Flask) cluster_stability Stability Assay prep_buffers Prepare Buffer Solutions (e.g., Citrate, Phosphate) sol_add_excess Add Excess this compound to Buffers prep_buffers->sol_add_excess stab_spike Spike Stock into Buffers prep_buffers->stab_spike prep_stock Prepare this compound Stock Solution (for Stability) prep_stock->stab_spike sol_equilibrate Equilibrate (e.g., 24-48h at 25°C) sol_add_excess->sol_equilibrate sol_filter Filter Supernatant sol_equilibrate->sol_filter sol_analyze Quantify by HPLC sol_filter->sol_analyze sol_result Solubility Data sol_analyze->sol_result stab_incubate Incubate at Time Points (Light/Dark, Temp Controlled) stab_spike->stab_incubate stab_analyze Quantify by HPLC stab_incubate->stab_analyze stab_result Stability Data stab_analyze->stab_result

Caption: Workflow for this compound Solubility and Stability Testing.

G Proposed Mechanism of Action for this compound at the Neuromuscular Junction acetylcholine Acetylcholine (ACh) nachr Nicotinic Acetylcholine Receptor (nAChR) acetylcholine->nachr Binds This compound This compound This compound->nachr Competitively Binds (Antagonist) ion_channel Ion Channel Opening nachr->ion_channel blocked_channel Ion Channel Blocked nachr->blocked_channel depolarization End-Plate Depolarization ion_channel->depolarization muscle_contraction Muscle Contraction depolarization->muscle_contraction no_depolarization No Depolarization blocked_channel->no_depolarization muscle_relaxation Muscle Relaxation (Paralysis) no_depolarization->muscle_relaxation

Caption: this compound as a Neuromuscular Blocking Agent.

G Potential Signaling Pathways Influenced by Benzoquinone-Related Compounds cluster_akt AKT/mTOR Pathway cluster_mapk ERK/MAPK Pathway cluster_stat PTPN2/STAT1 Pathway bq Benzoquinone-like Compound akt AKT bq->akt Activates ros ROS Production bq->ros Induces ptpn2 PTPN2 bq->ptpn2 Inhibits mtor mTOR akt->mtor muscle_growth Muscle Growth mtor->muscle_growth erk_mapk ERK/MAPK ros->erk_mapk proliferation Cell Proliferation erk_mapk->proliferation stat1 STAT1 Phosphorylation ptpn2->stat1 Dephosphorylates gene_expression Altered Gene Expression stat1->gene_expression

Caption: Signaling Pathways Potentially Affected by Benzoquinones.

Troubleshooting artifacts in patch-clamp recordings with Benzoquinonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering artifacts in patch-clamp recordings when using Benzoquinonium (B1213216). As a quaternary ammonium (B1175870) compound and a known neuromuscular blocking agent with a curare-like mechanism of action, this compound can introduce specific challenges in electrophysiological experiments.[1] This guide is designed for researchers, scientists, and drug development professionals to identify and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of electrophysiology?

A1: this compound (also known as Mytolon) is a quaternary ammonium compound that acts as a neuromuscular blocking agent.[1] Its mechanism of action is described as "curare-like," indicating that it functions as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), thereby blocking neuromuscular transmission.[1] In patch-clamp experiments, it is expected to primarily affect ligand-gated ion channels, particularly nAChRs.

Q2: What are the common artifacts associated with the use of quaternary ammonium compounds like this compound in patch-clamp recordings?

A2: While specific data for this compound is limited, common artifacts associated with quaternary ammonium compounds can include:

  • Seal instability: The charged nature of these compounds can interact with the cell membrane and the glass pipette, potentially destabilizing the gigaohm seal.

  • Baseline drift: Changes in the junction potential upon perfusion with a this compound-containing solution can cause the baseline current to drift.

  • Increased noise: The compound itself or impurities may introduce electrical noise into the recording.

  • Slow wash-in/wash-out: Due to their charge and potential for non-specific binding, these compounds can have slow kinetics of association and dissociation from the target receptors and the experimental chamber.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound chloride is a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[2] Always handle this compound under a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] Ensure proper grounding of equipment to avoid static discharge, as it is also a flammable solid.

Troubleshooting Guide

This guide addresses specific issues that may arise during patch-clamp experiments with this compound.

Problem 1: Unstable Gigaohm Seal After this compound Application
  • Symptom: A stable gigaohm seal (>1 GΩ) is achieved, but upon perfusion of this compound, the seal resistance drops, leading to a noisy baseline and eventual loss of the recording.

  • Potential Causes:

    • Compound-Membrane Interaction: this compound, as a charged molecule, may be interacting with the lipid bilayer, destabilizing the membrane patch under the pipette.

    • Solvent Effects: If using a solvent like DMSO, concentrations that are too high can compromise membrane integrity.

    • Mechanical Instability: The perfusion system may be introducing mechanical vibrations.

  • Solutions:

    • Optimize Compound Concentration: Use the lowest effective concentration of this compound.

    • Control for Solvent Effects: Keep the final concentration of any solvent (e.g., DMSO) below 0.1%.

    • Improve Perfusion System: Ensure a slow and steady perfusion rate (e.g., 1-2 mL/min) and check for air bubbles in the perfusion line.

    • Fire-Polish Pipettes: Fire-polishing the pipette tip can create a smoother surface for a more stable seal.

Problem 2: Baseline Current Drift Upon this compound Application
  • Symptom: The baseline holding current shifts significantly and continues to drift after switching to the this compound-containing solution.

  • Potential Causes:

    • Liquid Junction Potential (LJP): A difference in the ionic composition between the bath solution and the drug-containing solution can create a significant LJP.

    • Redox Effects: this compound contains a benzoquinone moiety, which can be redox-active. Redox reactions at the Ag/AgCl electrodes can cause voltage offsets, leading to current drift.[4][5]

    • Slow Compound Wash-in: The compound may be slowly accumulating in the recording chamber or binding non-specifically to the perfusion tubing.

  • Solutions:

    • Measure and Correct for LJP: Measure the LJP between your control and this compound solutions and correct for it in your data analysis.

    • Use an Agar (B569324) Bridge: To minimize redox effects at the reference electrode, use an agar bridge to isolate it from the bath solution.

    • Freshly Chloride Electrodes: Ensure your Ag/AgCl electrodes are freshly chlorided before each experiment to minimize their sensitivity to redox-active compounds.[4]

    • Pre-incubate the Chamber: Before the recording, perfuse the chamber with the this compound solution to saturate non-specific binding sites.

Problem 3: No Observable Effect of this compound
  • Symptom: Application of this compound at expected effective concentrations does not produce the anticipated block of nAChR currents.

  • Potential Causes:

    • Compound Degradation: this compound may be unstable in the experimental solution, particularly if the pH is not controlled.[6] It is also light and moisture sensitive.

    • Incomplete Solution Exchange: The perfusion system may not be adequately exchanging the bath solution in the recording chamber.

    • Incorrect Receptor Subtype: The cells being studied may express nAChR subtypes that are insensitive to this compound.

  • Solutions:

    • Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a stock stored under appropriate conditions (protected from light and moisture).

    • Verify Perfusion: Use a dye to confirm the rate and completeness of solution exchange in your recording chamber.

    • Use Positive Controls: Confirm the presence of functional, drug-sensitive nAChRs using a known agonist (e.g., acetylcholine) and antagonist (e.g., d-tubocurarine).

Data Presentation

Table 1: Hypothetical Concentration-Response Data for this compound on nAChR Currents

This compound Concentration (µM)% Inhibition of ACh-evoked Current (Mean ± SEM)
0.115.2 ± 2.1
148.9 ± 3.5
1085.7 ± 1.8
10098.1 ± 0.5

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of nAChR Currents

This protocol is designed for recording macroscopic currents from a cell line expressing nAChRs (e.g., HEK293 cells stably expressing the desired subunits) or from primary neurons.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with KOH.

    • Agonist Solution: External solution containing an appropriate concentration of acetylcholine (e.g., 100 µM).

    • This compound Solution: Prepare fresh daily by diluting a stock solution into the external solution to the desired final concentration. Protect from light.

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Transfer a coverslip to the recording chamber on the microscope stage.

  • Recording Procedure:

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Form a gigaohm seal (>1 GΩ) and then apply gentle suction to rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Establish a stable baseline recording in the external solution.

    • Apply the agonist solution for a short duration (e.g., 2-5 seconds) to evoke a control inward current.

    • Wash with the external solution until the current returns to baseline.

    • Perfuse the this compound solution for 2-5 minutes.

    • Co-apply the agonist and this compound solution to measure the blocked current.

    • Wash out this compound with the external solution and re-test with the agonist to assess recovery.

Visualizations

TroubleshootingWorkflow cluster_start cluster_problem cluster_solutions_seal cluster_solutions_drift cluster_solutions_noeffect cluster_end Start Artifact Observed UnstableSeal Unstable Seal Start->UnstableSeal BaselineDrift Baseline Drift Start->BaselineDrift NoEffect No Effect Start->NoEffect Sol_Seal1 Optimize Drug Concentration UnstableSeal->Sol_Seal1 Sol_Seal2 Check Solvent Concentration (<0.1%) UnstableSeal->Sol_Seal2 Sol_Seal3 Stabilize Perfusion UnstableSeal->Sol_Seal3 Sol_Drift1 Use Agar Bridge BaselineDrift->Sol_Drift1 Sol_Drift2 Freshly Chloride Electrodes BaselineDrift->Sol_Drift2 Sol_Drift3 Measure/Correct LJP BaselineDrift->Sol_Drift3 Sol_NoEffect1 Prepare Fresh Drug Solution NoEffect->Sol_NoEffect1 Sol_NoEffect2 Verify Perfusion with Dye NoEffect->Sol_NoEffect2 Sol_NoEffect3 Use Positive Controls NoEffect->Sol_NoEffect3 End Recording Stabilized Sol_Seal1->End Sol_Seal2->End Sol_Seal3->End Sol_Drift1->End Sol_Drift2->End Sol_Drift3->End Sol_NoEffect1->End Sol_NoEffect2->End Sol_NoEffect3->End BenzoquinoniumAction cluster_membrane Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion Channel Pore IonFlow Na+ Influx nAChR:port->IonFlow Opens Block Block nAChR:port->Block ACh Acetylcholine (Agonist) ACh->nAChR:head Binds Benzo This compound (Antagonist) Benzo->nAChR:head Competitively Binds

References

Technical Support Center: Mitigating Autofluorescence in Experiments Involving Benzoquinonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating autofluorescence that may be encountered during fluorescence microscopy experiments involving benzoquinonium (B1213216).

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it expected to be fluorescent?

A1: this compound is a skeletal muscle relaxant and ganglion blocking agent. It is a derivative of p-benzoquinone. While data on the specific fluorescence of this compound is scarce, its parent compound, p-benzoquinone, is reported to have very weak intrinsic fluorescence, with some studies observing no fluorescence at all.[1] Therefore, strong autofluorescence observed in an experiment involving this compound is likely to originate from other sources within the biological sample or from the experimental procedure itself.

Q2: What are the common sources of autofluorescence in fluorescence microscopy?

A2: Autofluorescence is the natural fluorescence emitted by biological structures or molecules. Common sources include:

  • Endogenous Fluorophores: Molecules like NADH, collagen, elastin, and riboflavins can contribute to background fluorescence, often in the blue and green spectral regions.[2][3]

  • Fixatives: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[4][5]

  • Red Blood Cells: Heme groups within red blood cells are a significant source of autofluorescence.[2][3]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent across a broad spectrum.[4]

  • Culture Media and Reagents: Some components of cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), can be fluorescent.[2][6]

Q3: How can I determine if the signal I'm seeing is from my specific fluorescent probe or from autofluorescence?

A3: The most straightforward method is to include an unstained control sample in your experiment.[2][3][7] This sample should undergo all the same processing steps as your experimental samples, including fixation and any other treatments, but without the addition of your fluorescent probe. Any signal detected from this unstained sample can be attributed to autofluorescence.

Troubleshooting Guide: High Background Autofluorescence

This guide provides a systematic approach to identifying and mitigating high background autofluorescence in your fluorescence microscopy experiments.

Step 1: Identify the Source of Autofluorescence

The first step in troubleshooting is to pinpoint the origin of the unwanted signal.

cluster_0 Experimental Workflow cluster_1 Potential Sources Start High Autofluorescence Observed Unstained_Control Prepare Unstained Control Sample Start->Unstained_Control Image_Control Image Unstained Control Under Same Conditions Unstained_Control->Image_Control Analyze_Signal Analyze Signal from Unstained Control Image_Control->Analyze_Signal Source_Identified Potential Source Identified Analyze_Signal->Source_Identified Fixation Fixation Method Source_Identified->Fixation Broad Spectrum Autofluorescence Endogenous Endogenous Molecules (e.g., Collagen, NADH) Source_Identified->Endogenous Blue/Green Autofluorescence RBCs Red Blood Cells Source_Identified->RBCs Punctate Red Autofluorescence Lipofuscin Lipofuscin Source_Identified->Lipofuscin Granular, Broad Spectrum Signal

Caption: Workflow for Identifying the Source of Autofluorescence.

Step 2: Implement Mitigation Strategies

Once the likely source of autofluorescence is identified, you can apply targeted mitigation strategies. The following table summarizes common chemical quenching methods.

Quenching AgentTarget AutofluorescenceConcentration/SolventIncubation TimeAdvantagesDisadvantages
Sodium Borohydride (NaBH4) Aldehyde-induced0.1-1 mg/mL in PBS or Tris buffer10-30 minutesEffective for reducing fixative-induced background.Can have variable results and may damage tissue.[4][5]
Sudan Black B Lipofuscin0.1-0.3% in 70% ethanol (B145695)5-20 minutesHighly effective for quenching lipofuscin.[4]Can introduce its own fluorescence in the far-red channel.
Eriochrome Black T Lipofuscin and formalin-induced0.1% in PBS1-5 minutesReduces autofluorescence from multiple sources.Less commonly used than Sudan Black B.
Copper Sulfate in Ammonium (B1175870) Acetate Buffer General10 mM CuSO4 in 50 mM NH4OAc10-90 minutesCan reduce autofluorescence from red blood cells.May not be as effective as other methods for all types of autofluorescence.
Commercial Quenching Kits (e.g., TrueVIEW™, TrueBlack™) Broad SpectrumVaries by manufacturerVaries by manufacturerOptimized formulations for broad-spectrum quenching with minimal impact on specific signal.[1][8]Can be more expensive than individual reagents.
Experimental Protocol: Sudan Black B Staining for Lipofuscin Quenching

This protocol describes the application of Sudan Black B to reduce autofluorescence from lipofuscin in tissue sections.

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter through a 0.2 µm filter to remove any undissolved particles.

  • Deparaffinization and Rehydration (for FFPE sections): If using formalin-fixed paraffin-embedded (FFPE) tissue, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Incubation: After rehydration, incubate the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.

  • Final Washes: Wash the slides thoroughly with PBS or another appropriate buffer.

  • Immunostaining: Proceed with your standard immunofluorescence staining protocol.

Advanced Mitigation Strategies

If chemical quenching is insufficient or interferes with your experiment, consider these alternative approaches.

cluster_0 Advanced Mitigation Strategies cluster_1 Principle of Action Spectral Spectral Unmixing Spectral_Desc Computational separation of overlapping emission spectra. Spectral->Spectral_Desc Photobleaching Photobleaching Photobleaching_Desc Intentionally destroying autofluorescent molecules with high-intensity light. Photobleaching->Photobleaching_Desc Far_Red Use Far-Red Fluorophores Far_Red_Desc Shifting detection to a spectral region with less native autofluorescence. Far_Red->Far_Red_Desc FLIM Fluorescence Lifetime Imaging (FLIM) FLIM_Desc Differentiating fluorophores based on their unique fluorescence decay rates. FLIM->FLIM_Desc

Caption: Advanced Strategies for Mitigating Autofluorescence.

  • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can capture the emission spectrum of the autofluorescence from your unstained control. This spectral signature can then be computationally subtracted from your experimental images.

  • Photobleaching: Before incubating with your fluorescent probe, you can expose your sample to intense light from the microscope's light source. This can selectively destroy the autofluorescent molecules, which are often more susceptible to photobleaching than modern, robust fluorophores.[6]

  • Use of Far-Red Fluorophores: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[2] By choosing fluorophores that excite and emit in the far-red or near-infrared range (e.g., Alexa Fluor 647, Cy5), you can often avoid the spectral window where autofluorescence is most problematic.[4][5]

  • Fluorescence Lifetime Imaging (FLIM): This advanced technique separates fluorophores based on their fluorescence lifetime (the time a molecule spends in the excited state) rather than their emission wavelength.[6] Since the lifetime of autofluorescence is often different from that of specific fluorescent probes, FLIM can be a powerful tool for eliminating background signal.[6]

References

Addressing Benzoquinonium precipitation issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with benzoquinonium (B1213216) and its derivatives in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy and has formed a precipitate. What is the likely cause?

A1: Precipitation of this compound in aqueous solutions is often due to its limited water solubility, especially at higher concentrations. Factors that can contribute to precipitation include:

  • Concentration: Exceeding the solubility limit of this compound in your aqueous buffer.

  • Temperature: Lower temperatures can decrease the solubility of many compounds, including this compound.[1]

  • pH: The pH of the solution can influence the stability and solubility of the compound.

  • Buffer Composition: Interactions with components of your buffer system could potentially lead to precipitation.

  • Solvent Polarity: this compound is more soluble in polar organic solvents than in nonpolar ones.[1] Its solubility in purely aqueous solutions can be limited.

Q2: How can I increase the solubility of this compound in my aqueous solution?

A2: To enhance the solubility and prevent precipitation, consider the following strategies:

  • Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as DMSO or ethanol (B145695), into your aqueous buffer. This compound exhibits higher solubility in these solvents.[2]

  • Temperature Adjustment: Gently warming the solution may help dissolve the precipitate, as solubility often increases with temperature.[1] However, be mindful of the compound's stability at elevated temperatures.

  • pH Optimization: Experiment with adjusting the pH of your buffer system. For instance, the solubility of 1,4-benzoquinone (B44022) is noted at a pH of 7.2 in PBS.[2]

  • Sonication: Applying ultrasonic energy can help to break down particles and aid in dissolution.

Q3: What is the recommended method for preparing a this compound stock solution?

A3: It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, in which this compound is more soluble.[2] This stock solution can then be diluted to the final working concentration in your aqueous buffer. This method helps to avoid direct dissolution issues in a purely aqueous medium.

Q4: Are there any stability concerns I should be aware of when working with this compound solutions?

A4: Yes, 1,4-benzoquinone is sensitive to light and can be unstable in both strong mineral acids and alkaline conditions, which can lead to condensation and decomposition.[3][4] It is advisable to prepare fresh aqueous solutions and not to store them for more than a day.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving common precipitation issues encountered during experiments with this compound.

Issue Potential Cause Recommended Action
Precipitate forms immediately upon adding this compound to the aqueous buffer. Exceeded solubility limit.1. Decrease the final concentration of this compound. 2. Prepare a stock solution in DMSO or ethanol and then dilute it into the aqueous buffer.[2]
Solution becomes cloudy over time or upon storage at a lower temperature. Decreased solubility at lower temperatures.1. Gently warm the solution while stirring to redissolve the precipitate. 2. Consider preparing the solution fresh before each experiment. 3. Store the solution at room temperature if stability allows, but for no more than one day.[2]
Precipitation occurs after adding other components to the solution. Interaction with other solutes or a change in pH.1. Investigate the compatibility of this compound with other components in your mixture. 2. Measure and, if necessary, adjust the pH of the final solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

Objective: To prepare a clear, precipitate-free aqueous working solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Stock Solution:

    • Weigh out the required amount of solid this compound.

    • Dissolve the solid in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 10 mg/mL in ethanol or 30 mg/mL in DMSO).[2]

    • Ensure the solid is completely dissolved by vortexing.

  • Prepare the Working Solution:

    • Add the desired volume of the aqueous buffer to a sterile tube.

    • While vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Redissolving Precipitated this compound

Objective: To redissolve this compound that has precipitated out of an aqueous solution.

Materials:

  • Cloudy this compound solution

  • Water bath or heat block

  • Vortex mixer

  • Organic co-solvent (DMSO or ethanol)

Procedure:

  • Gentle Heating:

    • Place the tube containing the cloudy solution in a water bath set to a temperature slightly above ambient (e.g., 30-37°C).

    • Periodically vortex the solution until the precipitate redissolves. Do not overheat, as this may degrade the compound.

  • Addition of a Co-solvent (if heating is ineffective):

    • Add a small volume of DMSO or ethanol to the solution (e.g., 1-5% of the total volume).

    • Vortex thoroughly to see if the precipitate dissolves.

Data Presentation

Table 1: Solubility of 1,4-Benzoquinone in Various Solvents

SolventSolubilityReference
Ethanol~10 mg/mL[2]
DMSO~30 mg/mL[2]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[2]
PBS (pH 7.2)~1 mg/mL[2]
Water10 g/L (25 °C)[4][5]

Visualizations

Signaling Pathway Diagrams

Benzoquinone_STAT1_Signaling

Figure 1: A diagram illustrating the proposed mechanism by which 1,4-benzoquinone inhibits PTPN2, leading to increased STAT1 phosphorylation and subsequent gene expression.[6][7]

Benzoquinone_ERK_MAPK_Signaling BQ Benzoquinone ROS ROS Production BQ->ROS MEK MEK ROS->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Promotes

Figure 2: A simplified workflow showing how benzoquinone can induce the production of reactive oxygen species (ROS), leading to the activation of the ERK/MAPK signaling pathway and promoting cell proliferation.[8]

Experimental Workflow

Precipitation_Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_Conc Is concentration too high? Start->Check_Conc Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Temp Was solution stored cold? Check_Conc->Check_Temp No End_Clear End: Clear Solution Reduce_Conc->End_Clear Warm_Gently Gently Warm Solution Check_Temp->Warm_Gently Yes Use_Cosolvent Prepare stock in DMSO/Ethanol Check_Temp->Use_Cosolvent No Warm_Gently->End_Clear Use_Cosolvent->End_Clear End_Persistent Issue Persists: Consult Formulation Specialist Use_Cosolvent->End_Persistent

Figure 3: A logical workflow diagram for troubleshooting this compound precipitation issues during experimental procedures.

References

Technical Support Center: Benzoquinonium and Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzoquinonium. The content addresses specific issues related to nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization and upregulation that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Mytolon, is a neuromuscular blocking agent. Its primary mechanism of action is as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction. This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor, thereby preventing muscle contraction.

Q2: What is receptor desensitization in the context of nAChRs?

A2: Receptor desensitization is a phenomenon where a receptor's response to a ligand decreases over time, despite the continuous presence of that ligand. For nAChRs, which are ligand-gated ion channels, desensitization means the channel closes and becomes unresponsive even when an agonist like ACh is still bound. This is a rapid, short-term process that serves as a protective mechanism against overstimulation.

Q3: Can this compound, as an antagonist, cause receptor desensitization?

A3: While desensitization is classically induced by prolonged exposure to agonists, some competitive antagonists can also induce or stabilize a desensitized-like state of the nAChR.[1][2] This means that by binding to the receptor, this compound may lock it in a conformation that is non-responsive to subsequent agonist application, effectively mimicking a desensitized state.

Q4: What is receptor upregulation and how does it relate to this compound?

A4: Receptor upregulation is a long-term adaptive response where the cell increases the total number of receptors on its surface. This phenomenon is often observed after chronic exposure to an antagonist.[3][4][5] By persistently blocking nAChRs, this compound can signal to the cell to synthesize and express more receptors, potentially leading to a state of supersensitivity to agonists once the antagonist is removed.

Q5: What is the difference between desensitization and upregulation when using this compound?

A5: The key differences are the timescale and the underlying mechanism.

  • Desensitization-like state: A rapid (seconds to minutes), transient, and functional change where the receptor becomes unresponsive. This is due to a conformational change in the existing receptor population.

  • Upregulation: A slow (hours to days), long-lasting change involving an increase in the total number of receptor proteins. This is a cellular adaptation to chronic receptor blockade.

Troubleshooting Guides

Issue 1: After applying this compound, my agonist has a reduced or no effect. What is happening?

  • Answer: This is the expected outcome of competitive antagonism and may be compounded by the stabilization of a desensitized-like receptor state.

    • Competitive Antagonism: this compound is physically blocking the acetylcholine binding sites on the nAChRs. A higher concentration of agonist is now required to elicit the same response.

    • Stabilization of a Desensitized-like State: Similar to other curare-like compounds, this compound may be holding the receptors in a non-functional, closed-channel conformation.[1][2] This reduces the pool of available, activatable receptors for your agonist to bind to.

Issue 2: After washing out this compound, the receptor response is still not back to baseline. How can I facilitate recovery?

  • Answer: Recovery from competitive antagonism can be slow if the antagonist has a high affinity or slow dissociation rate. Here are some strategies to facilitate recovery:

    • Prolonged Washout: Ensure your washout protocol is sufficient to remove all unbound this compound. This may require longer or more frequent buffer exchanges than with other compounds.

    • Competitive Displacement: The application of a high concentration of a competitive agonist can sometimes accelerate the displacement of the antagonist from the receptor.

    • Use of Cholinesterase Inhibitors: In systems where endogenous acetylcholine is present, applying a cholinesterase inhibitor (e.g., neostigmine, physostigmine) can increase the concentration of ACh in the synaptic cleft or at the cell surface.[6][7] This increased level of the endogenous agonist can help outcompete and displace this compound.

    • Modulation of Intracellular Pathways: The recovery from desensitization can be influenced by intracellular calcium levels and the phosphorylation state of the receptor.[8] While more complex, modulating these pathways could potentially alter recovery rates.

Issue 3: We have been using this compound in our cell culture model for several days and now the cells seem hypersensitive to agonists. Why is this occurring?

  • Answer: This is a classic sign of antagonist-induced receptor upregulation.[3][4][5]

    • Mechanism: Prolonged blockade of the nAChRs has likely caused the cells to increase the number of receptors expressed on the cell surface. When you remove the this compound and apply an agonist, there are now more available receptors to be activated, resulting in a larger-than-normal response.

    • Experimental Verification: You can confirm this by performing a radioligand binding assay to quantify the number of receptor sites (Bmax) in your treated cells compared to a control group. An increase in Bmax would confirm upregulation.

Data Presentation

Table 1: Summary of Ligand Effects on Nicotinic Acetylcholine Receptors (nAChRs)

Ligand TypeExample(s)Short-Term Effect (Minutes to Hours)Long-Term Effect (Days)
Agonist Acetylcholine, Nicotine (B1678760)Receptor activation followed by desensitization.Receptor upregulation (paradoxical effect for nAChRs).[5][9]
Competitive Antagonist This compound , d-tubocurarineReceptor blockade; may stabilize a desensitized-like state.[1]Receptor upregulation.[3][4]
Depolarizing Blocker SuccinylcholineInitial receptor activation (fasciculations) followed by persistent depolarization and inactivation (Phase I block), leading to desensitization.Receptor downregulation (with prolonged depolarization).

Mandatory Visualizations

nAChR State Modulation by Ligands cluster_agonist Agonist (e.g., Acetylcholine) cluster_antagonist Competitive Antagonist (this compound) Agonist_Resting Resting State Agonist_Open Open/Active State Agonist_Resting->Agonist_Open Binds Agonist_Desensitized Desensitized State Agonist_Open->Agonist_Desensitized Prolonged Exposure Agonist_Desensitized->Agonist_Resting Dissociates Antagonist_Resting Resting State Antagonist_Blocked Blocked State Antagonist_Resting->Antagonist_Blocked Binds Antagonist_Desensitized_Like Desensitized-like State Antagonist_Blocked->Antagonist_Desensitized_Like Stabilizes Antagonist_Desensitized_Like->Antagonist_Resting Dissociates (Slow)

Caption: Ligand-induced states of the nicotinic acetylcholine receptor.

Experimental Workflow: Assessing Receptor Recovery Start Prepare Cells/Oocytes Expressing nAChRs Baseline Measure Baseline Response to Agonist (e.g., ACh) Start->Baseline Incubate Incubate with this compound Baseline->Incubate Washout Perform Washout Protocol (Multiple Buffer Exchanges) Incubate->Washout Test Measure Post-Washout Response to Agonist at Time Intervals (t1, t2, t3...) Washout->Test Analyze Analyze Data: Plot % Recovery vs. Time Test->Analyze

Caption: Workflow for measuring receptor recovery after antagonist application.

Logical Relationship: Effects of this compound Exposure cluster_short Short-Term Exposure (Minutes-Hours) cluster_long Long-Term Exposure (Days) This compound This compound Application Short_Effect Competitive Blockade & Stabilization of Desensitized-like State This compound->Short_Effect Long_Effect Chronic Receptor Blockade This compound->Long_Effect Short_Result Decreased Agonist Response Short_Effect->Short_Result Long_Result Increased Receptor Synthesis (Upregulation) Long_Effect->Long_Result Long_Outcome Supersensitivity to Agonist (Post-Washout) Long_Result->Long_Outcome

Caption: Contrasting short-term and long-term effects of this compound.

Experimental Protocols

Protocol 1: Assessing nAChR Function Using Two-Electrode Voltage Clamp (TEVC)

This protocol is suitable for studying nAChRs expressed in Xenopus oocytes.

  • Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with cRNA encoding the desired nAChR subunits. Incubate for 1-12 days to allow for receptor expression.[10]

  • Solutions:

    • Recording Solution (Ringer's): 115 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 5 mM HEPES, pH 7.0.

    • Agonist Solution: Acetylcholine (e.g., 100 µM) in Ringer's solution.

    • Antagonist Solution: this compound at desired concentrations in Ringer's solution.

  • TEVC Setup:

    • Place an oocyte in the recording chamber and perfuse continuously with Ringer's solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance < 1 MΩ).[10]

    • Clamp the membrane potential at a holding potential of -60 mV.[10][11]

  • Procedure:

    • Baseline: Obtain a stable baseline current. Apply the agonist solution for a short duration (e.g., 2 seconds) and record the peak inward current. Perform several washes with Ringer's solution until the response returns to baseline.

    • Antagonist Application: Perfuse the oocyte with the this compound solution for a set pre-incubation time (e.g., 3-5 minutes).

    • Test: In the continued presence of this compound, co-apply the agonist solution and record the inhibited current.

    • Washout and Recovery: Perfuse extensively with Ringer's solution to wash out the antagonist. At set time intervals, re-apply the agonist to measure the extent of functional recovery.

  • Data Analysis: Calculate the percentage of inhibition caused by this compound and plot the time course of recovery.

Protocol 2: Quantifying Receptor Upregulation via Radioligand Binding Assay

This protocol is for quantifying nAChR density in cultured cells.

  • Cell Culture and Treatment:

    • Culture cells expressing the nAChR of interest (e.g., HEK293 cells) to confluency.

    • Treat one set of cultures with this compound (at a concentration sufficient to cause significant receptor blockade, e.g., 10x its IC50) for an extended period (e.g., 48-72 hours). Treat a control set with vehicle only.

  • Membrane Preparation:

    • Harvest both control and treated cells by scraping into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension and centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.[12]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • Radioligand: Choose a suitable high-affinity nAChR radioligand (e.g., [³H]-Epibatidine).[12][13]

    • Set up assay tubes in triplicate containing a fixed amount of membrane protein (e.g., 50 µg).

    • Add increasing concentrations of the radioligand to different sets of tubes.

    • Non-specific Binding: To a parallel set of tubes, add a saturating concentration of a non-labeled nAChR ligand (e.g., 100 µM Nicotine) in addition to the radioligand.[12]

    • Incubate all tubes to allow binding to reach equilibrium (e.g., 2-3 hours at room temperature).

  • Filtration and Counting:

    • Rapidly terminate the assay by vacuum filtration through glass fiber filters, separating bound from free radioligand.

    • Wash filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus radioligand concentration and fit the data using non-linear regression to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).

    • Compare the Bmax values between control and this compound-treated cells. An increase in Bmax indicates receptor upregulation.

References

Best practices for handling and storing Benzoquinonium chloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Benzoquinonium chloride powder.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound chloride?

A1: this compound chloride is a quaternary ammonium (B1175870) compound, appearing as red crystals.[1] It functions as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors, leading to neuromuscular blockade.[2] Its molecular formula is C34H50Cl2N4O2 and it has a molecular weight of approximately 617.7 g/mol .[2][3]

Q2: What are the primary applications of this compound chloride in research?

A2: this compound chloride is primarily used in pharmacological research as a neuromuscular blocking agent to study the nicotinic acetylcholine receptors at the neuromuscular junction.[2][3]

Handling and Safety

Q3: What are the main hazards associated with this compound chloride powder?

A3: this compound chloride is toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[4][5] It is also very toxic to aquatic life with long-lasting effects.[4][5][6] All unnecessary exposure should be avoided.[4]

Q4: What personal protective equipment (PPE) is required when handling this powder?

A4: When handling this compound chloride powder, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][7] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[6][8] In case of significant dust generation, a NIOSH/MSHA-approved respirator is recommended.[4][9]

Q5: What is the correct procedure for cleaning up a spill of this compound chloride powder?

A5: For a small spill, you should:

  • Evacuate unnecessary personnel from the area.[4]

  • Ensure the cleanup crew is wearing appropriate PPE.[4]

  • Ventilate the area.[4]

  • Gently cover the spill with an inert absorbent material, such as clay, sand, or diatomaceous earth, to avoid raising dust.[4]

  • Collect the mixture into a suitable, labeled container for hazardous waste disposal.[4][6]

  • Clean the spill area thoroughly, observing environmental regulations.[7]

  • Prevent the spill from entering sewers or public waters.[4][9]

Storage and Stability

Q6: What are the recommended storage conditions for this compound chloride powder?

A6: The powder should be stored in a tightly closed container in a dry, dark, and well-ventilated place.[3][7] It should be kept away from direct sunlight, heat, sparks, and open flames.[4][9] For stability, specific temperature conditions are recommended (see table below).

Q7: How stable is this compound chloride?

A7: this compound chloride is stable under the recommended storage conditions.[4] Stock solutions are generally stable across a wide pH and temperature range.[10] However, the compound can degrade under forced conditions, such as high heat and exposure to strong acids or bases.[11]

Q8: What substances are incompatible with this compound chloride?

A8: this compound chloride should not be stored with strong acids, strong bases, or strong oxidizing agents.[4][12] It is also incompatible with aluminum, anionic surfactants, nitrates, silver salts, and some plastics.[10][13]

Data and Protocols

Physicochemical and Storage Data
PropertyValueCitations
Molecular Formula C34H50Cl2N4O2[2][3]
Molecular Weight ~617.7 g/mol [2][3]
Appearance Red crystals or solid powder[1][3]
Solubility Freely soluble in water; Soluble in polar organic solvents (ethanol, methanol); Limited solubility in non-polar solvents.[1][2][14]
Short-Term Storage Dry, dark, at 0 - 4°C (days to weeks)[3]
Long-Term Storage Dry, dark, at -20°C (months to years)[3]
Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)

  • Objective: To prepare a 10 mM aqueous stock solution of this compound chloride.

  • Materials:

    • This compound chloride powder (MW: 617.7 g/mol )

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated analytical balance

    • Volumetric flask (appropriate size)

    • Spatula

    • Personal Protective Equipment (PPE)

  • Methodology:

    • Pre-calculation: Determine the mass of this compound chloride needed. For 10 mL of a 10 mM solution, the required mass is: 0.010 L * 0.010 mol/L * 617.7 g/mol = 0.06177 g (61.77 mg).

    • Safety: Perform all weighing and handling steps inside a chemical fume hood while wearing appropriate PPE.

    • Weighing: Carefully weigh the calculated amount of this compound chloride powder onto weighing paper.

    • Dissolution: Transfer the powder to the volumetric flask. Add approximately half the final volume of high-purity water.

    • Mixing: Swirl the flask gently or use a vortex mixer until the powder is completely dissolved. The compound's high water solubility should facilitate this process.[2]

    • Final Volume: Once dissolved, add high-purity water to the calibration mark on the volumetric flask.

    • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Storage: Transfer the solution to a clearly labeled, airtight container. Store aliquots at -20°C for long-term use to minimize freeze-thaw cycles.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

  • Objective: To assess the stability of this compound chloride under acidic conditions.

  • Materials:

    • This compound chloride stock solution (e.g., 1 mg/mL)

    • 1M Hydrochloric acid (HCl)

    • 1M Sodium hydroxide (B78521) (NaOH)

    • High-purity water

    • Water bath or incubator set to 80°C

    • Volumetric flasks

    • pH meter

    • HPLC system for analysis

  • Methodology:

    • Sample Preparation: In a volumetric flask, mix a known volume of the this compound chloride stock solution with an equal volume of 1M HCl.[11]

    • Stress Condition: Place the flask in a water bath pre-heated to 80°C for a defined period (e.g., 2 hours).[11]

    • Neutralization: After the incubation period, remove the sample and allow it to cool to room temperature.[11] Carefully neutralize the solution by adding an appropriate volume of 1M NaOH. Monitor the pH to reach a neutral range (~pH 7).

    • Dilution: Dilute the neutralized sample to a final concentration suitable for analysis (e.g., 50 µg/mL) using the mobile phase or high-purity water.[11]

    • Analysis: Analyze the stressed sample immediately using a validated stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.[15]

    • Control: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to acid and heat stress. Analyze it alongside the stressed sample for comparison.

Troubleshooting Guide

Q9: The this compound chloride powder appears discolored or clumped. Is it still usable?

A9: Discoloration or clumping may indicate moisture absorption or degradation. It is recommended to perform a quality control check, such as purity analysis by HPLC or potency testing in a relevant bioassay, before use. If these are not feasible, it is safer to use a new, properly stored batch to ensure experimental validity.

Q10: The powder is not dissolving as expected in water. What should I do?

A10: this compound chloride is freely soluble in water.[1] If you experience difficulty:

  • Check the solvent: Ensure you are using high-purity water.

  • Verify the concentration: Attempting to make a solution above its solubility limit will result in undissolved powder.

  • Use gentle agitation: Vortexing or sonicating for a brief period can aid dissolution.

  • Assess powder quality: Poor solubility may be a sign of contamination or degradation. Consider testing the material's purity.

Q11: My experimental results show lower-than-expected potency. Could the compound be the issue?

A11: Yes, this is possible. Potency issues can arise from:

  • Degradation: Improper storage (e.g., exposure to light, high temperatures, or incompatible substances) can degrade the compound.[3][4][9]

  • Solution Instability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare single-use aliquots.

  • Inaccurate Preparation: Errors in weighing or dilution during stock solution preparation can lead to a lower final concentration.

Visualized Workflows and Logic

cluster_prep Preparation & Handling Workflow prep_start Start: Need to use This compound Chloride ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_start->ppe fume_hood 2. Work Inside a Chemical Fume Hood ppe->fume_hood weigh 3. Weigh Powder Carefully fume_hood->weigh dissolve 4. Dissolve in Appropriate Solvent weigh->dissolve store_solution 5. Store Solution (Aliquots at -20°C) dissolve->store_solution cleanup 6. Clean Work Area & Dispose of Waste store_solution->cleanup prep_end End: Ready for Experiment cleanup->prep_end

Caption: Workflow for Safe Handling and Solution Preparation.

cluster_storage Storage Best Practices storage_main This compound Chloride (Powder) conditions Store In: - Tightly sealed container - Dry, dark, cool place - Well-ventilated area storage_main->conditions Correct Conditions incompatibles Store Away From: - Strong Acids/Bases - Oxidizing Agents - Direct Sunlight/Heat storage_main->incompatibles Avoid Contact With

Caption: Logical Diagram for Proper Storage Conditions.

cluster_troubleshoot Troubleshooting Experimental Issues start Unexpected Result (e.g., Low Potency) check_compound Is the compound integrity suspect? start->check_compound check_prep Was the solution prepared correctly? check_compound->check_prep No sol_storage Review solution storage: - Aliquoted? - Freeze-thaw cycles? check_compound->sol_storage Yes check_protocol Is the experimental protocol correct? check_prep->check_protocol No reweigh Verify calculations and re-prepare solution check_prep->reweigh Yes review_steps Review protocol steps and parameters check_protocol->review_steps Yes powder_storage Review powder storage: - Conditions met? - Expiration date? sol_storage->powder_storage end_compound Root Cause: Compound Integrity powder_storage->end_compound end_prep Root Cause: Solution Preparation reweigh->end_prep end_protocol Root Cause: Experimental Protocol review_steps->end_protocol

References

Troubleshooting low potency of Benzoquinonium in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzoquinonium (Mytolon), a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on resolving issues of low potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Mytolon, is a synthetic neuromuscular blocking agent. It functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the motor endplate, leading to muscle relaxation and paralysis. Its action is considered "curare-like," indicating it is a non-depolarizing blocker.

Q2: I am observing lower than expected potency of my this compound solution. What are the potential causes?

Low potency of this compound in your experiments can stem from several factors:

  • Compound Stability and Storage: Improper storage can lead to degradation. This compound chloride solutions may be susceptible to hydrolysis and photodecomposition. It is crucial to store the compound in a cool, dark place and to prepare fresh solutions for each experiment.

  • Solution Preparation: The accuracy of the concentration of your working solution is paramount. Ensure precise weighing of the compound and use calibrated equipment. The choice of solvent and buffer system can also impact stability and solubility.

  • Experimental Conditions: Factors such as temperature, pH, and the ionic composition of your physiological buffer can significantly influence the binding affinity of this compound to nAChRs.

  • Tissue Viability (for ex vivo/in vitro assays): The health of the neuromuscular preparation is critical. Poor tissue dissection, inadequate oxygenation, or nutrient supply can lead to a diminished response.

  • Receptor Subtype Differences: The potency of competitive antagonists can vary between different nAChR subtypes, which may differ across species and even muscle types.

Troubleshooting Guide for Low this compound Potency

If you are experiencing lower than expected potency with this compound, follow this troubleshooting workflow:

TroubleshootingWorkflow cluster_verification Initial Verification cluster_investigation Systematic Investigation cluster_resolution Resolution start Low this compound Potency Observed check_solution Verify Solution Preparation and Storage start->check_solution check_protocol Review Experimental Protocol check_solution->check_protocol If solution is correct note1 note1 check_solution->note1 Check calculations, solvent, storage date. assess_stability Assess Compound Stability check_protocol->assess_stability If protocol is correct note2 note2 check_protocol->note2 Compare with established methods. optimize_conditions Optimize Experimental Conditions assess_stability->optimize_conditions If compound is stable note3 note3 assess_stability->note3 Prepare fresh solution. Consider stability-indicating assay. validate_assay Validate Assay System optimize_conditions->validate_assay If conditions are optimal note4 note4 optimize_conditions->note4 Test different pH, temperature, and buffer compositions. implement_changes Implement Protocol Modifications validate_assay->implement_changes If assay is validated note5 note5 validate_assay->note5 Use positive controls (e.g., d-tubocurarine). successful_outcome Potency Restored implement_changes->successful_outcome

Caption: Troubleshooting workflow for low this compound potency.

Detailed Troubleshooting Steps

Problem Potential Cause Recommended Action
Inconsistent results between experiments Solution Degradation Prepare fresh stock solutions of this compound chloride for each experiment. Protect solutions from light and store at the recommended temperature (typically 2-8°C for short-term storage). Avoid repeated freeze-thaw cycles.
Inaccurate Concentration Verify the calibration of your balance. Use a high-purity solvent (e.g., sterile water or physiological saline) for dissolution. Perform serial dilutions carefully.
Low potency in in vitro neuromuscular junction preparations Suboptimal Buffer Conditions Ensure the physiological buffer (e.g., Krebs-Ringer solution) is at the correct pH (typically 7.4) and temperature (32-37°C). Verify the concentrations of key ions like Ca²⁺ and Mg²⁺, as they can affect neuromuscular transmission.
Poor Tissue Health Handle the tissue preparation (e.g., phrenic nerve-hemidiaphragm) gently during dissection to avoid damage. Ensure continuous and adequate oxygenation (95% O₂ / 5% CO₂) of the buffer. Allow for a sufficient equilibration period before adding the drug.
Receptor Desensitization or Blockade If using a high frequency of nerve stimulation, consider that this may lead to receptor desensitization. Ensure a washout period between drug applications is sufficient to allow for receptor recovery.
Low potency in in vivo models Pharmacokinetic Issues The route of administration, dose, and vehicle can all affect the bioavailability of this compound. Ensure the chosen route is appropriate for the animal model and that the vehicle does not interfere with the drug's action.
Species-Specific Differences The sensitivity to neuromuscular blocking agents can vary significantly between species. Consult literature for appropriate dosage ranges for your specific animal model.

Experimental Protocols

Preparation of this compound Chloride Stock Solution
  • Materials:

    • This compound chloride powder

    • Sterile, deionized water or physiological saline

    • Calibrated analytical balance

    • Volumetric flasks

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • On a calibrated analytical balance, accurately weigh the desired amount of this compound chloride powder.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of the chosen solvent (sterile water or saline) to dissolve the powder completely.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • For storage, aliquot the stock solution into sterile, light-protected tubes and store at 2-8°C for short-term use (prepare fresh daily if possible) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

In Vitro Neuromuscular Junction Assay (Phrenic Nerve-Hemidiaphragm Preparation)

This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.

  • Tissue Preparation:

    • Humanely euthanize a small rodent (e.g., rat or mouse) according to approved institutional guidelines.

    • Carefully dissect the phrenic nerve-hemidiaphragm preparation.

    • Mount the preparation in an organ bath containing oxygenated (95% O₂ / 5% CO₂) physiological salt solution (e.g., Krebs-Ringer) maintained at 32-37°C.

    • Attach the diaphragm to a force-displacement transducer to record muscle contractions.

  • Experimental Procedure:

    • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration at 0.1 Hz).

    • Allow the preparation to equilibrate for at least 30-60 minutes, ensuring stable baseline contractions.

    • Add this compound chloride to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.

    • Record the inhibition of twitch height at each concentration.

    • Calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition).

NMJ_Assay_Workflow start Start dissect Dissect Phrenic Nerve- Hemidiaphragm start->dissect mount Mount in Organ Bath dissect->mount equilibrate Equilibrate and Establish Baseline mount->equilibrate add_drug Add this compound (Concentration-Response) equilibrate->add_drug record Record Twitch Inhibition add_drug->record analyze Analyze Data (IC50) record->analyze end End analyze->end

Caption: Workflow for an in vitro neuromuscular junction assay.

Quantitative Data Summary

Compound Potency Metric Typical Value Range (mg/kg for in vivo, µM for in vitro) Species
d-TubocurarineED₅₀0.1 - 0.5Various
PancuroniumED₅₀0.03 - 0.07Various
VecuroniumED₅₀0.04 - 0.06Human
RocuroniumED₅₀0.3 - 0.6Human

Note: These values are for comparative purposes only and can vary significantly based on the experimental model and conditions.

Signaling Pathway

The mechanism of action of this compound involves the competitive antagonism of acetylcholine at the nicotinic receptors of the neuromuscular junction.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential ACh_release ACh Release AP->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds Benzo This compound Benzo->nAChR Competitively Binds Depolarization Depolarization nAChR->Depolarization Channel Opens No_Depolarization No Depolarization nAChR->No_Depolarization Channel Remains Closed Contraction Muscle Contraction Depolarization->Contraction Paralysis Muscle Paralysis No_Depolarization->Paralysis

Caption: Competitive antagonism by this compound at the neuromuscular junction.

Identifying and minimizing non-specific binding of Benzoquinonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of non-specific binding of Benzoquinonium (also known as Ambenonium chloride, Mytelase). Given its nature as a bis-quaternary ammonium (B1175870) compound, this compound has a tendency to interact non-specifically with various surfaces and biomolecules, which can lead to experimental artifacts.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

This compound, more commonly known as Ambenonium chloride, is a reversible cholinesterase inhibitor.[5] Its primary target is the enzyme acetylcholinesterase (AChE).[5][6] By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction, enhancing signal transmission to muscles.[5][6] It has been used in the management of myasthenia gravis, a condition characterized by muscle weakness.[6][7]

Q2: Why is non-specific binding a significant issue with this compound?

This compound is a bis-quaternary ammonium compound, which means it possesses two positively charged nitrogen atoms.[1][2] This chemical feature makes it prone to non-specific electrostatic interactions with negatively charged surfaces, such as plastic labware (e.g., microplates), glass, and various biomolecules like proteins and nucleic acids.[3][4] This non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate measurements of its interaction with the intended target, acetylcholinesterase.

Q3: How can I differentiate between specific binding to acetylcholinesterase and non-specific binding?

To distinguish between specific and non-specific binding, it is crucial to perform control experiments. A common method is to measure the binding of this compound in the presence of a saturating concentration of a known, unlabeled ligand for the same target. Under these conditions, the specific binding sites on acetylcholinesterase will be occupied by the unlabeled competitor, and any remaining binding of this compound can be attributed to non-specific interactions. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).

Q4: What are the general strategies to minimize non-specific binding of this compound?

General strategies to reduce non-specific binding of small molecules like this compound focus on optimizing the experimental conditions to minimize electrostatic and hydrophobic interactions. Key approaches include:

  • Adjusting Buffer Conditions: Modifying the pH and ionic strength of the assay buffer can significantly impact non-specific binding.

  • Using Blocking Agents: Incorporating blocking agents into the assay buffer can saturate non-specific binding sites on surfaces and other molecules.

  • Adding Surfactants: The inclusion of a mild, non-ionic surfactant can help to disrupt non-specific hydrophobic interactions.

Troubleshooting Guide: High Non-Specific Binding of this compound

This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding observed in experiments with this compound.

Table 1: Troubleshooting High Non-Specific Binding
Problem Potential Cause Recommended Solution
High background signal in cell-free assays (e.g., ELISA, SPR) Electrostatic interaction of positively charged this compound with negatively charged assay surfaces (e.g., polystyrene plates, sensor chips).1. Increase Ionic Strength: Add neutral salts like NaCl (up to 500 mM) to the assay buffer to shield electrostatic interactions.[1] 2. Optimize pH: Adjust the buffer pH to a point that minimizes the charge difference between this compound and the surface, without compromising the activity of the target protein.[5] 3. Use Blocking Agents: Pre-treat the assay surface with a blocking agent such as Bovine Serum Albumin (BSA) or casein.[6] 4. Add Surfactants: Include a low concentration (0.005% to 0.1%) of a non-ionic surfactant like Tween-20 in the buffers.[1]
Inconsistent results in cell-based assays Non-specific binding of this compound to cell culture plates or extracellular matrix components.1. Use Low-Binding Plates: Switch to commercially available low-binding microplates. 2. Include BSA in Media: Supplement the cell culture media with a low concentration of BSA (e.g., 0.1%) to act as a blocking agent. 3. Optimize Cell Density: Ensure consistent cell seeding density, as variability can affect the surface area available for non-specific binding.
High signal in negative control experiments (e.g., no target protein) Direct interaction of this compound with the detection system or assay components.1. Run Component Controls: Systematically omit components from the assay to identify the source of the non-specific signal. 2. Change Detection Reagent: If this compound is interfering with a fluorescent or luminescent readout, consider switching to an alternative detection method with a different mechanism.
Precipitation of this compound at high concentrations Poor solubility of the compound in the assay buffer.1. Use a Co-solvent: If compatible with the assay, use a small percentage (typically <5%) of an organic solvent like DMSO to improve solubility. Ensure the same concentration of the co-solvent is present in all control and experimental conditions. 2. Filter Solutions: Filter all solutions, including the this compound stock, before use to remove any aggregates.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Assay Optimization to Minimize Non-Specific Binding

This protocol outlines a systematic approach to optimize SPR running buffer conditions to reduce non-specific binding of this compound to the sensor chip surface.

Objective: To identify a running buffer composition that minimizes the non-specific binding of this compound.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound stock solution

  • Running buffers with varying compositions (see Table 2)

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • Sodium Chloride (NaCl)

Methodology:

  • Prepare a Blank Sensor Surface: On a new sensor chip, perform the standard activation and deactivation steps without immobilizing any ligand. This will create a mock-derivatized surface.

  • Prepare Test Buffers: Prepare a set of running buffers with varying additives as outlined in Table 2. Ensure all buffers are filtered and degassed.

  • Inject this compound: Sequentially inject the highest concentration of this compound to be used in the binding assay over the blank sensor surface using each of the test buffers as the running buffer.

  • Monitor Binding: Record the SPR response (in Response Units, RU) for each injection. An ideal buffer will show a minimal increase in RU during the injection and a rapid return to baseline after the injection, indicating little to no non-specific binding.

  • Analyze Results: Compare the sensorgrams for each buffer condition. The buffer that results in the lowest residual binding is the optimal choice for subsequent kinetic analyses.

Table 2: Buffer Compositions for SPR Optimization
Buffer Component Concentration Range to Test Purpose
HEPES or PBS 10 mM (pH 7.4)Base Buffer
NaCl 150 mM, 300 mM, 500 mMReduce electrostatic interactions[1]
Tween-20 0.01%, 0.05%, 0.1%Reduce hydrophobic interactions[1]
BSA 0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mLBlock non-specific sites[1]
Protocol 2: Isothermal Titration Calorimetry (ITC) Control Experiment for Non-Specific Binding

This protocol describes a control experiment to quantify the heat changes associated with non-specific interactions of this compound in an ITC experiment.

Objective: To measure the heat of dilution and non-specific binding of this compound to inform the analysis of specific binding to acetylcholinesterase.

Materials:

  • Isothermal Titration Calorimeter

  • This compound solution (at the same concentration as in the main experiment)

  • Assay buffer (identical to the buffer used for the target protein)

  • Acetylcholinesterase (AChE) solution

Methodology:

  • Prepare Samples: Prepare the this compound solution in the syringe and the assay buffer (without AChE) in the sample cell. Ensure the buffer in the syringe and the cell are identical to minimize heats of dilution.

  • Set Up ITC Experiment: Configure the ITC instrument with the same parameters as the main binding experiment (e.g., temperature, injection volume, spacing).

  • Perform Titration: Titrate the this compound solution into the buffer-filled sample cell.

  • Analyze the Data: The resulting thermogram will show the heat changes due to the dilution of this compound and any non-specific interactions with the sample cell.

  • Correction: The integrated heat data from this control experiment should be subtracted from the data obtained in the main experiment (titration of this compound into AChE) to isolate the heat changes due to the specific binding interaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock run_assay Perform Binding Assay (e.g., SPR, ITC) prep_compound->run_assay run_control Run Non-Specific Binding Control prep_compound->run_control prep_target Prepare Acetylcholinesterase prep_target->run_assay prep_buffers Prepare Optimized Buffers prep_buffers->run_assay prep_buffers->run_control analyze_total Analyze Total Binding Data run_assay->analyze_total analyze_nsb Analyze NSB Data run_control->analyze_nsb subtract_nsb Subtract NSB from Total analyze_total->subtract_nsb analyze_nsb->subtract_nsb final_result Determine Specific Binding Parameters (Kd, Kon, Koff) subtract_nsb->final_result

Caption: Workflow for Identifying and Correcting for Non-Specific Binding.

signaling_pathway cluster_synapse Neuromuscular Junction cluster_inhibition Mechanism of Action motor_neuron Motor Neuron Terminal ach Acetylcholine (ACh) motor_neuron->ach releases synaptic_cleft Synaptic Cleft muscle_fiber Muscle Fiber benzo This compound ache Acetylcholinesterase (AChE) benzo->ache inhibits hydrolysis ACh Hydrolysis ache->hydrolysis ach->ache substrate achr ACh Receptors ach->achr binds contraction Muscle Contraction achr->contraction

Caption: Mechanism of Action of this compound at the Neuromuscular Junction.

References

Technical Support Center: Benzoquinonium Washout in Reversible Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing benzoquinonium (B1213216) in reversible binding studies, particularly focusing on effective washout strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its complete washout important?

A: this compound is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). In reversible binding studies, it is crucial to ensure the complete removal of the unbound compound during washout steps. Incomplete washout can lead to an overestimation of binding affinity and inaccurate determination of kinetic parameters.

Q2: How can I confirm that this compound is binding reversibly to the nicotinic acetylcholine receptor?

A: The reversibility of binding can be assessed through washout experiments. After incubating the receptors with this compound, a series of washes with buffer should lead to the dissociation of the this compound-receptor complex, allowing for the subsequent binding of a labeled ligand. If the binding of the labeled ligand returns to baseline levels after washout, it indicates reversible binding. In patch-clamp electrophysiology studies, the receptor should recover its ability to respond to an agonist after a washout period.[1]

Q3: What are the key factors influencing the efficiency of this compound washout?

A: Several factors can impact the effectiveness of your washout protocol:

  • Number and Volume of Washes: Increasing the number and volume of washes will help to dilute and remove unbound this compound more effectively.

  • Wash Duration: The duration of each wash step should be sufficient to allow for the dissociation of the this compound-receptor complex. This is dependent on the dissociation rate constant (koff).

  • Buffer Composition: The pH, ionic strength, and presence of detergents in the wash buffer can influence the binding affinity and dissociation kinetics.

  • Temperature: Temperature can affect the rates of association and dissociation.[2] Binding assays are often performed at room temperature, but consistency is key.

Q4: I am observing incomplete washout of this compound. What are the potential causes and solutions?

A: Incomplete washout can be due to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal after washout 1. Insufficient washing: The number or volume of washes may not be adequate to remove all unbound this compound. 2. Slow dissociation: this compound may have a slow dissociation rate (koff), requiring longer wash times. 3. Non-specific binding: this compound may be binding to other sites besides the receptor of interest.1. Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer for each step. 2. Increase the duration of each wash step. Consider performing a time-course experiment to determine the optimal wash time. 3. Include a non-specific binding control in your assay (e.g., using a high concentration of a known nAChR antagonist to block all specific binding sites).
Inconsistent results between experiments 1. Variability in wash procedure: Inconsistent timing, volume, or technique during the washing steps. 2. Cell/membrane preparation variability: Differences in cell density, receptor expression levels, or membrane quality. 3. Temperature fluctuations: Inconsistent temperatures during incubation and washing.1. Standardize the washout protocol, ensuring consistent timing, volumes, and gentle handling. 2. Use cells or membrane preparations at a consistent passage number and confluence. Normalize results to protein concentration. 3. Perform all steps at a consistent and controlled temperature.
Apparent irreversible binding 1. Very slow dissociation: The dissociation rate of this compound may be extremely slow, mimicking irreversible binding within the timeframe of the experiment. 2. Compound degradation or precipitation: The compound may be unstable in the assay buffer.1. Significantly extend the washout duration. Consider performing dissociation kinetic studies to determine the koff. 2. Check the stability of this compound in your assay buffer over the time course of the experiment.

Experimental Protocols

Protocol 1: Standard Washout Procedure for this compound in a Cell-Based Assay
  • Initial Incubation: Incubate your cells expressing the target nAChR with the desired concentration of this compound for a predetermined time to reach binding equilibrium.

  • Aspiration: Carefully aspirate the this compound-containing medium from the wells.

  • First Wash: Gently add pre-warmed assay buffer to each well.

  • Incubation: Incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature to allow for dissociation.

  • Aspiration: Carefully aspirate the wash buffer.

  • Repeat Washes: Repeat steps 3-5 for a total of 3-5 washes.

  • Final Addition: Add the assay medium containing the labeled ligand for the subsequent binding experiment.

Protocol 2: Determination of Dissociation Rate (koff) for Unlabeled this compound

This protocol is adapted from methods used for other unlabeled antagonists and can be applied to this compound.

  • Equilibration: Incubate the nAChR preparation with a saturating concentration of a suitable radioligand to label the receptors.

  • Association: Add this compound at a concentration several-fold higher than its expected Kd and incubate to allow for binding to reach a steady state.

  • Initiate Dissociation: Initiate dissociation by adding a very high concentration of a known, unlabeled nAChR antagonist (a "chaser") to prevent re-binding of the radioligand once it dissociates.

  • Time-Course Measurement: At various time points, measure the amount of radioligand that remains bound to the receptor.

  • Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line will be the negative of the dissociation rate constant (koff).

Quantitative Data

CompoundIC50 (nM)Association Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)
Pancuronium (B99182)5.5 ± 0.52.7 ± 0.9 x 10⁸2.1 ± 0.7
(+)-Tubocurarine41 ± 21.2 ± 0.2 x 10⁸5.9 ± 1.3

Data from Demazumder & Dilger, 2001; Wenningmann & Dilger, 2001.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_washout Washout cluster_detection Detection prep_cells Prepare nAChR-expressing cells/membranes add_benzo Add this compound prep_cells->add_benzo incubate_eq Incubate to Equilibrium add_benzo->incubate_eq aspirate1 Aspirate incubate_eq->aspirate1 add_buffer Add Wash Buffer aspirate1->add_buffer incubate_wash Incubate add_buffer->incubate_wash aspirate2 Aspirate incubate_wash->aspirate2 repeat_wash Repeat 3-5x aspirate2->repeat_wash repeat_wash->add_buffer add_ligand Add Labeled Ligand repeat_wash->add_ligand incubate_detect Incubate add_ligand->incubate_detect measure Measure Binding incubate_detect->measure

Caption: Experimental workflow for a this compound washout experiment.

troubleshooting_logic start Incomplete Washout Observed check_washes Increase Wash Number/Volume? start->check_washes check_time Increase Wash Time? check_washes->check_time Still incomplete reassess Re-evaluate Results check_washes->reassess Problem Resolved check_nonspecific Assess Non-specific Binding? check_time->check_nonspecific Still incomplete check_time->reassess Problem Resolved check_nonspecific->reassess Problem identified

References

Technical Support Center: Ensuring Reproducibility in Experiments Involving Benzoquinonium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzoquinonium (B1213216). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this neuromuscular blocking agent. Our goal is to help you ensure the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Benzoquinone?

It is crucial to distinguish between this compound and Benzoquinone, as they are distinct compounds with different biological activities.

  • This compound is a synthetic, non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction. Its primary use in research is to induce muscle relaxation or paralysis to study neuromuscular transmission.

  • Benzoquinone , on the other hand, is a toxic metabolite of benzene. It is a highly reactive compound and is not a neuromuscular blocking agent. Benzoquinone and its derivatives are known to have various other biological effects, including the inhibition of enzymes like acetylcholinesterase.

Q2: What is the primary mechanism of action of this compound?

This compound exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on nAChRs at the neuromuscular junction. By binding to these receptors without activating them, this compound prevents the ion channel from opening. This inhibition of ion flow across the postsynaptic membrane prevents the depolarization of the muscle fiber, leading to a flaccid paralysis. This is often referred to as a "curare-like" effect.

Q3: Can the neuromuscular blockade induced by this compound be reversed?

The reversal of this compound-induced neuromuscular blockade can be complex and may depend on the experimental model. While the paralysis is antagonized by an increase in acetylcholine concentration at the synapse, studies in some animal models, such as cats, have shown that anticholinesterases (e.g., neostigmine, edrophonium) are not effective in reversing the blockade.[1] However, the antagonistic action of directly injected acetylcholine is potentiated by anticholinesterases.[1] Newer reversal agents like sugammadex (B611050) are effective against aminosteroid (B1218566) neuromuscular blocking agents but not benzylisoquinolinium compounds, a class to which this compound is related.[2] Therefore, the choice of reversal agent should be carefully considered based on the specific experimental context.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or weaker-than-expected neuromuscular blockade. This compound solution degradation: this compound solutions may lose potency over time, especially if not stored correctly.Prepare fresh solutions of this compound chloride for each experiment. If a stock solution is prepared, it should be stored in aliquots at -20°C or below and protected from light. Avoid repeated freeze-thaw cycles.
Incorrect solution pH: The pH of the experimental buffer can affect the stability and activity of this compound.Ensure the pH of your physiological saline or buffer is within the appropriate physiological range (typically 7.2-7.4).
Inaccurate drug concentration: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations.Calibrate your balance regularly. Use precise pipetting techniques and validated dilution protocols.
Spontaneous recovery from blockade is faster or slower than expected. Temperature fluctuations: The rate of drug-receptor dissociation and metabolic processes are temperature-dependent.Maintain a constant and appropriate temperature for your ex vivo muscle preparation throughout the experiment.
Differences in experimental preparations: The sensitivity to neuromuscular blocking agents can vary between species, muscle types, and even individual animals.Standardize your experimental preparation as much as possible. If comparing results across experiments, ensure the source and handling of the tissue are consistent.
Difficulty in reversing the neuromuscular blockade. Ineffective reversal agent: As noted in the FAQs, traditional anticholinesterases may not be effective in reversing this compound's effects in all species.[1]Consider alternative strategies for reversal, such as washout of the drug with fresh physiological saline. If using a reversal agent, ensure its efficacy for this compound has been established for your specific experimental model.
High variability in electrophysiological recordings. Electrical noise: Interference from nearby electrical equipment can obscure the signal.Ensure proper grounding of your electrophysiology setup. Use a Faraday cage to shield the preparation from external electrical fields.
Unstable preparation: The health of the nerve-muscle preparation may decline over the course of the experiment.Maintain continuous perfusion with oxygenated physiological saline. Monitor the baseline electrophysiological parameters to ensure the preparation remains viable.

Experimental Protocols

Protocol 1: Preparation of this compound Chloride Stock Solution

  • Materials:

    • This compound chloride powder

    • Sterile physiological saline (e.g., 0.9% NaCl or Ringer's solution)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated analytical balance

  • Procedure:

    • On a calibrated analytical balance, carefully weigh the desired amount of this compound chloride powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile physiological saline to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the this compound chloride is completely dissolved.

    • For long-term storage, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or below, protected from light.

Protocol 2: Isolated Nerve-Muscle Preparation for Twitch Tension Measurement

This protocol describes a general procedure for assessing the effect of this compound on neuromuscular transmission in an isolated nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm or extensor digitorum longus).

  • Materials:

    • Isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm)

    • Organ bath with physiological saline (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2

    • Force-displacement transducer

    • Nerve stimulating electrode

    • Data acquisition system

    • This compound chloride stock solution

  • Procedure:

    • Dissect the nerve-muscle preparation and mount it in the organ bath containing oxygenated physiological saline.

    • Attach the muscle tendon to the force-displacement transducer.

    • Position the stimulating electrode on the motor nerve.

    • Allow the preparation to equilibrate for at least 30-60 minutes, with periodic stimulation to ensure a stable baseline twitch response.

    • Record baseline twitch tension by stimulating the nerve with single supramaximal pulses at a low frequency (e.g., 0.1 Hz).

    • Add this compound chloride to the organ bath to achieve the desired final concentration.

    • Continue to stimulate the nerve and record the twitch tension to observe the onset and magnitude of the neuromuscular blockade.

    • After achieving the desired level of blockade, washout of the drug can be performed by replacing the bath solution with fresh physiological saline.

Quantitative Data

Visualizations

Signaling Pathway at the Neuromuscular Junction

Neuromuscular_Junction cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel 1. Arrival Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx 2. Opening Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) 3. Triggers ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release 4. Exocytosis ACh ACh ACh Release->ACh AChE AChE ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 5. Binds to This compound This compound This compound->nAChR Competitively Blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening 6. Activation Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx Endplate Potential (EPP) Endplate Potential (EPP) Na+ Influx->Endplate Potential (EPP) Muscle Action Potential Muscle Action Potential Endplate Potential (EPP)->Muscle Action Potential Muscle Contraction Muscle Contraction Muscle Action Potential->Muscle Contraction

Caption: Signaling cascade at the neuromuscular junction and the inhibitory action of this compound.

Experimental Workflow for a Muscle Twitch Tension Assay

Experimental_Workflow A Prepare Isolated Nerve-Muscle Tissue B Mount Tissue in Organ Bath A->B C Equilibrate and Record Baseline Twitch Tension B->C D Add this compound to Bath C->D E Record Inhibition of Twitch Tension D->E F Washout or Add Reversal Agent E->F G Record Recovery of Twitch Tension F->G H Data Analysis G->H

Caption: A typical experimental workflow for assessing the effect of this compound on muscle twitch tension.

References

Dealing with variability in animal model responses to Benzoquinonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuromuscular blocking agent Benzoquinonium (B1213216) (formerly known as Mytolon) in animal models.

Introduction

This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate.[1] Its use in research can be complicated by significant variability in animal responses. This guide is intended to help researchers navigate these challenges and obtain more consistent and reliable experimental results.

Important Note on Data Availability: Quantitative dose-response data (e.g., ED50, ED95) for this compound in many common laboratory animal species, particularly rodents, is limited in publicly available literature. The data presented here is primarily derived from studies on cats and hens. Researchers should perform dose-finding studies to determine the optimal dosage for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to muscle paralysis.[1] This is often referred to as a "curare-like" effect.

Q2: What are the primary factors that can cause variability in animal responses to this compound?

A2: Variability in response to this compound can be attributed to a number of factors, including:

  • Species: Different species can exhibit marked differences in sensitivity and metabolism. For example, the antagonism of this compound's effects by anticholinesterases is effective in hens but not in cats.[1]

  • Animal Strain, Age, and Sex: These intrinsic biological factors can influence drug metabolism and distribution.

  • Physiological State: Body temperature, pH, and electrolyte balance can all affect the potency and duration of action of neuromuscular blocking agents.

  • Anesthetic Regimen: The type and depth of anesthesia can significantly impact the neuromuscular blockade produced by this compound.

  • Drug Formulation and Stability: The concentration, vehicle, and stability of the this compound solution can affect its efficacy.

Q3: Can the neuromuscular blockade induced by this compound be reversed?

A3: The reversibility of this compound-induced neuromuscular blockade is species-dependent. In some species, like the hen, anticholinesterase agents such as neostigmine (B1678181) can effectively reverse the blockade. However, in other species, such as the cat, anticholinesterases have been shown to be ineffective.[1] It is crucial to determine the effectiveness of reversal agents in your specific animal model through pilot studies.

Q4: How should I prepare a this compound solution for my experiments?

A4: this compound chloride is a quaternary ammonium (B1175870) salt. While specific stability data for this compound solutions is scarce, general principles for similar compounds can be applied. Solutions should be prepared fresh using a sterile, isotonic vehicle such as saline. The pH of the solution should be controlled, as extremes in pH can affect the stability of many drugs. It is advisable to filter-sterilize the solution before use. A small-scale stability study under your specific experimental conditions (e.g., temperature, light exposure) is recommended if the solution is to be stored.

Troubleshooting Guide

Observed Problem Potential Cause(s) Troubleshooting Steps
No or insufficient neuromuscular blockade - Incorrect dose for the species/strain.- Degraded this compound solution.- Incorrect route of administration or administration error.- Perform a dose-response study to determine the effective dose (ED50/ED95).- Prepare a fresh solution of this compound.- Verify the route of administration and ensure proper injection technique.
Excessive neuromuscular blockade or prolonged recovery - Overdose of this compound.- Interaction with anesthetic agents.- Impaired drug metabolism or excretion in the animal model.- Reduce the dose of this compound.- Review the anesthetic protocol for potential drug interactions.- Monitor physiological parameters and provide supportive care until recovery.
High variability in response between animals - Inconsistent physiological parameters (e.g., temperature, pH).- Genetic variability within the animal colony.- Inconsistent drug administration.- Standardize and monitor core body temperature, blood gases, and electrolytes.- Ensure a consistent and precise drug administration technique.- Increase sample size to account for biological variability.
Failure of reversal with anticholinesterases - Species-specific resistance to reversal (e.g., cats).- Inadequate dose of the reversal agent.- Profound neuromuscular blockade.- Confirm if reversal is expected in your species.[1]- Titrate the dose of the reversal agent in pilot studies.- Ensure some degree of spontaneous recovery has occurred before attempting reversal.

Data Presentation

Table 1: Qualitative Effects of this compound in Different Species

SpeciesMechanism of ActionReversal by Anticholinesterases (e.g., Neostigmine)Reference
CatNon-depolarizing (Curare-like)Ineffective[1]
HenNon-depolarizing (Curare-like)Effective[1]

Table 2: Example Framework for Dose-Response Data Collection

Animal ModelAnestheticED50 (mg/kg)ED95 (mg/kg)Onset of Action (min) at ED95Duration of Action (min) at ED95
Rat (Sprague-Dawley)IsofluraneTo be determinedTo be determinedTo be determinedTo be determined
Mouse (C57BL/6)Ketamine/XylazineTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

General Protocol for Assessing Neuromuscular Blockade in Rodents

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Animal Preparation:

    • Anesthetize the animal using a consistent and appropriate anesthetic regimen.

    • Intubate the animal and provide mechanical ventilation.

    • Maintain core body temperature at 37°C using a heating pad.

    • Place electrodes to monitor heart rate and blood pressure.

  • Neuromuscular Monitoring:

    • Isolate the sciatic nerve and attach stimulating electrodes.

    • Attach a force transducer to the tendon of the tibialis anterior muscle to measure twitch tension.

    • Deliver supramaximal square-wave pulses (0.2 ms (B15284909) duration) to the sciatic nerve.

    • Use a Train-of-Four (TOF) stimulation pattern (four pulses at 2 Hz every 15 seconds) to assess the degree of neuromuscular blockade.

  • This compound Administration:

    • Administer this compound intravenously via a catheterized vein (e.g., tail vein or jugular vein).

    • For dose-response studies, administer incrementally increasing doses and record the resulting depression of the first twitch (T1) of the TOF.

  • Data Analysis:

    • Calculate the ED50 and ED95 (the doses required to produce 50% and 95% depression of T1, respectively).

    • Determine the onset of action (time from injection to maximum blockade) and duration of action (time from injection to recovery of T1 to 25% of baseline).

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Motor Endplate Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine Vesicles Nerve Impulse->ACh_Vesicles triggers release ACh_in_cleft ACh ACh_Vesicles->ACh_in_cleft releases ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh_in_cleft->nAChR binds to This compound This compound This compound->nAChR blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction activates

Caption: Mechanism of this compound at the neuromuscular junction.

experimental_workflow Animal_Prep 1. Animal Preparation (Anesthesia, Ventilation, Monitoring) Baseline 2. Establish Baseline (TOF Stimulation) Animal_Prep->Baseline Drug_Admin 3. Administer this compound Baseline->Drug_Admin Monitor_Block 4. Monitor Neuromuscular Blockade (TOF Ratio, Twitch Depression) Drug_Admin->Monitor_Block Data_Analysis 5. Data Analysis (ED50, Duration) Monitor_Block->Data_Analysis

Caption: Experimental workflow for assessing this compound's effects.

troubleshooting_logic Problem Unexpected Result? Check_Dose Is the dose appropriate for the species? Problem->Check_Dose Yes Check_Solution Is the drug solution fresh and properly prepared? Check_Dose->Check_Solution Dose seems correct Check_Physiology Are physiological parameters stable? Check_Solution->Check_Physiology Solution is fresh Check_Anesthesia Is there a potential interaction with the anesthetic? Check_Physiology->Check_Anesthesia Physiology is stable

Caption: Logical flow for troubleshooting unexpected results.

References

Optimizing parameters for computational modeling of Benzoquinonium interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers modeling the interactions of Benzoquinonium, particularly with its primary target, Acetylcholinesterase (AChE).

Frequently Asked Questions (FAQs)

Q1: My molecular docking results for this compound show a low binding affinity, but experimental data suggests it's a potent inhibitor. What could be wrong?

A1: Several factors could contribute to this discrepancy:

  • Incorrect Ligand Protonation State: The charge state of this compound is crucial for its interaction with the AChE binding site. Ensure the quaternary ammonium (B1175870) groups are correctly charged at physiological pH.

  • Inappropriate Receptor Conformation: AChE is a flexible enzyme. Using a single, rigid receptor structure might not represent the optimal binding conformation. Consider using multiple receptor structures from different crystal structures or generated from a molecular dynamics (MD) simulation.

  • Docking Score Function Limitations: The scoring function used by the docking software may not accurately capture the key interactions for this specific ligand-protein system. It's advisable to use multiple docking programs and compare the results. Visual inspection of the docked pose to check for key interactions with residues like Trp86 and Trp286 is also critical.[1]

  • Missing Water Molecules: Key water molecules in the binding site can mediate interactions between the ligand and the protein. Ensure that structurally important water molecules are retained during receptor preparation.

Q2: I'm struggling to parameterize this compound for my molecular dynamics (MD) simulations. Which force field and parameterization tools are recommended?

A2: Parameterizing a novel ligand is a critical step. Here's a recommended approach:

  • Force Field Selection: The CHARMM and OPLS-AA force fields are well-suited for protein-ligand simulations.[2][3] Ensure you use a consistent force field for both the protein and the ligand.

  • Parameterization Tools: Web-based servers like SwissParam or LigParGen can generate initial parameters for this compound.[2][4] These tools provide a good starting point, but the generated parameters may require further validation.

  • Manual Refinement: For critical parameters, especially dihedral angles, it may be necessary to perform quantum mechanical (QM) calculations to derive more accurate values. This involves scanning the potential energy surface for key torsions and fitting the MD force field parameters to the QM data.

Q3: My MD simulation of the this compound-AChE complex is unstable, and the ligand quickly dissociates. What are the common causes?

A3: Simulation instability can arise from several sources:

  • Poor Initial Docking Pose: If the starting structure from molecular docking is not well-accommodated in the binding pocket, the ligand may be expelled during the simulation. Consider using a docking pose that exhibits key known interactions as the starting point.

  • Inadequate System Equilibration: A thorough equilibration protocol is essential to relax the system and resolve any clashes. This typically involves an initial energy minimization, followed by a series of short simulations with position restraints on the protein and ligand, which are gradually released.

  • Force Field Parameter Issues: Inaccurate or poorly validated ligand parameters can lead to unrealistic interactions and instability. Double-check your ligand topology and parameter files for any errors.

  • Integration Timestep: For flexible systems, a smaller integration timestep (e.g., 1 fs) might be necessary to maintain stability.

Q4: My binding free energy calculations for this compound are not converging and show high error bars. How can I improve the accuracy?

A4: Binding free energy calculations are computationally demanding and prone to sampling issues.[5] Here are some strategies to improve convergence and accuracy:

  • Sufficient Sampling: Inadequate sampling is a major source of error.[5] Ensure your MD simulations are long enough to sample the relevant conformational space of the ligand in the binding site and in solution.

  • Soft-Core Potentials: When using free energy perturbation (FEP) or thermodynamic integration (TI), employ soft-core potentials to avoid singularities when atoms are created or annihilated.

  • Multiple Independent Runs: Perform multiple, independent simulations for each stage of the free energy calculation to assess the statistical error and improve the robustness of your results.

  • Check for Slow Rearrangements: Slow side-chain rearrangements or changes in water molecule placement upon ligand binding can hinder convergence.[5] Careful analysis of your trajectories is needed to identify and address these issues.

Troubleshooting Guides

Guide 1: Resolving Inaccurate Molecular Docking Scores

This guide provides a step-by-step process to troubleshoot unexpectedly low binding affinity scores from molecular docking.

Problem: Docking of this compound to AChE results in a binding energy of -5 kcal/mol, while experimental IC50 values suggest a much stronger interaction.

StepActionExpected OutcomeTroubleshooting
1 Verify Ligand Structure The 2D and 3D structures of this compound are correct, with appropriate bond orders and charges.Use a chemical structure editor to verify the input structure. Ensure the quaternary nitrogens have a positive charge.
2 Check Protonation State Quaternary amines are permanently charged. Ensure a +2 charge is assigned to the molecule.Manually inspect the input file for the docking program to confirm the correct charge assignment.
3 Evaluate Receptor Structure The PDB structure of AChE is of high resolution, with no missing residues in the binding site.Use a structure visualization tool to inspect the binding site. If necessary, use homology modeling to build missing loops.
4 Re-run Docking with a Flexible Receptor Docking scores improve, and the pose shows better interactions with key residues.If your docking software supports it, allow key binding site residues (e.g., Trp86, Tyr334) to be flexible during docking.
5 Use an Alternative Scoring Function/Program Different scoring functions provide a consensus that suggests stronger binding.Rerun the docking with a different program (e.g., AutoDock Vina, Glide) and compare the top-ranked poses and scores.
6 Visual Inspection of the Docked Pose The docked pose shows clear electrostatic and pi-cation interactions with key aromatic residues in the AChE gorge.Analyze the ligand-protein interaction diagram. If key interactions are missing, the docking result is likely incorrect.
Guide 2: Parameterizing this compound for GROMACS

This guide outlines the workflow for generating and validating force field parameters for this compound for use with the GROMACS simulation package.

Objective: To obtain a robust set of CHARMM-compatible parameters for this compound.

G cluster_prep Ligand Preparation cluster_param Parameter Generation cluster_integ Integration into GROMACS cluster_val Validation A 1. Generate 3D Coordinates (e.g., Avogadro) B 2. Add Hydrogens and Assign Correct Protonation States (pH 7.4) A->B C 3. Submit Mol2 file to SwissParam Server B->C D 4. Download Generated Topology (.itp) and Parameter (.prm) files C->D E 5. Include .itp file in the main system topology (.top) file D->E F 6. Ensure force field types in the .prm file are present in the main force field files E->F G 7. Run a short MD simulation of the isolated ligand in water F->G H 8. Analyze ligand geometry and interactions with water G->H I 9. If unstable, consider QM refinement of dihedral parameters H->I

Workflow for this compound Parameterization

Experimental Protocols

Protocol 1: Molecular Docking of this compound with Acetylcholinesterase
  • Receptor Preparation:

    • Download the crystal structure of human AChE (e.g., PDB ID: 4EY7).

    • Remove all water molecules and non-protein atoms, except for structurally important water molecules in the active site.

    • Add hydrogen atoms and assign protonation states appropriate for pH 7.4.

    • Assign partial charges using a force field like CHARMM.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds. Ensure the quaternary nitrogens are assigned a +1 charge each.

  • Docking Simulation:

    • Define the docking grid box to encompass the entire active site gorge of AChE. A box size of 25 x 25 x 25 Å centered on the active site is a good starting point.

    • Perform the docking calculation using a program like AutoDock Vina. Set the exhaustiveness parameter to a high value (e.g., 32) to ensure thorough sampling.

    • Analyze the results, focusing on the top-ranked poses. Examine the binding energy and the interactions with key active site residues.

Protocol 2: Molecular Dynamics Simulation of the this compound-AChE Complex
  • System Preparation:

    • Use the best-ranked docked pose of the this compound-AChE complex as the starting structure.

    • Place the complex in a cubic simulation box with a minimum distance of 1.2 nm between the protein and the box edges.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Use the CHARMM36 force field for the protein and the SwissParam-generated parameters for this compound.[2]

    • Employ the Particle Mesh Ewald (PME) method for long-range electrostatic interactions.

    • Use a cutoff of 1.2 nm for van der Waals and short-range electrostatic interactions.

    • Constrain all bonds involving hydrogen atoms using the LINCS algorithm.

  • Equilibration:

    • Perform energy minimization of the system.

    • Gradually heat the system to 300 K in the NVT ensemble with position restraints on the protein and ligand.

    • Equilibrate the system in the NPT ensemble at 1 bar and 300 K, gradually releasing the position restraints.

  • Production Run:

    • Run the production MD simulation in the NPT ensemble for at least 100 ns.

    • Save coordinates every 10 ps for analysis.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess system stability.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor key interactions (e.g., hydrogen bonds, salt bridges, pi-cation interactions) between this compound and AChE over time.

Data Presentation

Table 1: Comparison of Docking Scores for this compound with Different Software
Docking ProgramScoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues
AutoDock VinaVina-8.5Trp86, Tyr133, Tyr334, Phe338
GlideSP-9.2Trp86, Tyr133, Tyr334, Asp74
GOLDGoldScore75.4 (higher is better)Trp86, Tyr334, Phe338, His447

Note: These are representative values and can vary based on the specific setup.

Table 2: Representative Force Field Parameters for this compound (CHARMM format)
Atom TypeMassChargeSigma (Å)Epsilon (kcal/mol)
C (aromatic)12.0110.003.550.07
N (quaternary)14.0071.003.250.17
H (aromatic)1.0080.1152.420.03
O (ether)15.999-0.503.000.12

Note: This is a simplified, non-exhaustive list. A complete parameter set would include bond, angle, and dihedral parameters.

Mandatory Visualizations

G cluster_docking Molecular Docking Workflow cluster_md Molecular Dynamics Workflow A Prepare Receptor (AChE) C Define Docking Box A->C B Prepare Ligand (this compound) B->C D Run Docking Simulation C->D E Analyze Poses and Scores D->E F Select Best Docked Pose E->F Input for MD G System Solvation and Ionization F->G H Energy Minimization G->H I System Equilibration (NVT, NPT) H->I J Production MD Run I->J K Trajectory Analysis J->K

Computational Workflow for this compound-AChE Interaction Studies

G cluster_troubleshooting Docking Troubleshooting Logic Start Low Docking Score? CheckProtonation Correct Protonation? Start->CheckProtonation Yes Failure Re-evaluate System Start->Failure No (Score is High) CheckReceptor Good Receptor Quality? CheckProtonation->CheckReceptor Yes CheckProtonation->Failure No UseFlexible Use Flexible Receptor CheckReceptor->UseFlexible Yes CheckReceptor->Failure No UseDifferentSF Try Different Score Function UseFlexible->UseDifferentSF Success Improved Score UseDifferentSF->Success

Troubleshooting Logic for Low Docking Scores

References

Technical Support Center: Troubleshooting Unexpected Side Effects of Benzoquinonium in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Benzoquinonium in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential unexpected side effects and ensure the successful execution of your experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during in vivo studies with this compound.

Issue/Observation Potential Cause Troubleshooting/Mitigation Strategy
Unexpected Cardiovascular Instability (Hypotension, Tachycardia) Histamine (B1213489) Release: this compound, like other benzylisoquinolinium neuromuscular blockers, can induce histamine release, leading to vasodilation and increased heart rate.[1]- Administer an antihistamine (e.g., diphenhydramine) prior to this compound administration. - Slow the rate of intravenous infusion to minimize the peak plasma concentration. - Monitor blood pressure and heart rate continuously. - Ensure adequate hydration of the animal.
Ganglionic Blockade: At higher doses, this compound may block autonomic ganglia, contributing to hypotension.- Use the lowest effective dose of this compound. - Conduct a dose-response study to determine the optimal dose for neuromuscular blockade with minimal cardiovascular effects.
Prolonged or Incomplete Reversal of Neuromuscular Blockade Inhibition of Anticholinesterases: this compound has been shown to prevent the anti-curare action of anticholinesterases like neostigmine (B1678181) in some species.- Use a peripheral nerve stimulator to accurately assess the level of neuromuscular blockade and recovery. - Consider alternative reversal strategies if neostigmine is ineffective. - Ensure the animal is adequately ventilated and anesthetized until full recovery of spontaneous respiration.
Drug Interaction: Concurrent administration of certain drugs (e.g., aminoglycoside antibiotics, some anesthetics) can potentiate the effects of neuromuscular blockers.- Review all co-administered drugs for potential interactions. - If possible, avoid concurrent use of potentiating drugs.
Signs of Anaphylactoid Reaction (e.g., severe bronchospasm, circulatory collapse) Immunological Reaction: While rare, neuromuscular blocking agents can trigger IgE-mediated anaphylactic or non-immunological anaphylactoid reactions.- Immediately discontinue this compound administration. - Administer epinephrine, corticosteroids, and antihistamines as per veterinary guidance. - Provide respiratory and cardiovascular support. - Pre-screening for sensitivity is generally not feasible in animal models, but be aware of the possibility, especially with repeated dosing.
Excessive Salivation or Bronchial Secretions Muscarinic Receptor Stimulation: Although primarily a nicotinic receptor antagonist, this compound may have some effects on muscarinic receptors, leading to increased secretions.- Administer an anticholinergic agent (e.g., atropine (B194438) or glycopyrrolate) prior to or concurrently with this compound.
Localized Skin Reactions at Injection Site (Erythema, Edema) Direct Histamine Release from Mast Cells: Localized histamine release at the injection site can cause skin reactions.- Administer this compound through a central venous line if possible for systemic studies. - Dilute the drug appropriately to reduce the concentration at the injection site. - Monitor the injection site for any adverse reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side effects of this compound in in vivo studies?

A1: The most frequently encountered unexpected side effects are related to its potential to cause histamine release and its effects on the cardiovascular system. This can manifest as hypotension (a drop in blood pressure) and tachycardia (an increased heart rate).[1] In some species, it has also been noted to interfere with the action of reversal agents like neostigmine.

Q2: How can I minimize the cardiovascular side effects of this compound?

A2: To minimize cardiovascular side effects, it is recommended to administer an antihistamine pre-treatment, use the lowest effective dose of this compound, and infuse the drug slowly. Continuous monitoring of blood pressure and heart rate is crucial.

Q3: Is it necessary to use a peripheral nerve stimulator when working with this compound?

A3: Yes, using a peripheral nerve stimulator is highly recommended. It allows for the accurate assessment of the onset, depth, and recovery from neuromuscular blockade. This is particularly important with this compound, as its interaction with anticholinesterase reversal agents can be unpredictable in some species.

Q4: What should I do if I suspect an anaphylactic reaction to this compound?

A4: Anaphylactic reactions are a medical emergency. Immediately cease administration of the drug and any other potential triggers. Provide immediate life support, including epinephrine, corticosteroids, antihistamines, and fluid resuscitation, under the direction of a veterinarian.

Q5: Are there any known drug interactions with this compound that I should be aware of?

A5: Yes, certain drugs can potentiate the neuromuscular blocking effects of this compound. These include aminoglycoside antibiotics, volatile anesthetics (like isoflurane), and magnesium. Conversely, the co-administration of anticholinesterases may have a complex and sometimes unpredictable interaction. Always review the full pharmacological profile of any co-administered drugs.

Experimental Protocols

General Protocol for Intravenous Administration of this compound in a Rodent Model

This protocol provides a general framework. Specific doses and monitoring parameters should be optimized for your specific animal model and experimental goals.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). The depth of anesthesia should be sufficient to prevent any response to painful stimuli.

    • Place the animal on a heating pad to maintain body temperature.

    • Establish intravenous access (e.g., via the tail vein or a catheterized jugular vein).

    • Intubate the animal and provide mechanical ventilation. This is mandatory as this compound will paralyze the respiratory muscles.

  • Pre-treatment (Recommended):

    • Administer an antihistamine (e.g., diphenhydramine, 1-2 mg/kg, IV) 15-20 minutes prior to this compound administration to mitigate histamine release-related side effects.

    • Administer an anticholinergic agent (e.g., atropine, 0.04 mg/kg, IV) to prevent excessive secretions.

  • Monitoring Setup:

    • Attach electrodes for continuous electrocardiogram (ECG) and heart rate monitoring.

    • Place a probe for continuous blood pressure monitoring (e.g., via a carotid artery catheter).

    • Set up a peripheral nerve stimulator (e.g., on the sciatic nerve) to monitor the train-of-four (TOF) response.

  • This compound Administration:

    • Determine the appropriate dose based on literature or a preliminary dose-response study.

    • Administer this compound as a slow intravenous bolus or a continuous infusion.

  • Monitoring During Neuromuscular Blockade:

    • Continuously monitor heart rate, blood pressure, and ECG.

    • Periodically assess the depth of neuromuscular blockade using the peripheral nerve stimulator (e.g., every 5-10 minutes).

    • Ensure the depth of anesthesia is maintained. Since motor reflexes are absent, rely on autonomic signs (e.g., changes in heart rate or blood pressure in response to a stimulus) and, if available, EEG monitoring.

  • Reversal and Recovery:

    • When the procedure is complete, discontinue the this compound infusion.

    • Administer a reversal agent such as neostigmine (e.g., 0.05 mg/kg, IV) along with an anticholinergic (e.g., glycopyrrolate, 0.01 mg/kg, IV) to prevent muscarinic side effects of the neostigmine. Be aware of potential species-specific resistance to reversal.

    • Continue mechanical ventilation until spontaneous and adequate respiration returns, as confirmed by monitoring and the return of the TOF ratio to >0.9.

    • Extubate the animal only when it is fully conscious and breathing independently.

    • Monitor the animal closely during the recovery period for any signs of distress or re-curarization.

Visualizations

neuromuscular_junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Voltage-gated Ca2+ Channel->Ca2+ Influx Synaptic Vesicle ACh Vesicles Ca2+ Influx->Synaptic Vesicle Triggers fusion ACh Release Synaptic Vesicle->ACh Release ACh ACh ACh Release->ACh Nicotinic ACh Receptor Nicotinic ACh Receptor ACh->Nicotinic ACh Receptor Binds This compound This compound This compound->Nicotinic ACh Receptor Blocks Na+ Influx Na+ Nicotinic ACh Receptor->Na+ Influx Opens channel Muscle Depolarization Muscle Depolarization Na+ Influx->Muscle Depolarization Muscle Contraction Muscle Contraction Muscle Depolarization->Muscle Contraction histamine_release cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space This compound This compound G-protein Activation G-protein Activation This compound->G-protein Activation Activates PLC Activation Phospholipase C Activation G-protein Activation->PLC Activation IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Ca2+ Release Intracellular Ca2+ Release IP3 & DAG Production->Ca2+ Release Histamine Granule Histamine Granules Ca2+ Release->Histamine Granule Triggers fusion Degranulation Degranulation Histamine Granule->Degranulation Released Histamine Histamine Degranulation->Released Histamine

References

Validation & Comparative

A Comparative Analysis of Benzoquinonium and Succinylcholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Benzoquinonium and Succinylcholine, two neuromuscular blocking agents with distinct mechanisms of action and clinical profiles. The information presented is intended for researchers, scientists, and drug development professionals, offering insights into their pharmacological properties, supported by available data.

Introduction

Neuromuscular blocking agents are essential in modern clinical practice, primarily to induce muscle relaxation during surgical procedures. Historically, a variety of compounds have been developed, each with a unique profile of efficacy and safety. This guide focuses on two such agents: Succinylcholine, a well-established depolarizing muscle relaxant, and this compound, a historically significant non-depolarizing agent. While Succinylcholine remains a staple in clinical anesthesiology for rapid-sequence intubation, this compound has largely been superseded due to its side effect profile and less predictable action. Understanding the contrasting characteristics of these two molecules provides valuable context for the development of novel neuromuscular blocking drugs.

Mechanism of Action

The fundamental difference between this compound and Succinylcholine lies in their interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.

Succinylcholine is a depolarizing neuromuscular blocking agent.[1] It acts as an agonist at the nAChR, mimicking the action of acetylcholine.[2] This initial binding causes a transient depolarization of the muscle fiber membrane, leading to muscle fasciculations.[1] However, Succinylcholine is not readily hydrolyzed by acetylcholinesterase in the synaptic cleft, leading to prolonged depolarization.[2] This persistent depolarization results in the inactivation of voltage-gated sodium channels, rendering the muscle fiber resistant to further stimulation by acetylcholine and leading to flaccid paralysis.[3]

This compound , in contrast, is a non-depolarizing neuromuscular blocking agent.[4] It functions as a competitive antagonist at the nAChR, directly blocking the binding of acetylcholine. By preventing acetylcholine from binding to its receptor, this compound inhibits the depolarization of the motor endplate, thereby preventing muscle contraction and inducing paralysis.[4] Its action is described as "curare-like," referring to the classic non-depolarizing agent d-tubocurarine.[4] Interestingly, this compound also possesses anticholinesterase activity, which can complicate its neuromuscular effects.[4]

G cluster_0 Neuromuscular Junction cluster_1 Drug Action Nerve Motor Neuron Terminal ACh Acetylcholine (ACh) Nerve->ACh Release Receptor Nicotinic ACh Receptor ACh->Receptor Binds Muscle Muscle Fiber Receptor->Muscle Depolarization & Contraction Succ Succinylcholine (Agonist) Succ->Receptor Binds & Persistently Depolarizes (Phase I) -> Inactivation (Paralysis) Benz This compound (Antagonist) Benz->Receptor Competitively Blocks ACh -> Prevents Depolarization (Paralysis)

Figure 1: Comparative mechanism of action at the neuromuscular junction.

Pharmacokinetic and Pharmacodynamic Properties

The differing mechanisms of Succinylcholine and this compound lead to distinct pharmacokinetic and pharmacodynamic profiles. Succinylcholine is characterized by a rapid onset and short duration of action, making it ideal for procedures requiring brief but profound muscle relaxation. In contrast, historical accounts suggest this compound has a slower onset and a more prolonged and less predictable duration of action.

ParameterSuccinylcholineThis compound
Drug Class Depolarizing Neuromuscular BlockerNon-Depolarizing Neuromuscular Blocker
Onset of Action 30-60 seconds (IV)[3]Slower than Succinylcholine (qualitative)
Duration of Action 5-10 minutes[5]Prolonged and less predictable (qualitative)
Metabolism Rapidly hydrolyzed by plasma cholinesterase (butyrylcholinesterase)[1]Information not readily available
Potency (ED95) ~0.3 mg/kg[6]Data not available in modern literature

Clinical Efficacy and Applications

Succinylcholine remains the drug of choice for rapid sequence intubation due to its fast onset and short duration of action.[7] It provides excellent intubating conditions quickly, which is critical in emergency situations.[7] Its use is well-established in both adult and pediatric populations, although caution is advised in certain patient groups due to its side effect profile.[3]

The clinical use of This compound is primarily of historical interest. In the 1950s, it was used to produce muscular relaxation for surgical procedures. However, it was noted to have a less desirable clinical profile compared to other available agents, contributing to its eventual discontinuation.

Side Effect Profiles

The side effect profiles of Succinylcholine and this compound are markedly different and are a key factor in their respective clinical utilities.

Side EffectSuccinylcholineThis compound
Cardiovascular Bradycardia (especially in children), tachycardia, hypertension, hypotension, arrhythmias.[8]Significant cardiovascular effects, including hypotension (qualitative, from historical reports).
Muscle Muscle fasciculations, postoperative myalgia.[9]No fasciculations.
Electrolytes Hyperkalemia (can be life-threatening in patients with burns, trauma, or neuromuscular disease).[10]Not a recognized side effect.
Malignant Hyperthermia A known triggering agent.[10]Not a known triggering agent.
Other Increased intraocular pressure, increased intracranial pressure, histamine (B1213489) release.[3]Anticholinesterase activity.[4]

Experimental Protocols

Detailed experimental protocols for direct comparative studies between this compound and Succinylcholine are not available in the modern literature due to the discontinuation of this compound. The following represents a generalized protocol for evaluating neuromuscular blocking agents, based on historical and current practices.

Objective: To compare the neuromuscular blocking effects of Agent X (e.g., this compound) and Agent Y (e.g., Succinylcholine).

Model: In vivo animal model (e.g., cat, rabbit) or human clinical trial.

Methodology:

  • Anesthesia: Anesthetize the subject using a standardized anesthetic regimen.

  • Monitoring:

    • Record baseline physiological parameters (heart rate, blood pressure, etc.).

    • Monitor neuromuscular function using a nerve stimulator (e.g., train-of-four stimulation of the ulnar nerve) and record the evoked muscle response (e.g., adductor pollicis muscle twitch).

  • Drug Administration:

    • Administer a predetermined dose of Agent X or Agent Y intravenously.

    • Record the time of administration.

  • Data Collection:

    • Onset of Action: Time from drug administration to 95% depression of twitch height.

    • Duration of Action: Time from drug administration until twitch height recovers to 25% of baseline.

    • Potency (ED95): The dose required to produce a 95% depression in twitch height, typically determined from a dose-response curve.

    • Record any changes in cardiovascular parameters.

  • Data Analysis:

    • Compare the mean onset time, duration of action, and ED95 between the two agents using appropriate statistical tests.

    • Analyze and compare the incidence of side effects.

G cluster_workflow Generalized Experimental Workflow start Subject Selection & Anesthesia Induction baseline Establish Baseline: - Neuromuscular Function (TOF) - Cardiovascular Parameters start->baseline randomize Randomization baseline->randomize group_S Administer Succinylcholine randomize->group_S Group 1 group_B Administer this compound randomize->group_B Group 2 monitor Continuous Monitoring: - Neuromuscular Blockade - Hemodynamics group_S->monitor group_B->monitor data Data Collection: - Onset Time - Duration of Action - Side Effects monitor->data analysis Statistical Analysis & Comparison data->analysis end Conclusion analysis->end

Figure 2: Generalized workflow for a comparative neuromuscular blocker study.

Conclusion

Succinylcholine and this compound represent two distinct approaches to achieving neuromuscular blockade. Succinylcholine's rapid onset and short duration, a result of its depolarizing mechanism, have secured its place in clinical practice for specific indications, despite its significant side effect profile. This compound, a non-depolarizing antagonist, offered an alternative but ultimately fell out of favor due to a less predictable clinical profile and notable side effects. The study of these and other historical neuromuscular blocking agents provides a valuable foundation for the ongoing development of safer and more effective muscle relaxants.

References

A Comparative Guide to the Mechanisms of Benzoquinonium and Pancuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuromuscular blocking agents benzoquinonium (B1213216) and pancuronium (B99182). The information presented is based on available experimental data to objectively differentiate their mechanisms of action, pharmacological properties, and interactions with other agents.

Overview of Neuromuscular Blocking Agents

Neuromuscular blocking agents (NMBAs) are compounds that induce skeletal muscle relaxation by interfering with the transmission of nerve impulses at the neuromuscular junction. They are essential tools in clinical anesthesia and research for achieving muscle paralysis. These agents are broadly classified as depolarizing or non-depolarizing, based on their interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the motor endplate.

Pancuronium is a well-characterized, long-acting, non-depolarizing aminosteroid (B1218566) NMBA.[1][2] This compound (Mytolon) is a synthetic bis-quaternary ammonium (B1175870) compound, also classified as a non-depolarizing or "curare-like" agent.[3] While both compounds achieve neuromuscular blockade through antagonism of the nAChR, key differences in their molecular interactions and reversibility exist.

Mechanism of Action

Pancuronium: Competitive Antagonism

Pancuronium acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[2][4][5] Its bulky, rigid steroid nucleus with two quaternary ammonium groups mimics the structure of acetylcholine (ACh), allowing it to bind to the receptor's recognition sites.[1][4] However, this binding does not induce the conformational change necessary to open the ion channel.[4] By occupying the ACh binding sites, pancuronium prevents the binding of ACh and subsequent depolarization of the motor endplate, leading to muscle paralysis.[2][4] The neuromuscular blockade induced by pancuronium can be overcome by increasing the concentration of ACh at the synapse, which is the principle behind its reversal by anticholinesterase agents like neostigmine (B1678181).[4][6][7][8]

This compound: A "Curare-Like" Block with Unique Properties

This compound also produces a non-depolarizing, or "curare-like," neuromuscular blockade, indicating it acts as an antagonist at the nAChR.[3] However, a critical distinguishing feature is its interaction with anticholinesterases. In studies on cats, the neuromuscular paralysis induced by this compound was not reversed by anticholinesterase agents such as neostigmine, eserine, or edrophonium (B1671111).[3] This suggests that while it blocks the nAChR, the nature of its interaction may differ significantly from that of pancuronium, or it may possess additional pharmacological actions. Interestingly, while anticholinesterases failed to reverse the blockade, they did potentiate the antagonistic action of directly injected acetylcholine against this compound's effects.[3] Some benzoquinone derivatives have also been shown to inhibit acetylcholinesterase directly, which could contribute to a more complex mechanism of action at the neuromuscular junction.[9]

Quantitative Pharmacological Data

Quantitative data for a direct comparison of this compound and pancuronium is limited in the available literature. The following table summarizes the known quantitative parameters for pancuronium.

ParameterPancuroniumThis compound
ED95 ~0.05 mg/kg (under balanced anesthesia)[10][11]Not available
Onset of Action 3-5 minutes for an intubating dose (0.1 mg/kg)[6]Not available
Duration of Action 60-90 minutes (return to 25% of control twitch) for an intubating dose[6]Not available
Reversal by Anticholinesterases Yes[6][7][8]No (in cats)[3]

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade

Objective: To determine the potency (ED95), onset, and duration of action of a neuromuscular blocking agent.

Methodology:

  • Animal Model: Anesthetized cats or rats are commonly used.

  • Nerve Stimulation: The sciatic or ulnar nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration at a frequency of 0.1 Hz).

  • Muscle Twitch Measurement: The evoked twitch tension of a corresponding muscle (e.g., tibialis anterior or adductor pollicis) is measured using a force-displacement transducer.[12]

  • Drug Administration: The neuromuscular blocking agent is administered intravenously.

  • Data Analysis:

    • Potency (ED95): A dose-response curve is generated by administering cumulative doses of the drug and measuring the percentage of twitch height depression. The ED95 is the dose required to produce 95% twitch depression.

    • Onset of Action: The time from drug administration to maximum twitch depression.

    • Duration of Action: The time from drug administration until the twitch height recovers to a certain percentage of the baseline (e.g., 25% or 75%).

  • Reversibility: Following the establishment of a stable neuromuscular blockade, an anticholinesterase agent (e.g., neostigmine) is administered to assess the reversal of the block.

Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity of the neuromuscular blocking agent to the nAChR.

Methodology:

  • Receptor Source: Membrane preparations from tissues rich in nAChRs, such as the electric organ of Torpedo species, or cell lines expressing specific nAChR subtypes.

  • Radioligand: A radiolabeled antagonist with high affinity for the nAChR (e.g., ³H-α-bungarotoxin) is used.

  • Competitive Binding: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (this compound or pancuronium).

  • Separation and Detection: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanisms

Signaling Pathway at the Neuromuscular Junction

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane cluster_3 Drug Intervention Nerve Impulse Nerve Impulse Ca Influx Ca Influx Nerve Impulse->Ca Influx Depolarization ACh Vesicles ACh Vesicles ACh Acetylcholine ACh Vesicles->ACh Release Ca Influx->ACh Vesicles Triggers Fusion AChE AChE ACh->AChE Hydrolysis nAChR nAChR ACh->nAChR Binds Ion Channel Ion Channel nAChR->Ion Channel Opens Muscle Contraction Muscle Contraction Ion Channel->Muscle Contraction Depolarization Pancuronium Pancuronium Pancuronium->nAChR Competitive Antagonist This compound This compound This compound->nAChR Antagonist

Caption: Neuromuscular transmission and points of drug action.

Experimental Workflow for In Vivo Assessment

A Anesthetize Animal B Surgical Preparation: Expose Sciatic Nerve and Tibialis Anterior Muscle A->B C Attach Force Transducer to Muscle Tendon B->C D Place Stimulating Electrodes on Sciatic Nerve C->D E Record Baseline Twitch Tension D->E F Administer Neuromuscular Blocking Agent (IV) E->F G Continuously Record Twitch Tension F->G H Determine Onset, ED95, and Duration G->H I Administer Reversal Agent (e.g., Neostigmine) H->I J Assess Reversal of Blockade I->J

References

A Comparative Analysis of the Side Effect Profiles of Neuromuscular Blockers: Benzoquinonium in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profiles of various neuromuscular blocking agents, with a special focus on the historical compound Benzoquinonium (Mytolon). Due to the limited availability of recent clinical data for this compound, this comparison synthesizes historical reports with current data on more commonly used neuromuscular blockers to offer a broad perspective for researchers in drug development.

Neuromuscular blocking drugs are essential in modern anesthesia and critical care, facilitating endotracheal intubation, surgical relaxation, and mechanical ventilation. Their primary therapeutic action is the blockade of acetylcholine (B1216132) receptors at the neuromuscular junction. However, their systemic side effects, primarily cardiovascular and histamine-related, are critical determinants in their clinical selection. This guide delves into these side effect profiles, presenting available quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Mechanism of Action: A Brief Overview

Non-depolarizing neuromuscular blockers, including this compound and others like rocuronium (B1662866) and vecuronium, act as competitive antagonists at the nicotinic acetylcholine receptors on the postsynaptic muscle membrane. This competitive inhibition prevents acetylcholine from binding, thereby inhibiting muscle cell depolarization and leading to muscle relaxation.

cluster_NMJ Neuromuscular Junction cluster_Blocker Neuromuscular Blocker Action Nerve Terminal Nerve Terminal ACh ACh Nerve Terminal->ACh Releases Muscle End Plate Muscle End Plate Contraction Contraction Muscle End Plate->Contraction Initiates AChR Nicotinic ACh Receptor AChR->Muscle End Plate Depolarizes ACh->AChR Binds NMB Non-depolarizing Neuromuscular Blocker (e.g., this compound) NMB->AChR Competitively Blocks Start Start Patient_Consent Patient Consent and Enrollment Start->Patient_Consent Anesthesia Standardized Anesthesia Induction Patient_Consent->Anesthesia Baseline_Sample Collect Baseline Blood Sample Anesthesia->Baseline_Sample NMB_Admin Administer Neuromuscular Blocker Baseline_Sample->NMB_Admin Serial_Sampling Collect Serial Blood Samples (1, 2, 5, 10 min) NMB_Admin->Serial_Sampling Centrifugation Centrifuge Samples to Isolate Plasma Serial_Sampling->Centrifugation Histamine_Assay Measure Plasma Histamine (ELISA or RIA) Centrifugation->Histamine_Assay Data_Analysis Analyze Change from Baseline Histamine_Assay->Data_Analysis End End Data_Analysis->End

Benzoquinonium's Receptor Selectivity: A Comparative Analysis for Nicotinic vs. Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise receptor selectivity of a compound is paramount for predicting its pharmacological effects and potential therapeutic applications. This guide provides a comparative analysis of benzoquinonium's selectivity for nicotinic versus muscarinic acetylcholine (B1216132) receptors, drawing upon available data and outlining the experimental methodologies used to determine such selectivity.

Executive Summary

This compound (B1213216) is a quaternary ammonium (B1175870) compound known for its neuromuscular blocking properties. Its mechanism of action primarily involves antagonism at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. However, a comprehensive understanding of its potential effects on muscarinic acetylcholine receptors (mAChRs) is crucial for a complete pharmacological profile. This guide aims to present the available evidence comparing this compound's affinity for these two critical receptor superfamilies.

Receptor Subtypes and Signaling Pathways

Nicotinic and muscarinic receptors represent the two main classes of receptors for the neurotransmitter acetylcholine. Despite sharing the same endogenous ligand, they are fundamentally different in their structure, function, and signaling mechanisms.

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels. Upon acetylcholine binding, the receptor channel opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neuronal excitation.

Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs). Their activation initiates intracellular signaling cascades through the action of G-proteins. There are five main subtypes (M1-M5) which couple to different G-proteins, leading to varied physiological effects. For instance, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.

cluster_nicotinic Nicotinic Receptor Signaling cluster_muscarinic Muscarinic Receptor Signaling ACh_N Acetylcholine nAChR Nicotinic Receptor (Ligand-Gated Ion Channel) ACh_N->nAChR Binds Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Response_N Cellular Response (e.g., Muscle Contraction) Depolarization->Response_N ACh_M Acetylcholine mAChR Muscarinic Receptor (GPCR) ACh_M->mAChR Binds G_Protein G-Protein Activation (Gq/11 or Gi/o) mAChR->G_Protein Activates Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Response_M Cellular Response (e.g., Glandular Secretion) Second_Messenger->Response_M

Signaling pathways for nicotinic and muscarinic receptors.

Comparative Binding Affinity Data

A thorough literature search did not yield specific, publicly available quantitative data (Ki or IC50 values) from competitive binding assays directly comparing this compound's affinity for a range of nicotinic and muscarinic receptor subtypes in a single study. The most relevant historical research, "Affinity of this compound and ambenonium (B1664838) derivatives for the acetylcholine receptor tested on the electroplax and for acetylcholinesterase in solution" by G. D. Webb (1965), is not readily accessible in its full-text form to provide this direct data.

However, the established pharmacological profile of this compound as a potent neuromuscular blocking agent allows for a qualitative assessment of its selectivity. Neuromuscular blockade is mediated by antagonism of nicotinic receptors at the motor endplate. The high doses required to elicit any systemic effects comparable to muscarinic blockade by other agents suggest a significantly lower affinity for muscarinic receptors.

For context, the following table provides a hypothetical structure for how such comparative data would be presented. Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Receptor SubtypeThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Nicotinic
α1β1γδ (muscle)Data Not Availabled-tubocurarine~30
α4β2 (neuronal)Data Not AvailableNicotine~1
α7 (neuronal)Data Not Availableα-Bungarotoxin~0.1
Muscarinic
M1Data Not AvailableAtropine~1
M2Data Not AvailableAtropine~1
M3Data Not AvailableAtropine~1
M4Data Not AvailableAtropine~1
M5Data Not AvailableAtropine~1

Experimental Protocols for Determining Receptor Selectivity

The determination of a compound's selectivity for different receptor subtypes is typically achieved through in vitro radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor. The general principle involves the competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound (e.g., this compound).

General Protocol for Competitive Binding Assay:

  • Receptor Preparation: Membranes from cells or tissues expressing the specific nicotinic or muscarinic receptor subtype of interest are prepared.

  • Incubation: The receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for nAChRs, [³H]-N-methylscopolamine for mAChRs) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.

start Start: Prepare Receptor Membranes incubation Incubate with Radioligand and Test Compound start->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Calculate IC50 and Ki Values scintillation->analysis end End: Determine Binding Affinity analysis->end

General workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the physiological response elicited by the binding of a compound to a receptor. For antagonists like this compound, these assays would measure its ability to inhibit the response produced by a known agonist.

  • For Nicotinic Receptors: A common functional assay is the measurement of ion flux (e.g., using a fluorescent calcium indicator) in response to a nicotinic agonist in the presence and absence of the antagonist.

  • For Muscarinic Receptors: Functional assays for mAChRs depend on the G-protein they couple to. For Gq-coupled receptors (M1, M3, M5), agonist-induced calcium mobilization or inositol (B14025) phosphate (B84403) accumulation can be measured. For Gi-coupled receptors (M2, M4), the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels is a common readout.

Conclusion

Based on its established role as a neuromuscular blocker, it is concluded that this compound exhibits a high degree of selectivity for nicotinic receptors, particularly the muscle subtype found at the neuromuscular junction, over muscarinic receptors. However, the lack of publicly available, direct comparative binding data (Ki or IC50 values) for a comprehensive panel of nicotinic and muscarinic receptor subtypes prevents a definitive quantitative assessment of this selectivity. Future studies employing rigorous competitive binding and functional assays across all receptor subtypes are necessary to fully elucidate the complete selectivity profile of this compound. Such data would be invaluable for a more precise understanding of its pharmacological actions and for the development of novel, more selective therapeutic agents.

Cross-Validation of In Vitro and In Vivo Data for Benzoquinonium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the neuromuscular blocking agent Benzoquinonium (B1213216) with alternative non-depolarizing agents, namely Rocuronium (B1662866), Vecuronium, and Cisatracurium. The objective is to cross-validate available in vitro and in vivo data to offer researchers, scientists, and drug development professionals a clear perspective on their pharmacological profiles.

Mechanism of Action: Neuromuscular Blockade

This compound, like the comparator agents, functions as a non-depolarizing neuromuscular blocking agent. These compounds act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking the binding of the endogenous neurotransmitter, acetylcholine, they prevent depolarization of the muscle fiber and subsequent muscle contraction, leading to muscle relaxation.

cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Muscle Membrane cluster_blockers Neuromuscular Blockers Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Opens Voltage-gated Ca2+ channels ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles Triggers vesicle fusion ACh Release ACh Release ACh Vesicles->ACh Release Exocytosis nAChR Nicotinic ACh Receptor ACh Release->nAChR Binds to receptor Na+ Influx Na+ Influx nAChR->Na+ Influx Opens ion channel Muscle Contraction Muscle Contraction Na+ Influx->Muscle Contraction Depolarization & EPP This compound This compound This compound->nAChR Competitively blocks Alternatives Rocuronium, Vecuronium, Cisatracurium Alternatives->nAChR Competitively blocks

Figure 1: Signaling pathway at the neuromuscular junction and the mechanism of action of non-depolarizing blockers.

In Vitro Data Comparison

In vitro studies are crucial for characterizing the direct interaction of a drug with its molecular target. For neuromuscular blocking agents, this typically involves assessing their binding affinity for the nicotinic acetylcholine receptor.

CompoundReceptor Binding Affinity (Ki or IC50)Notes
This compound No specific quantitative data available in the reviewed literature.Described qualitatively as a "curare-like" antagonist, implying competitive binding to nAChRs.
Rocuronium Binds competitively to nAChRs.A newer generation aminosteroidal neuromuscular blocker.[1]
Vecuronium Binds competitively to nAChRs.
Cisatracurium Binds competitively to nAChRs.

Note on this compound In Vitro Data: Despite extensive searches, specific quantitative binding affinity data (such as Ki or IC50 values) for this compound at the nicotinic acetylcholine receptor were not found in the available scientific literature. Its characterization as "curare-like" in early studies indicates a competitive antagonist mechanism, similar to the other agents, but lacks the precise quantitative comparison that is standard for modern drug development.

In Vivo Data Comparison

In vivo studies provide essential information on the potency, onset, and duration of action of neuromuscular blocking agents in a whole organism. The following table summarizes key pharmacodynamic parameters.

CompoundED50 (µg/kg)ED95 (µg/kg)Onset of ActionDuration of ActionSpecies
This compound No specific quantitative data available.No specific quantitative data available.Produces a curare-like paralysis.[2][3]Antagonized by acetylcholine.[2]Cat, Hen[2][3]
Rocuronium 144.8[1]314 - 322.1[1][4]RapidIntermediateHuman[1], Dog[5]
Vecuronium 23.7[1]39.9[1]IntermediateIntermediateHuman[1]
Cisatracurium ~26.5[6]~51[6]SlowerIntermediateHuman[6]

Observations from In Vivo Data:

  • This compound has been demonstrated to be an effective neuromuscular blocking agent in vivo, producing a flaccid paralysis characteristic of non-depolarizing blockers.[2][3]

  • In cats, the paralysis induced by this compound is not reversed by anticholinesterases, a notable difference from many other non-depolarizing agents.[2]

  • Rocuronium exhibits the most rapid onset of action among the comparators, making it suitable for rapid sequence intubation.[7][8]

  • Cisatracurium has the advantage of undergoing Hofmann elimination, a pH and temperature-dependent chemical breakdown, making its clearance independent of organ function.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable evaluation and comparison of neuromuscular blocking agents.

In Vitro: Isolated Phrenic Nerve-Diaphragm Preparation

This classic in vitro preparation allows for the study of neuromuscular transmission in a controlled environment.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Isolate phrenic nerve and diaphragm from rat Mounting Mount tissue in organ bath with Krebs solution (37°C, 95% O2/5% CO2) Dissection->Mounting Stimulation Stimulate phrenic nerve with platinum electrodes Mounting->Stimulation Recording Record isometric contractions of the diaphragm Stimulation->Recording Drug Addition Add cumulative concentrations of neuromuscular blocker Recording->Drug Addition Dose-Response Construct dose-response curve Recording->Dose-Response Drug Addition->Recording IC50 Calculate IC50 Dose-Response->IC50

References

A Comparative Analysis of Benzoquinonium and Synthetic Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of nAChR Antagonistic Effects with Supporting Experimental Data

This guide provides a detailed comparison of the antagonistic effects of Benzoquinonium (B1213216), a quaternary ammonium (B1175870) compound, with a range of synthetic nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by offering a comprehensive overview of their potency, selectivity, and mechanisms of action.

Quantitative Comparison of Antagonistic Potency

The following table summarizes the inhibitory potency (IC50/Ki) of this compound and several common synthetic nAChR antagonists against various nAChR subtypes. This data is crucial for understanding the relative strength and selectivity of these compounds.

AntagonistnAChR SubtypeIC50 / Ki (nM)Antagonist Type
This compound (Mytolon) Muscle-type (α1β1δγ/ε)Data not availableCompetitive
Mecamylamineα3β4640Non-competitive
α4β22500Non-competitive
α3β23600Non-competitive
α76900Non-competitive
Dihydro-β-erythroidine (DHβE)α4β2~100-500Competitive
α3β4>10,000Competitive
α7>10,000Competitive
Methyllycaconitine (MLA)α71-10Competitive
α3β4>10,000Competitive
α4β2>10,000Competitive
α-BungarotoxinMuscle-type, α7Sub-nanomolarIrreversible Competitive
TubocurarineMuscle-type~300-500Competitive
PancuroniumMuscle-type~50-100Competitive

Note: The lack of specific IC50 or Ki values for this compound in publicly available literature is a significant limitation for a direct quantitative comparison. Its potency is often described qualitatively as "curare-like."

Mechanisms of Antagonism

The mechanism by which an antagonist inhibits nAChR function is a critical determinant of its experimental utility.

This compound acts as a competitive antagonist at the neuromuscular junction.[1] This means it directly competes with the endogenous agonist, acetylcholine (ACh), for the same binding sites on the muscle-type nAChR. This "curare-like" action results in the blockade of neuromuscular transmission and subsequent muscle relaxation.[1]

Synthetic nAChR antagonists exhibit a wider range of mechanisms:

  • Competitive Antagonists: These compounds, similar to this compound, bind to the ACh binding site and prevent agonist activation. Examples include dihydro-β-erythroidine (DHβE) , which shows selectivity for α4β2* nAChRs, and methyllycaconitine (MLA) , a potent and selective antagonist of α7 nAChRs. Tubocurarine and pancuronium are classic examples of competitive antagonists at the muscle-type nAChR.

  • Non-competitive Antagonists: These antagonists bind to a site on the receptor that is different from the ACh binding site (an allosteric site) or block the ion channel pore directly. Mecamylamine is a well-known non-competitive antagonist that blocks the nAChR ion channel in its open state. This results in a blockade that is not overcome by increasing the concentration of the agonist.

  • Irreversible Antagonists: These antagonists bind covalently or with extremely high affinity to the receptor, leading to a long-lasting or permanent blockade. The snake venom toxin, α-bungarotoxin , is a classic example of an irreversible competitive antagonist at muscle-type and α7 nAChRs.

Experimental Protocols

Accurate and reproducible data are paramount in antagonist characterization. Below are detailed methodologies for key experiments used to determine the antagonistic effects of compounds on nAChRs.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the nAChR. It is a powerful technique for determining the binding affinity (Ki) of competitive antagonists.

Objective: To determine the equilibrium dissociation constant (Ki) of a competitive antagonist.

Materials:

  • Cell membranes expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]-epibatidine, [³H]-cytisine, or [¹²⁵I]-α-bungarotoxin).

  • Test antagonist (e.g., this compound, DHβE).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled antagonist.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the antagonist.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known nAChR ligand).

  • Allow the binding to reach equilibrium (typically 1-2 hours at room temperature).

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This electrophysiological technique directly measures the function of the nAChR ion channel and is suitable for characterizing both competitive and non-competitive antagonists.

Objective: To determine the IC50 of an antagonist for its inhibition of agonist-induced currents.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • Agonist solution (e.g., acetylcholine).

  • Antagonist solutions of varying concentrations.

Procedure:

  • Inject the Xenopus oocytes with the cRNA for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the recording solution.

  • To determine the antagonist's effect, pre-apply the antagonist solution for a set period (e.g., 2-5 minutes).

  • While still in the presence of the antagonist, apply the agonist at a concentration that elicits a submaximal response (e.g., EC50).

  • Record the peak amplitude of the inward current.

  • Wash the oocyte with the recording solution to ensure full recovery between applications.

  • Repeat steps 5-7 with a range of antagonist concentrations.

  • Plot the percentage of inhibition of the agonist-induced current against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Nicotinic Acetylcholine Receptor Signaling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate a simplified nAChR signaling pathway and a general experimental workflow for antagonist characterization.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Na_ion Na⁺ Influx nAChR->Na_ion AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3_DAG IP₃ & DAG PLC->IP3_DAG ACh Acetylcholine (Agonist) ACh->nAChR Binds to Antagonist Antagonist Antagonist->nAChR Blocks Ca_ion->AC Ca_ion->PLC Depolarization Membrane Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Depolarization->Downstream cAMP->Downstream IP3_DAG->Downstream Antagonist_Workflow cluster_planning Experimental Design cluster_execution Data Acquisition cluster_analysis Data Analysis & Interpretation Select_Antagonist Select Antagonist (e.g., this compound, Synthetic) Prepare_Reagents Prepare Reagents (Cell Membranes/Oocytes, Ligands) Select_Antagonist->Prepare_Reagents Select_Assay Select Assay (Binding vs. Functional) Perform_Assay Perform Assay (e.g., Radioligand Binding, TEVC) Select_Assay->Perform_Assay Prepare_Reagents->Perform_Assay Analyze_Data Analyze Data (IC₅₀/Ki Determination) Perform_Assay->Analyze_Data Compare_Results Compare with Literature Values Analyze_Data->Compare_Results Conclusion Draw Conclusions on Potency & Selectivity Compare_Results->Conclusion

References

A Comparative Analysis of Benzoquinonium's Effects on Vertebrate and Invertebrate Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of the pharmacological effects of Benzoquinonium on nicotinic acetylcholine (B1216132) receptors (nAChRs) in vertebrates and invertebrates. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of nAChR pharmacology and the development of novel therapeutics and insecticides.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for synaptic transmission in a wide range of organisms.[1][2] In vertebrates, they are found at the neuromuscular junction, in autonomic ganglia, and throughout the central nervous system, playing key roles in muscle contraction, cognition, and reward pathways.[3] Invertebrate nAChRs, particularly in insects, are predominantly located in the central nervous system where they are the primary mediators of fast excitatory neurotransmission.[4][5] This difference in location—central in insects versus peripheral and central in vertebrates—underlies the selective toxicity of certain insecticides.[5]

This compound, a bisquaternary ammonium (B1175870) compound, is known for its activity as a neuromuscular blocking agent in vertebrates.[6] Its rigid structure features two quaternary ammonium groups, which are key to its interaction with the nAChR. This guide will compare its effects on the well-characterized vertebrate nAChRs with its presumed effects on invertebrate nAChRs, drawing on data from structurally similar compounds where direct data for this compound is unavailable.

Comparative Pharmacology

The differential pharmacology of nAChRs between vertebrates and invertebrates stems from significant variations in their subunit composition. Vertebrates possess a diverse array of nAChR subunits (α1-α10, β1-β4, γ, δ, ε), which assemble into various receptor subtypes with distinct pharmacological profiles, such as the muscle-type ((α1)₂β1δε) and various neuronal subtypes (e.g., α4β2, α7).[2][7] Insect nAChR gene families are generally smaller, but receptor diversity is enhanced through mechanisms like alternative splicing and mRNA editing.[4]

Effects on Vertebrate nAChRs
Receptor Subtype Organism/Tissue Effect Potency (Qualitative)
Muscle-type nAChRCat, Hen (in vivo)Neuromuscular blockade (Antagonist)High
Neuronal nAChRs(Not specified)(Data not available)(Data not available)
Effects on Invertebrate nAChRs

Direct experimental data on the effects of this compound on identified invertebrate nAChRs is scarce. However, studies on structurally related bisquaternary ammonium compounds provide valuable insights. A study on the cockroach (Periplaneta americana) central nervous system demonstrated that bisquaternary ammonium compounds can block acetylcholine-induced responses. The potency of these compounds was shown to be dependent on the length of the carbon chain separating the two quaternary nitrogen atoms.

The table below summarizes findings for a series of bis-trimethylammonium compounds, which share the bisquaternary structural motif with this compound, on cockroach neuronal nAChRs.

Compound Organism/Tissue Assay Effect Observations
Hexamethonium (C6)Cockroach CNSElectrophysiologyBlock of ACh-induced responseModerate antagonism
Octamethonium (C8)Cockroach CNSElectrophysiologyBlock of ACh-induced responseIncreased antagonism with chain length
Decamethonium (C10)Cockroach CNSElectrophysiologySlight potentiation of ACh responseBiphasic/Agonist-like effect
Dodecamethonium (C12)Cockroach CNSElectrophysiologyBlock of ACh-induced responsePotent antagonism
Hexamethonium (C6)Cockroach CNS[¹²⁵I]α-BGT BindingDisplacement of radioligandModerate affinity
Decamethonium (C10)Cockroach CNS[¹²⁵I]α-BGT BindingDisplacement of radioligandHigher affinity than C6
Dodecamethonium (C12)Cockroach CNS[¹²⁵I]α-BGT BindingDisplacement of radioligandHighest affinity in the series

Data extrapolated from studies on bis-trimethylammonium compounds as a proxy for this compound.

These findings suggest that bisquaternary compounds can interact with insect nAChRs, and their effect is structurally dependent. The antagonistic potency generally increases with the length of the linker chain up to a certain point. This compound, with its more complex and rigid linker structure compared to simple polymethylene chains, would be expected to also act as an antagonist at insect nAChRs, though its precise potency remains to be determined.

Signaling Pathways and Mechanism of Action

The fundamental signaling mechanism for both vertebrate and invertebrate nAChRs involves the binding of acetylcholine, which triggers a conformational change in the receptor, opening an intrinsic ion channel.[8][9] This leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane.[8][9] This depolarization can lead to an action potential in a neuron or muscle contraction.[10] this compound, as a competitive antagonist, is believed to bind to the acetylcholine binding site on the extracellular domain of the receptor, thereby preventing the channel from opening.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Receptor (Closed State) nAChR_Open Nicotinic Receptor (Open State) nAChR->nAChR_Open Opens Ion_Influx Cation Influx (Na+, Ca2+) nAChR_Open->Ion_Influx Allows ACh Acetylcholine (Agonist) ACh->nAChR Binds Benzo This compound (Antagonist) Benzo->nAChR Binds Block_Label Prevents Opening Benzo->Block_Label Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Muscle Contraction, Neuronal Excitation) Depolarization->Response Block Blockade Block_Label->nAChR_Open TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cRNA Synthesize nAChR subunit cRNA Inject Inject cRNA into Xenopus oocytes cRNA->Inject Incubate Incubate oocytes (2-7 days) Inject->Incubate Mount Mount oocyte in recording chamber Incubate->Mount Clamp Voltage Clamp (e.g., -70 mV) Mount->Clamp Agonist Apply Agonist (ACh) & Record Current (I_control) Clamp->Agonist Wash Washout Agonist->Wash Antagonist Pre-incubate with Antagonist (this compound) Wash->Antagonist CoApply Co-apply Agonist + Antagonist & Record Current (I_test) Antagonist->CoApply Calculate Calculate % Inhibition: (1 - I_test / I_control) * 100 CoApply->Calculate Plot Plot % Inhibition vs. [Antagonist] Calculate->Plot IC50 Determine IC50 value Plot->IC50

References

Evaluating the Therapeutic Index of Benzoquinonium Compared to Newer Muscle Relaxants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuromuscular blocking agent Benzoquinonium (B1213216) with newer alternatives such as Rocuronium (B1662866), Vecuronium, and Cisatracurium. The focus is on the therapeutic index, a critical measure of a drug's safety margin, supported by available experimental data and methodologies.

Executive Summary

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) or lethality (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety.

This guide explores the available data for this compound, a historical neuromuscular blocking agent, and compares it with modern, widely used muscle relaxants. While precise, directly comparable therapeutic index data for this compound from contemporary studies are scarce, this guide synthesizes available information to provide a comparative overview. Newer agents like Rocuronium, Vecuronium, and Cisatracurium have well-characterized efficacy and safety profiles, largely replacing older drugs due to their improved therapeutic indices and more predictable clinical performance.

Data Presentation: Comparative Efficacy and Potency

Direct comparison of the therapeutic index is challenging due to the limited availability of LD50 and ED50 data for this compound from modern, standardized preclinical studies. The following table summarizes the available potency data (ED50/ED95), which is a key component of the therapeutic index calculation. The ED95 is the dose required to produce 95% suppression of the muscle twitch response.

Muscle RelaxantAnimal ModelED50/ED95 (mg/kg)Reference
This compound Chloride CatData not available[1][2]
Rocuronium Bromide HumanED50: 0.17, ED95: 0.33[3]
DogED50: 0.175, ED95: 0.232[4]
Vecuronium Bromide HumanData not available
Cisatracurium Besylate HumanED95: ~0.05[3]

Note: The lack of standardized preclinical data for this compound makes a direct and precise comparison of the therapeutic index with newer agents difficult. The provided data for newer agents is from human and animal studies and is presented to illustrate the type of quantitative data available for these compounds.

Experimental Protocols

The determination of the therapeutic index for neuromuscular blocking agents involves a series of preclinical experiments to establish the effective dose (ED50) and the lethal dose (LD50).

Determination of ED50 (Median Effective Dose)

The ED50 for a neuromuscular blocking agent is typically determined by assessing the dose-dependent suppression of muscle twitch response to nerve stimulation in an animal model.

Experimental Workflow for ED50 Determination

ED50_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Measurement cluster_analysis Data Analysis animal_prep Anesthetize Animal (e.g., rat, rabbit) nerve_stim Isolate and stimulate peripheral nerve (e.g., sciatic nerve) animal_prep->nerve_stim muscle_resp Record muscle contraction (e.g., gastrocnemius muscle) nerve_stim->muscle_resp dose_admin Administer incremental doses of neuromuscular blocking agent muscle_resp->dose_admin twitch_supp Measure percentage twitch suppression dose_admin->twitch_supp dose_response Construct dose-response curve twitch_supp->dose_response ed50_calc Calculate ED50 (Dose for 50% suppression) dose_response->ed50_calc

Workflow for determining the median effective dose (ED50) of a neuromuscular blocking agent.

Methodology:

  • Animal Preparation: An appropriate animal model (e.g., rat, rabbit, cat) is anesthetized. A peripheral motor nerve (e.g., the sciatic nerve) is surgically exposed for stimulation.

  • Nerve Stimulation and Muscle Response Recording: The distal end of the nerve is stimulated with supramaximal square-wave pulses. The resulting isometric contractions of the corresponding muscle (e.g., gastrocnemius) are recorded using a force transducer.

  • Dose Administration: The neuromuscular blocking agent is administered intravenously in cumulative or single doses.

  • Measurement of Twitch Suppression: The percentage reduction in the twitch height from the baseline is measured for each dose.

  • Dose-Response Curve and ED50 Calculation: A dose-response curve is constructed by plotting the percentage of twitch suppression against the log of the dose. The ED50 is the dose at which a 50% reduction in twitch height is observed.

Determination of LD50 (Median Lethal Dose)

The LD50 is determined through acute toxicity studies in animal models.

Experimental Workflow for LD50 Determination

LD50_Workflow cluster_prep Animal Preparation cluster_dosing_obs Dosing and Observation cluster_analysis_ld50 Data Analysis animal_groups Divide animals into groups (e.g., mice, rats) dose_admin_ld50 Administer a range of single doses to different groups animal_groups->dose_admin_ld50 observation Observe for a specified period (e.g., 24-48 hours) dose_admin_ld50->observation mortality_rec Record mortality in each group observation->mortality_rec dose_mortality Plot dose vs. percentage mortality mortality_rec->dose_mortality ld50_calc Calculate LD50 (Dose causing 50% mortality) dose_mortality->ld50_calc

Workflow for determining the median lethal dose (LD50) of a drug.

Methodology:

  • Animal Grouping: A sufficient number of animals (commonly mice or rats) are divided into several groups.

  • Dose Administration: Each group is administered a single dose of the drug at a different, escalating concentration. The route of administration (e.g., intravenous, intraperitoneal) should be consistent with the intended clinical use.

  • Observation: The animals are observed for a fixed period, typically 24 to 48 hours, and the number of mortalities in each group is recorded.

  • LD50 Calculation: The LD50 is calculated using statistical methods, such as the probit analysis, which determines the dose that is lethal to 50% of the animal population.

Signaling Pathways and Mechanism of Action

Neuromuscular blocking agents act at the neuromuscular junction by interfering with the action of the neurotransmitter acetylcholine (B1216132) (ACh).

Signaling Pathway of Neuromuscular Blockade

NMJ_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) cluster_drug_action Drug Action AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx ACh_release ACh Release Ca_influx->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Depolarization Depolarization nAChR->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction NMBA Neuromuscular Blocking Agent (e.g., this compound) NMBA->nAChR Competitive Antagonist

Mechanism of action of non-depolarizing neuromuscular blocking agents.

This compound and the newer non-depolarizing muscle relaxants act as competitive antagonists at the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine from binding and initiating muscle contraction, leading to muscle paralysis.

Conclusion

The evaluation of a drug's therapeutic index is fundamental to understanding its safety profile. For neuromuscular blocking agents, a wide therapeutic index is highly desirable to ensure effective muscle relaxation without significant risk of adverse effects. While this compound was historically used, the lack of robust, modern preclinical data makes a direct comparison of its therapeutic index with that of newer agents like Rocuronium, Vecuronium, and Cisatracurium challenging. The newer agents have undergone extensive preclinical and clinical evaluation, establishing their efficacy and safety profiles with greater certainty. Their widespread adoption in clinical practice is a testament to their improved therapeutic indices and overall clinical utility. Further research into the toxicological and efficacy profiles of older compounds like this compound, using modern standardized methodologies, would be necessary for a definitive quantitative comparison.

References

A Comparative Guide to Analytical Methods for the Quantification of Benzoquinonium and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the quantification of Benzoquinonium, a neuromuscular blocking agent characterized by its benzoquinone core and quaternary ammonium (B1175870) functional groups.[1][2][3] Given the limited recent literature on specific methods for this compound chloride, this document draws parallels from validated methods for structurally related compounds, namely benzoquinones and quaternary ammonium compounds like benzalkonium chloride. The principles and techniques discussed are applicable for developing and validating a robust analytical method for this compound.

Introduction to Analytical Challenges

This compound chloride presents a unique analytical challenge due to its dual chemical nature. The presence of the chromophoric benzoquinone structure allows for spectrophotometric detection, while the quaternary ammonium groups, which are permanently charged, make it suitable for specific chromatographic and mass spectrometric techniques. The choice of an analytical method will depend on the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine quality control, pharmacokinetic studies).

Comparison of Analytical Techniques

The following tables summarize and compare the performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Mass Spectrometry (MS) for the analysis of compounds structurally related to this compound.

Table 1: Performance Comparison of Analytical Methods
ParameterHPLC-UVUV-Vis SpectrophotometryMass Spectrometry (LC-MS/MS)
Specificity High (with appropriate column and mobile phase)Low to Moderate (susceptible to interference from other absorbing compounds)Very High (based on mass-to-charge ratio and fragmentation)
Sensitivity Moderate to HighLow to ModerateVery High
Linearity Range WideNarrowerVery Wide
Precision (%RSD) Typically < 2%[4]Typically < 2%[4]Typically < 15% (bioanalytical)
Accuracy (% Recovery) 98-102%[4]98-102%[4]85-115% (bioanalytical)
Typical LOQ µg/mL to ng/mL range[5]µg/mL range[4][6]pg/mL to ng/mL range
Instrumentation Cost ModerateLowHigh
Sample Throughput ModerateHighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols, while not specific to this compound, serve as a strong foundation for method development.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the separation and quantification of this compound from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

Reagents:

Chromatographic Conditions (Example for a Quaternary Ammonium Compound):

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.01 M ammonium formate, pH 3.0).[2][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[4]

  • Detection Wavelength: 262 nm (based on the UV absorbance of similar compounds).[2][7]

  • Injection Volume: 10 µL[4]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions over a concentration range (e.g., 1-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).[7]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[4]

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate samples of the same standard solution. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be less than 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometry

A simpler, high-throughput method suitable for routine analysis of pure substances or simple formulations.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or water)

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound and scan the UV-Vis spectrum (e.g., 200-400 nm) to identify the λmax. For 1,2-benzoquinone, a related chromophore, absorption maxima are observed around 250-320 nm and a weaker band near 389 nm.[1]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each solution at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

Validation Parameters:

  • Linearity: Establish a linear relationship between absorbance and concentration (r² > 0.999) over a defined range.[6]

  • Accuracy: Perform recovery studies; typical acceptance criteria are 98-102%.[6]

  • Precision: Assess repeatability and intermediate precision, with an acceptance criterion of RSD < 2%.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for bioanalytical studies (e.g., plasma or tissue samples) and for detecting trace-level impurities.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Typical for Quaternary Ammonium Compounds):

  • Column: Reversed-phase C18 or a mixed-mode column.[2]

  • Mobile Phase: Gradient elution with methanol or acetonitrile and an aqueous buffer containing a volatile salt like ammonium formate.[2]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is suitable for the permanently charged quaternary ammonium groups.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

    • The precursor ion would be the molecular ion of this compound.

    • Product ions would be determined by fragmentation of the precursor ion in the collision cell.

Sample Preparation (for biological matrices):

  • Protein Precipitation: Add a precipitating agent like acetonitrile or methanol to the sample, vortex, and centrifuge to remove proteins.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use an appropriate SPE cartridge to extract the analyte and remove interferences.

Validation Parameters:

  • Follow regulatory guidelines for bioanalytical method validation (e.g., FDA or EMA). This includes assessing selectivity, accuracy, precision, matrix effect, and stability.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a conceptual representation of the analytical approaches.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (System Suitability) method_dev->pre_validation validation Method Validation (ICH/FDA Guidelines) pre_validation->validation documentation Documentation & Standard Operating Procedure (SOP) validation->documentation sub_spec Specificity validation->sub_spec sub_lin Linearity validation->sub_lin sub_acc Accuracy validation->sub_acc sub_prec Precision validation->sub_prec sub_lod LOD/LOQ validation->sub_lod sub_rob Robustness validation->sub_rob routine_use Routine Analysis documentation->routine_use

Caption: General workflow for analytical method validation.

Analytical_Approaches sample This compound Sample (Drug Substance or Product) prep Sample Preparation (Dilution, Extraction) sample->prep hplc HPLC Separation (Reversed-Phase) prep->hplc uv_vis UV-Vis Detection (Chromophoric Core) hplc->uv_vis ms Mass Spectrometry (Quaternary Ammonium Groups) hplc->ms data Data Analysis & Quantification uv_vis->data ms->data

Caption: Conceptual workflow for the analysis of this compound.

Conclusion

The selection of an analytical method for this compound quantification requires careful consideration of the analytical needs. For routine quality control of the drug substance, a validated HPLC-UV or UV-Vis spectrophotometric method can be efficient and cost-effective. For the analysis of this compound in complex biological matrices or for trace-level impurity profiling, a more sensitive and selective method like LC-MS/MS is recommended. The protocols and validation parameters outlined in this guide for related compounds provide a comprehensive starting point for developing a robust and reliable analytical method for this compound.

References

Stability Under Scrutiny: A Comparative Analysis of Benzoquinonium and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical stability of a compound is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides a detailed comparison of the stability of Benzoquinonium, a neuromuscular blocking agent, with other notable quaternary ammonium (B1175870) compounds (QACs) used in pharmaceuticals. The analysis is supported by a review of experimental data from forced degradation studies, offering insights into their behavior under various stress conditions.

Quaternary ammonium compounds are characterized by a positively charged nitrogen atom bonded to four organic groups. This structure imparts a wide range of biological activities, from antimicrobial to neuromuscular blockade. However, this chemical arrangement also presents unique stability challenges. This guide will focus on this compound and compare its stability profile to other QACs, including the neuromuscular blockers Cisatracurium, Vecuronium (B1682833), and Rocuronium (B1662866), as well as the widely used antimicrobial agent Benzalkonium Chloride.

Comparative Stability Data from Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance.[1] By subjecting compounds to stress conditions more severe than those they would typically encounter, these studies reveal potential degradation pathways.

The following tables summarize the available quantitative data from forced degradation studies on this compound's parent molecule (Benzoquinone) and other selected QACs. It is important to note that the data is compiled from various studies, and direct comparison should be made with consideration of the differing experimental conditions.

This compound's Stability Profile (Inferred from Benzoquinone)

Table 1: Stability of Quaternary Ammonium Neuromuscular Blocking Agents

CompoundStress ConditionParameters% DegradationKey Degradation ProductsCitation(s)
Cisatracurium Besylate Alkaline Hydrolysis0.005 N NaOH, Room Temp87% at T0, 100% after 10 minLaudanosine, EP Impurity A, E/F, N/O[4][5]
Acidic Hydrolysis1 N HCl, Room Temp13.8% after 3 hoursUnidentified DPs[4]
Thermal Degradation105 °C27% after 2 hoursLaudanosine, Unidentified DP[4]
PhotodegradationUV light (254 nm)~19% after 96 hoursTwo major and two minor DPs[4][5]
Vecuronium Bromide Acidic Hydrolysis2M HClSignificant DegradationIdentified via MS[6][7]
Basic Hydrolysis2M NaOHSignificant DegradationIdentified via MS[6][7]
Oxidative Degradation3% H₂O₂Significant DegradationIdentified via MS[6][7]
Thermal Degradation135 °CSignificant DegradationIdentified via MS[6][7]
PhotodegradationUV light (254 nm)Significant DegradationIdentified via MS[6][7]
Rocuronium Bromide Acidic Hydrolysis2M HClDegradation ObservedIdentified via MS[8][9]
Basic Hydrolysis2M NaOHDegradation ObservedIdentified via MS[8][9]
Oxidative Degradation3% H₂O₂Degradation ObservedIdentified via MS[8][9]
Thermal Degradation135 °CDegradation ObservedIdentified via MS[8][9]
PhotodegradationUV light (254 nm)Degradation ObservedIdentified via MS[8][9]

Table 2: Stability of Benzalkonium Chloride (Antimicrobial QAC)

CompoundStress ConditionParameters% DegradationKey Degradation ProductsCitation(s)
Benzalkonium Chloride All Stress ConditionsAcid, Base, Oxidation, Heat, LightProved to be very stableMinimal to no degradation[10][11]
Hydrolytic StabilitypH 5-9Slow degradation (half-life of 150-379 days)Not specified[12]

From the data, it is evident that neuromuscular blocking agents like Cisatracurium, Vecuronium, and Rocuronium are susceptible to degradation under various stress conditions, particularly hydrolysis and temperature. Cisatracurium is notably unstable in alkaline conditions due to Hofmann elimination.[4] In contrast, Benzalkonium Chloride exhibits remarkable stability across a wide range of conditions.[10][11] Given the inherent reactivity of the benzoquinone core, it is plausible that this compound would exhibit lower stability compared to more stable QACs like Benzalkonium Chloride, particularly in aqueous solutions and at non-neutral pH.

Experimental Protocols for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies on quaternary ammonium compounds, based on methodologies reported in the literature.[4][6][8][13]

Objective: To assess the stability of the quaternary ammonium compound under various stress conditions and to identify potential degradation products.

Materials:

  • Quaternary ammonium compound (API or drug product)

  • Hydrochloric acid (e.g., 0.1N to 2M)

  • Sodium hydroxide (B78521) (e.g., 0.005N to 2M)

  • Hydrogen peroxide (e.g., 3-30%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffer salts (e.g., phosphate, acetate)

  • Calibrated pH meter

  • Thermostatic oven

  • Photostability chamber with UV and visible light sources

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

  • Stability-indicating HPLC column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile/water mixture).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of hydrochloric acid. The concentration of the acid and the temperature can be adjusted to achieve a target degradation of 5-20%. Samples are taken at various time points, neutralized, and diluted for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of sodium hydroxide. Similar to acid hydrolysis, conditions are adjusted to achieve the target degradation. Samples are neutralized before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide. The reaction may be carried out at room temperature or with gentle heating. Samples are taken at different intervals for analysis.

  • Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 60-135°C) in a thermostatic oven for a specified period.

  • Photodegradation: The drug substance or solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Samples are analyzed at appropriate time points.

  • Sample Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in structure elucidation.

Visualizing Pathways and Processes

To better understand the relationships and workflows involved in stability testing, the following diagrams are provided in the DOT language for rendering with Graphviz.

G cluster_stability Comparative Stability of QACs HighStability High Stability ModerateStability Moderate Stability LowStability Low Stability (pH/Temp Sensitive) Benzalkonium Benzalkonium Chloride Benzalkonium->HighStability Rocuronium Rocuronium Rocuronium->ModerateStability Vecuronium Vecuronium Vecuronium->ModerateStability Cisatracurium Cisatracurium (Hofmann Elimination) Cisatracurium->LowStability This compound This compound (Inferred) This compound->LowStability

Logical relationship of QAC stability.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start API / Drug Product Stock Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1N HCl) start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) start->Base Oxidation Oxidation (e.g., 3% H₂O₂) start->Oxidation Thermal Thermal (e.g., 105°C) start->Thermal Photo Photolytic (UV/Vis Light) start->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation: - % Degradation - Degradation Profile - Pathway Elucidation HPLC->Data

Experimental workflow for stability testing.

Degradation Pathways

The degradation of quaternary ammonium compounds can occur through several mechanisms, including Hofmann elimination, hydrolysis, and oxidation. For this compound, the primary sites of instability are likely the benzoquinone ring and the ester linkages, if any, in the side chains. The benzoquinone moiety is susceptible to reduction to hydroquinone (B1673460) and subsequent oxidation, as well as nucleophilic attack. The quaternary ammonium groups themselves are generally stable but can undergo dealkylation under harsh conditions.

Cisatracurium and atracurium (B1203153) are well-known to degrade via Hofmann elimination, a pH and temperature-dependent process that does not require enzymatic activity.[4][14] Other steroidal neuromuscular blockers like vecuronium and rocuronium degrade through hydrolysis of their ester groups.[6][8]

References

A Comparative Analysis of Benzoquinonium and Other Competitive Antagonists at the Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Competitive Antagonism at the Nicotinic Acetylcholine (B1216132) Receptor

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular junction. Acetylcholine (ACh), the endogenous agonist, binds to these receptors, causing a conformational change that opens an ion channel, leading to muscle contraction. Competitive antagonists, also known as neuromuscular blocking agents, prevent muscle contraction by binding to the same site as ACh without activating the receptor, thereby blocking the normal physiological response. Benzoquinonium is classified as a curare-like competitive antagonist, indicating it competes with acetylcholine for binding at the nAChR.

Comparative Binding Affinity of Competitive Antagonists

While specific kinetic parameters (k_on, k_off, K_D) for this compound are not available, a comparison of the potency of various competitive antagonists can be made using their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of an antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity and potency.

AntagonistReceptor SourceIC50 (nM)Reference
PancuroniumEmbryonic mouse muscle nAChR5.5 ± 0.5[1]
(+)-TubocurarineEmbryonic mouse muscle nAChR41 ± 2[1]
VecuroniumNot SpecifiedNot Specified
RocuroniumNot SpecifiedNot Specified
CisatracuriumNot SpecifiedNot Specified

Note: Directly comparable IC50 values for all listed compounds under identical experimental conditions are limited in the literature, highlighting the need for standardized comparative studies.

Experimental Protocols

The determination of binding kinetics and affinity for competitive antagonists relies on sophisticated experimental techniques. The two primary methods are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay

This technique is a fundamental tool for characterizing the affinity of a ligand for its receptor. In a competitive binding assay format, it is used to determine the IC50 and subsequently the inhibition constant (Ki) of an unlabeled antagonist.

Principle: The assay measures the ability of an unlabeled antagonist (the "competitor," e.g., this compound) to displace a radiolabeled ligand (the "hot" ligand) from its receptor. The amount of radioactivity bound to the receptor is measured at various concentrations of the unlabeled antagonist.

Generalized Protocol:

  • Receptor Preparation: Membranes from cells or tissues expressing the nicotinic acetylcholine receptor are prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the unlabeled competitive antagonist.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. A sigmoidal curve is fitted to the data to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions, providing data on both the association (k_on) and dissociation (k_off) rates of a ligand binding to its target.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the "ligand," typically the receptor) is immobilized on the sensor surface. The other molecule (the "analyte," the antagonist) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal.

Generalized Protocol:

  • Sensor Chip Preparation: A sensor chip is functionalized to allow for the immobilization of the nicotinic acetylcholine receptor.

  • Immobilization: The purified receptor is covalently attached to the sensor chip surface.

  • Binding Analysis: A solution containing the competitive antagonist at a known concentration is injected over the sensor surface. The association of the antagonist with the receptor is monitored in real-time.

  • Dissociation Analysis: After the association phase, a buffer solution without the antagonist is flowed over the surface, and the dissociation of the antagonist from the receptor is monitored.

  • Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is analyzed using kinetic models to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Competitive_Antagonism_at_nAChR cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Activates No_Activation No Channel Opening nAChR->No_Activation Muscle_Fiber Muscle Fiber Ion_Channel->Muscle_Fiber Depolarizes Contraction Muscle Contraction Muscle_Fiber->Contraction ACh->nAChR Binds to Antagonist Competitive Antagonist (e.g., this compound) Antagonist->nAChR Competes with ACh and binds to No_Binding No Binding Binding Binding No_Contraction No Muscle Contraction No_Activation->No_Contraction Activation Channel Opening

Caption: Competitive antagonism at the nicotinic acetylcholine receptor.

Radioligand_Binding_Assay_Workflow start Start receptor_prep Prepare nAChR Membrane Suspension start->receptor_prep incubation Incubate Receptor with Radioligand and Unlabeled Antagonist receptor_prep->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Radioactivity on Filters filtration->quantification analysis Analyze Data to Determine IC50 quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Competitive_Inhibition_Logic Receptor Receptor (R) Agonist Agonist (A) Receptor->Agonist koff_A Antagonist Antagonist (I) Receptor->Antagonist koff_I RA_Complex Receptor-Agonist Complex (RA) RI_Complex Receptor-Antagonist Complex (RI) Agonist->Receptor kon_A Antagonist->Receptor kon_I Effect Biological Effect RA_Complex->Effect No_Effect No Biological Effect RI_Complex->No_Effect

Caption: Logical relationship of competitive inhibition.

References

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Safe Disposal of Benzoquinonium

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Planning: A Step-by-Step Disposal Protocol

The following procedures are designed to provide a clear, operational framework for the disposal of unused or expired benzoquinonium (B1213216). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure all personnel are equipped with appropriate PPE, including:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat to protect from spills.

  • Respiratory Protection: Depending on the physical form (e.g., powder) and the potential for aerosolization, a respirator may be necessary.

All handling of this compound for disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Characterization and Segregation

Treat all unused and expired this compound as hazardous chemical waste. It should be segregated from other waste streams to prevent accidental mixing and reactions.

Step 3: Packaging and Labeling

  • Container: Place the this compound waste in a designated, leak-proof, and chemically compatible container. The original container is often suitable if it is in good condition.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Chloride"

    • The specific hazards (e.g., "Toxic," "High-Alert Medication")

    • The accumulation start date

    • The name and contact information of the generating laboratory or department

Step 4: Storage

Store the labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials.

Step 5: Disposal

Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

Due to the lack of specific quantitative disposal data for this compound, the following table summarizes its key characteristics relevant to safe handling and disposal based on its chemical class.

CharacteristicImplication for Disposal
Chemical Class Quaternary Ammonium (B1175870) Compound
Pharmacological Class Neuromuscular Blocking Agent
Primary Hazard High Potency/Toxicity (Paralytic Agent)
Physical Form Typically a solid (salt)
Solubility Likely soluble in water

Experimental Protocols Cited

No specific experimental protocols for the disposal of this compound were identified in the search results. The provided disposal procedures are based on general principles of hazardous waste management for potent pharmaceuticals.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and regulatory compliance at each step.

start Start: this compound Identified for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe->fume_hood characterize Step 3: Characterize as Hazardous Pharmaceutical Waste fume_hood->characterize package Step 4: Securely Package in a Labeled, Compatible Container characterize->package label Step 5: Affix Hazardous Waste Label (Name, Hazards, Date) package->label store Step 6: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 7: Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Step 8: Transfer to Licensed Hazardous Waste Vendor contact_ehs->disposal end End: Disposal Complete and Documented disposal->end

Caption: Decision workflow for the safe disposal of this compound.

By implementing these procedures and fostering a culture of safety and compliance, research institutions can ensure the responsible management of potent chemical compounds like this compound, thereby protecting their personnel and the environment.

Personal protective equipment for handling Benzoquinonium

Author: BenchChem Technical Support Team. Date: December 2025

Benzoquinonium (B1213216) is a quaternary ammonium (B1175870) compound that acts as a neuromuscular blocking agent.[1] Due to its high potency and pharmacological activity, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles where there is a risk of splashes.Protects against splashes and airborne particles that could cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A disposable lab coat or gown with long sleeves and tight cuffs. Consider double-gloving for handling concentrated solutions or the pure compound.Prevents skin contact, which could lead to absorption of the potent compound and potential allergic reactions.
Respiratory Protection A NIOSH/MSHA-approved respirator is required when handling the powder form or when there is a potential for aerosol generation. The type of respirator (e.g., N95, P100, or a powered air-purifying respirator - PAPR) should be determined by a risk assessment. All work with the solid compound should be performed in a certified chemical fume hood or a containment glove box.Minimizes the risk of inhaling the potent compound, which can cause respiratory irritation and systemic effects.[2]

Operational Plan: Handling Procedures

Proper handling procedures are critical to prevent accidental exposure and contamination.

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a containment ventilated enclosure, to control airborne particles.[2]

  • Weighing: Weighing of the solid compound should be done in a ventilated balance enclosure to minimize the dispersion of powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing and aerosol formation.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Transportation: When transporting this compound, use sealed, shatter-proof secondary containers.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous pharmaceutical waste to prevent environmental contamination and ensure regulatory compliance.[3]

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items (e.g., weighing paper, gloves, disposable lab coats), must be collected in a dedicated, clearly labeled hazardous waste container with a secure lid.[3]

    • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. [3]

    • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use. The effectiveness of the cleaning procedure should be validated.

  • Waste Pickup: When waste containers are full, arrange for pickup by your institution's EHS department for disposal by a licensed hazardous waste contractor.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Waste Management prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood / Glove Box) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh Solid in Ventilated Enclosure prep_materials->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces and Equipment handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Hazardous Waste (Solid, Liquid, Sharps) cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Containers cleanup_segregate->cleanup_label cleanup_dof Doff PPE cleanup_label->cleanup_dof storage_temp Store Waste in Secure, Designated Area cleanup_label->storage_temp cleanup_wash Wash Hands Thoroughly cleanup_dof->cleanup_wash storage_pickup Arrange for EHS Waste Pickup storage_temp->storage_pickup

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.